H-Pro-Hyp-OH
説明
特性
IUPAC Name |
4-hydroxy-1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c13-6-4-8(10(15)16)12(5-6)9(14)7-2-1-3-11-7/h6-8,11,13H,1-5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPXCLZMBSJLSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CC(CC2C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398196 | |
| Record name | Prolyl-4-hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18684-24-7 | |
| Record name | Prolyl-4-hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Dipeptide H-Pro-Hyp-OH: A Key Modulator of Fibroblast Function and Extracellular Matrix Homeostasis
A Technical Guide for Researchers and Drug Development Professionals
The dipeptide prolyl-hydroxyproline (H-Pro-Hyp-OH), a major metabolite of ingested collagen, has emerged as a significant bioactive molecule influencing fibroblast behavior and the synthesis of extracellular matrix (ECM) components. This technical guide provides an in-depth overview of the biological functions of this compound in fibroblasts, focusing on its role in cell proliferation, migration, and the synthesis of collagen and hyaluronic acid. Detailed experimental protocols and an analysis of the underlying signaling pathways are presented to support further research and therapeutic development in areas such as wound healing, skin aging, and fibrotic disorders.
Core Biological Functions of this compound in Fibroblasts
This compound exerts pleiotropic effects on fibroblasts, primarily promoting tissue repair and regeneration. Its key functions include the stimulation of fibroblast proliferation and migration, and the upregulation of essential ECM components.
Fibroblast Proliferation and Migration
This compound has been demonstrated to be a potent initiator of fibroblast proliferation, particularly for cells cultured on a collagen gel matrix, which typically induces a quiescent state.[1][2][3] This effect is dose-dependent, with significant activity observed at concentrations around 200 µM.[4] Notably, this compound appears to selectively stimulate a subpopulation of fibroblasts expressing the p75 neurotrophin receptor (p75NTR), a marker associated with mesenchymal stem cells and fibroblasts involved in wound healing.[3][5]
The dipeptide also enhances fibroblast migration. In ex vivo studies using mouse skin explants, this compound significantly increased the number of fibroblasts migrating out of the tissue.[1][2][6] This pro-migratory effect is critical for the initial stages of wound repair, where fibroblasts need to populate the wound bed.
Stimulation of Hyaluronic Acid Synthesis
A key function of this compound in dermal fibroblasts is the significant enhancement of hyaluronic acid (HA) synthesis.[7] At a concentration of 200 nmol/mL, this compound was found to increase HA production by 3.8-fold in cultured human dermal fibroblasts.[7] This is accompanied by a 2.3-fold increase in the mRNA expression of Hyaluronan Synthase 2 (HAS2), the primary enzyme responsible for HA synthesis in these cells.[7] The increased production of HA contributes to tissue hydration, lubrication, and the creation of a conducive environment for cell migration and proliferation.
Modulation of Collagen Synthesis and ECM Remodeling
While direct quantitative data on this compound-induced collagen synthesis is still emerging, studies on collagen hydrolysates, of which this compound is a key component, show an increase in collagen production.[8] The tripeptide H-Gly-Pro-Hyp-OH, which is structurally similar, also stimulates collagen synthesis.[9] Furthermore, the signaling pathways activated by this compound, such as the STAT3 pathway, are known to be involved in the regulation of collagen gene expression.[10]
The influence of this compound on matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), which are critical for ECM turnover and remodeling, is an area of active investigation. The synthetic collagen analogue (Gly-Pro-Hyp)10 has been shown to promote the enzymatic activity of MMP-2, suggesting a potential role for Hyp-containing peptides in ECM remodeling.[7]
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound on fibroblast functions as reported in the literature.
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| Cell Proliferation | Human Dermal Fibroblasts | 200 nmol/mL | 1.5-fold increase | [7] |
| Mouse Skin Fibroblasts | 0-1000 nmol/mL | Dose-dependent increase on collagen gel | [1][2][11] | |
| Cell Migration | Mouse Skin Fibroblasts (ex vivo) | 200 nmol/mL | Significant increase after 72h | [1][2][6] |
| Hyaluronic Acid Synthesis | Human Dermal Fibroblasts | 200 nmol/mL | 3.8-fold increase | [7] |
| HAS2 mRNA Expression | Human Dermal Fibroblasts | 200 nmol/mL | 2.3-fold elevation | [7] |
| p-STAT3 Activation | Human Dermal Fibroblasts | Not specified | Elevated phosphorylation within 60 min | [7] |
| p-ERK Upregulation | Adult Tenocytes | 200 µg/mL | ~6.0-fold increase at 24h | [2] |
Signaling Pathways Activated by this compound
This compound mediates its effects on fibroblasts through the activation of specific intracellular signaling cascades. The primary pathways identified are the STAT3 and the Integrin-ERK pathways.
STAT3 Signaling Pathway
The stimulation of hyaluronic acid synthesis by this compound is mediated through the phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3).[7] Upon activation, phosphorylated STAT3 (p-STAT3) translocates to the nucleus and acts as a transcription factor, upregulating the expression of target genes, including HAS2. The inhibition of protein kinases with agents like genistein (B1671435) or H7 abolishes the this compound-induced stimulation of HAS2 mRNA, confirming the involvement of a kinase-dependent pathway leading to STAT3 activation.[7]
Integrin-ERK Signaling Pathway
Evidence suggests that this compound may function as a ligand for integrins, particularly α5β1-integrin.[2] Binding of this compound to integrins can trigger outside-in signaling, leading to the activation of the Extracellular signal-regulated kinase (ERK) pathway. The phosphorylation of ERK (p-ERK) is a key event in signaling cascades that regulate cell proliferation and migration. In tendon cells, this compound treatment leads to a significant upregulation of p-ERK.[2]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological functions of this compound in fibroblasts.
Fibroblast Migration Assay (Ex vivo Skin Explant Model)
This protocol is adapted from studies observing fibroblast migration from mouse skin explants.[1][6]
Workflow Diagram:
Methodology:
-
Tissue Preparation: Aseptically harvest dorsal skin from a mouse. Remove subcutaneous fat and cut the skin into small discs (e.g., 4 mm diameter).
-
Culture Setup: Place one skin disc, dermis side down, in the center of each well of a 24-well plate.
-
Treatment: Add serum-free DMEM supplemented with antibiotics and the desired concentrations of this compound (e.g., 0, 50, 100, 200 µM). It is crucial to use serum-free medium to avoid confounding effects from growth factors present in FBS.[12]
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
Observation and Quantification: At regular intervals (e.g., 24, 48, and 72 hours), observe the outgrowth of spindle-shaped fibroblasts from the skin discs using a phase-contrast microscope. The number of migrated cells within a defined area around the explant can be counted. To confirm that the migration is due to cell proliferation, a parallel experiment can be conducted in the presence of a proliferation inhibitor like Mitomycin C.[2][6]
Fibroblast Proliferation Assay on Collagen Gel
This assay is designed to assess the specific growth-initiating effect of this compound on fibroblasts in a more physiologically relevant 3D environment.[1][11][12]
Methodology:
-
Collagen Gel Preparation: Prepare a collagen solution (e.g., 0.3% Type I collagen) and mix it with an equal volume of 2x concentrated DMEM. Adjust the pH to neutral (7.2-7.4) to initiate gelation. Dispense the mixture into a 96-well plate and incubate at 37°C for at least 1 hour to allow for complete gelation.
-
Cell Seeding: Harvest fibroblasts and resuspend them in DMEM containing 10% Low Molecular Weight (LMW) compound-free FBS. The use of LMW-free FBS is critical to eliminate pre-existing bioactive peptides that could mask the effect of this compound. Seed the cells onto the collagen gels at a density of 5 x 10^3 cells/well.
-
Treatment: Add this compound to the culture medium at various concentrations.
-
Incubation: Culture the cells for the desired period (e.g., up to 144 hours).
-
Quantification of Proliferation: Cell proliferation can be quantified using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8). Add the CCK-8 reagent to each well, incubate according to the manufacturer's instructions, and measure the absorbance at the appropriate wavelength.
Quantification of Soluble Collagen Synthesis (Sircol Assay)
The Sircol Soluble Collagen Assay is a quantitative dye-binding method used to measure newly synthesized, soluble collagen released into the cell culture medium.[11][12][13]
Methodology:
-
Cell Culture and Treatment: Culture fibroblasts to near confluence. Replace the medium with serum-free medium containing L-ascorbic acid (as a cofactor for prolyl hydroxylase) and different concentrations of this compound. Culture for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Collagen Precipitation: Add 1 ml of Sircol Dye Reagent to 100 µl of the supernatant. Mix and incubate at room temperature for 30 minutes to allow the dye to bind to collagen and precipitate.
-
Isolation of Collagen-Dye Complex: Centrifuge at 10,000 rpm for 10 minutes to pellet the complex. Discard the supernatant.
-
Elution of Bound Dye: Dissolve the pellet in 1 ml of Sircol Alkali Reagent.
-
Quantification: Measure the absorbance of the solution at 540 nm. The collagen concentration is determined by comparing the absorbance to a standard curve prepared using the provided collagen standard.
Western Blot Analysis of STAT3 and ERK Phosphorylation
This protocol provides a general framework for detecting the phosphorylation status of key signaling proteins in response to this compound treatment.[3][5][14]
Methodology:
-
Cell Culture and Stimulation: Grow fibroblasts to 80-90% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling activity. Stimulate the cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) or phosphorylated ERK (p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
-
Data Analysis: To normalize the data, the membrane can be stripped and re-probed with antibodies against total STAT3 or total ERK, and a loading control such as GAPDH or β-actin. Quantify the band intensities using densitometry software.
Conclusion and Future Directions
This compound is a key bioactive dipeptide that plays a crucial role in modulating fibroblast activity. Its ability to stimulate fibroblast proliferation and migration, enhance hyaluronic acid synthesis, and potentially influence collagen production highlights its therapeutic potential in wound healing, dermatology, and regenerative medicine. The elucidation of its signaling pathways, primarily involving STAT3 and integrin-ERK activation, provides a foundation for targeted drug development.
Future research should focus on several key areas:
-
Receptor Identification: Definitive identification and characterization of the cell surface receptor(s) for this compound.
-
ECM Remodeling: A comprehensive analysis of the effects of this compound on the expression and activity of MMPs and TIMPs in fibroblasts.
-
In Vivo Efficacy: Further in vivo studies to validate the therapeutic efficacy of this compound in models of wound healing and skin aging.
-
Synergistic Effects: Investigation of the potential synergistic effects of this compound with other growth factors and bioactive molecules.
By continuing to unravel the complex biological functions of this simple but potent dipeptide, the scientific and medical communities can better harness its potential for therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. Frontiers | Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing [frontiersin.org]
- 5. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focus on collagen: in vitro systems to study fibrogenesis and antifibrosis _ state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthetic hydroxyproline-containing collagen analogue (Gly–Pro–Hyp)10 promotes enzymatic activity of matrixmetalloproteinase-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proline hydroxylation in collagen supports integrin binding by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) Attenuates Interleukin-6 (IL-6)-induced Collagen Synthesis and Resultant Hypertrophy in Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collagen Synthesis Is Suppressed in Dermal Fibroblasts by the Human Antimicrobial Peptide LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ilexlife.com [ilexlife.com]
- 13. interchim.fr [interchim.fr]
- 14. benchchem.com [benchchem.com]
Prolyl-Hydroxyproline (Pro-Hyp): A Deep Dive into its Mechanism of Action in Cutaneous Biology
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Prolyl-hydroxyproline (Pro-Hyp) is a major bioactive dipeptide that appears in the bloodstream following the oral ingestion of collagen hydrolysates.[1][2][3] This food-derived peptide has garnered significant attention in the field of dermatology and skin aging research due to its demonstrated efficacy in improving skin health.[3][4][5] Pro-Hyp is resistant to degradation by plasma peptidases, allowing it to circulate and reach target tissues like the skin, where it exerts its biological effects.[6] This technical guide provides an in-depth exploration of the molecular mechanisms through which Pro-Hyp influences skin physiology, with a focus on its interactions with dermal fibroblasts and the extracellular matrix (ECM).
Core Mechanism of Action: Stimulating the Skin's Intrinsic Regenerative Capacity
Pro-Hyp's primary mechanism of action revolves around its ability to act as a signaling molecule, directly influencing the behavior of key dermal cells. It primarily targets dermal fibroblasts, the main cell type responsible for producing and maintaining the skin's structural integrity. The effects of Pro-Hyp are multifaceted, encompassing the stimulation of cell proliferation, migration, and the synthesis of crucial ECM components.
Impact on Dermal Fibroblasts
Fibroblasts are central to skin health, producing collagen, elastin, and hyaluronic acid, which provide the skin with its strength, elasticity, and hydration. Pro-Hyp has been shown to significantly enhance the functional activity of these cells.
1.1. Stimulation of Fibroblast Proliferation and Migration
Pro-Hyp acts as a growth-initiating factor for fibroblasts, particularly those involved in wound healing and tissue remodeling.[6][7][8] In vitro studies have demonstrated that Pro-Hyp can stimulate the proliferation of dermal fibroblasts.[1][9] For instance, at a concentration of 200 nmol/mL, Pro-Hyp was found to increase the proliferation of cultured human dermal fibroblasts by 1.5-fold.[1][10]
Furthermore, Pro-Hyp promotes the migration of fibroblasts from skin explants, a critical process in wound repair.[11][12][13] The addition of 200 nmol/mL of Pro-Hyp to a culture of mouse skin discs significantly increased the number of fibroblasts migrating out from the tissue after 72 hours.[11][12] This chemotactic effect suggests that Pro-Hyp can attract fibroblasts to sites of damage, thereby accelerating the healing process.[4][10] Interestingly, Pro-Hyp has been shown to specifically trigger the growth of p75NTR-positive fibroblasts, a subpopulation of fibroblasts associated with wound healing, when cultured on a collagen gel.[6][8]
1.2. Enhanced Synthesis of Extracellular Matrix Components
A key aspect of Pro-Hyp's action is its ability to upregulate the production of essential ECM molecules, thereby improving skin hydration and structure.
-
Hyaluronic Acid (HA) Synthesis: Pro-Hyp is a potent stimulator of hyaluronic acid synthesis in dermal fibroblasts.[1][9] Studies have shown that Pro-Hyp can increase HA production by as much as 3.8-fold at a concentration of 200 nmol/mL.[1][10] This effect is mediated by the upregulation of Hyaluronan Synthase 2 (HAS2), the primary enzyme responsible for HA synthesis in the skin.[1][[“]] The increase in HAS2 mRNA levels has been quantified to be around 2.3-fold following Pro-Hyp treatment.[1][10]
-
Collagen Synthesis: While direct quantitative data on Pro-Hyp's effect on collagen synthesis is still emerging, its role as a constituent of collagen and its stimulatory effect on fibroblasts suggest a positive influence.[15][16] The building blocks of collagen, proline and hydroxyproline, make up a significant portion of the collagen molecule.[16][17] The process of proline hydroxylation, catalyzed by prolyl hydroxylases, is a critical post-translational modification essential for the formation of stable collagen triple helices.[16][18][19] By providing a direct source of hydroxyproline, Pro-Hyp may support the intricate process of collagen fibril formation.[17][18]
Signaling Pathways Activated by Pro-Hyp
The cellular effects of Pro-Hyp are initiated through the activation of specific intracellular signaling pathways.
2.1. The STAT3 Signaling Pathway in Hyaluronic Acid Synthesis
The stimulatory effect of Pro-Hyp on hyaluronic acid synthesis is mediated through the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1][[“]] Upon stimulation by Pro-Hyp, STAT3 is phosphorylated within a short time frame (around 60 minutes).[1][10] Phosphorylated STAT3 then translocates to the nucleus, where it acts as a transcription factor, binding to the promoter region of the HAS2 gene and upregulating its expression.[1] The inhibition of protein kinases with agents like genistein (B1671435) or H7 has been shown to abolish the Pro-Hyp-induced stimulation of HAS2 mRNA, confirming the involvement of this signaling cascade.[1][10]
Effects on Skin Barrier Function
In vivo studies have indicated that oral administration of collagen peptides, including Pro-Hyp and hydroxyprolyl-glycine (Hyp-Gly), can ameliorate skin barrier dysfunction.[5] In a study on hairless mice with a compromised skin barrier, dietary supplementation with Pro-Hyp and Hyp-Gly significantly decreased transepidermal water loss (TEWL) and increased the water content of the stratum corneum.[5] A DNA microarray analysis of the skin from these mice revealed alterations in gene expression, including the upregulation of muscle-related genes.[5] While the direct interaction with keratinocytes is less characterized than with fibroblasts, the improvement in barrier function points to a broader impact on the epidermis.
Quantitative Data on the Effects of Prolyl-Hydroxyproline
The following tables summarize the key quantitative findings from in vitro and in vivo studies on Pro-Hyp.
Table 1: In Vitro Effects of Pro-Hyp on Human Dermal Fibroblasts
| Parameter | Concentration | Result | Reference |
| Cell Proliferation | 200 nmol/mL | 1.5-fold increase | [1][9][10] |
| Hyaluronic Acid Synthesis | 200 nmol/mL | 3.8-fold increase | [1][9][10] |
| HAS2 mRNA Levels | 200 nmol/mL | 2.3-fold increase | [1][10] |
| STAT3 Phosphorylation | Not specified | Elevated within 60 minutes | [1][10] |
Table 2: In Vitro Effects of Pro-Hyp on Mouse Skin Fibroblasts
| Parameter | Concentration | Incubation Time | Result | Reference |
| Fibroblast Migration | 200 nmol/mL | 72 hours | Significant increase in migrated cells | [11][12][13] |
| Fibroblast Growth on Collagen Gel | 0-1000 nmol/mL | Not specified | Dose-dependent enhancement | [11][13] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail the methodologies employed in key studies investigating the effects of Pro-Hyp.
Cell Culture
-
Cell Type: Primary human dermal fibroblasts or fibroblasts obtained from the skin of Balb/c mice.[1][11]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 584 mg/L L-glutamine, and 0.01 mg/mL gentamicin.[11][20]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C under a 5% CO2 atmosphere.[11][20] The medium is typically changed every 2 days.[20]
-
Note on FBS: It has been discovered that some commercial lots of FBS contain significant levels of hydroxyprolyl peptides, including Pro-Hyp, which can mask the effects of exogenously added peptides.[2][21] For rigorous studies, it is recommended to use FBS that has been depleted of low molecular weight compounds or to perform experiments in serum-free conditions where possible.[2]
Fibroblast Migration Assay (Skin Explant Model)
-
Preparation: Abdominal skin from mice is cut into square pieces (approx. 6-7 mm width).[11][20]
-
Culture Setup: The skin pieces are placed at the bottom of a 24-well culture plate.[11] A thin plastic plate (Cell Disk) may be placed on top to ensure attachment.[11]
-
Treatment: 300 µL of DMEM with or without FBS and containing the test concentration of Pro-Hyp (e.g., 200 nmol/mL) is added to each well.[11]
-
Quantification: The number of fibroblasts that have migrated out from the skin explant up to a certain distance (e.g., 1 mm) is counted at specific time points (e.g., every 24 hours for 72 hours) using a microscope.[11][20]
Hyaluronic Acid (HA) Quantification
-
Method: HA levels in the cell culture medium are typically measured using a commercially available Hyaluronic Acid ELISA kit.
-
Procedure: Human dermal fibroblasts are seeded in culture plates and allowed to adhere. The medium is then replaced with fresh medium containing various concentrations of Pro-Hyp. After a specified incubation period (e.g., 48 hours), the culture medium is collected, and the HA concentration is determined according to the manufacturer's instructions for the ELISA kit.
Gene Expression Analysis (Quantitative Real-Time PCR for HAS2)
-
RNA Extraction: Total RNA is extracted from cultured fibroblasts treated with Pro-Hyp using a suitable RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Quantitative real-time PCR is performed using the synthesized cDNA, specific primers for the HAS2 gene, and a fluorescent dye (e.g., SYBR Green). The relative expression of HAS2 is normalized to a housekeeping gene (e.g., GAPDH).
Integrated View of Pro-Hyp's Action in Skin
The diagram below provides a logical overview of how Pro-Hyp contributes to improved skin health, from its origin in collagen hydrolysates to its cellular and physiological effects.
Conclusion
Prolyl-hydroxyproline is a key bioactive dipeptide derived from dietary collagen that exerts significant beneficial effects on the skin. Its mechanism of action is centered on the direct stimulation of dermal fibroblasts, leading to increased proliferation, migration, and the synthesis of vital extracellular matrix components, most notably hyaluronic acid. The activation of the STAT3 signaling pathway is a critical event in its stimulation of HA production. These cellular activities translate into improved skin hydration, enhanced barrier function, and accelerated wound healing. The comprehensive understanding of Pro-Hyp's molecular pathways provides a strong scientific basis for its use in nutricosmetics and therapeutic agents aimed at combating skin aging and promoting cutaneous health. Further research into its specific cell surface receptors and its effects on other skin cell types will continue to illuminate the full potential of this remarkable dipeptide.
References
- 1. Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Oral collagen-derived dipeptides, prolyl-hydroxyproline and hydroxyprolyl-glycine, ameliorate skin barrier dysfunction and alter gene expression profiles in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing [frontiersin.org]
- 7. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dpu.ac.th [dpu.ac.th]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin. | Semantic Scholar [semanticscholar.org]
- 13. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. researchgate.net [researchgate.net]
- 16. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. A novel profibrotic mechanism mediated by TGF-β-stimulated collagen prolyl hydroxylase expression in fibrotic lung mesenchymal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. researchmap.jp [researchmap.jp]
- 21. researchgate.net [researchgate.net]
H-Pro-Hyp-OH (Prolyl-Hydroxyproline) as a Biomarker for Collagen Turnover: A Technical Guide
Introduction
Collagen is the most abundant protein in mammals, providing the primary structural framework for connective tissues such as skin, bones, tendons, and cartilage.[1] The continuous process of collagen synthesis and degradation, known as collagen turnover, is fundamental to tissue maintenance, repair, and remodeling.[2] Dysregulation of this process is a hallmark of numerous physiological and pathological conditions, including wound healing, aging, fibrosis, and cancer.[3][4][5][6] Consequently, the ability to accurately monitor collagen turnover is of paramount importance for researchers, clinicians, and professionals in drug development.
This technical guide focuses on the dipeptide Prolyl-Hydroxyproline (Pro-Hyp or H-Pro-Hyp-OH), a specific breakdown product of collagen, and its utility as a biomarker for collagen turnover. When collagen is degraded by enzymes like matrix metalloproteinases (MMPs), it releases small peptides into circulation, which are subsequently excreted in urine.[4][7][8] Among these, Pro-Hyp is one of the most abundant and stable, making it a promising candidate for tracking the dynamics of collagen metabolism.[9][10] This document provides an in-depth overview of the biochemistry, signaling pathways, and analytical methodologies related to Pro-Hyp, offering a comprehensive resource for its application in research and development.
Biochemistry: From Collagen Fibrils to Circulating Peptides
Collagen's unique triple helix structure is rich in glycine, proline, and hydroxyproline (B1673980) residues.[1] The degradation of mature, cross-linked collagen is a multi-step enzymatic process.
-
Initiation by Collagenases : The process begins with the cleavage of the collagen triple helix by specific collagenases, primarily Matrix Metalloproteinases (MMPs) such as MMP-1, MMP-8, and MMP-13.[7]
-
Denaturation and Further Degradation : This initial cleavage destabilizes the triple helix, causing it to unwind into denatured gelatin fragments at body temperature.[10] These fragments are then susceptible to further breakdown by other proteases (gelatinases like MMP-2 and MMP-9) and exopeptidases.[8][10]
-
Release of Di- and Tripeptides : This cascade of enzymatic activity results in the release of small, stable oligopeptides into the bloodstream. Due to the high prevalence of the Gly-Pro-Hyp sequence in collagen, peptides such as Pro-Hyp, Hydroxyprolyl-Glycine (Hyp-Gly), and Gly-Pro-Hyp are significant degradation products.[9][10][11]
These peptides are resistant to further degradation by plasma peptidases, allowing them to circulate and eventually be cleared by the kidneys.[10] It is crucial to note that circulating Pro-Hyp has a dual origin: it can be derived from the breakdown of endogenous collagen within tissues or from the digestion and absorption of dietary collagen or gelatin.[9][12][13] This distinction is critical when interpreting biomarker data.
Biological Activity and Signaling Pathways of Pro-Hyp
Beyond being a simple breakdown product, Pro-Hyp exhibits biological activity, most notably as a growth-initiating factor for specific fibroblast populations involved in wound healing.[4][14]
Fibroblasts, the primary cells responsible for collagen synthesis, typically exist in a quiescent state when attached to mature collagen fibrils.[14] However, during tissue injury, a subpopulation of fibroblasts expressing the p75 neurotrophin receptor (p75NTR), a mesenchymal stem cell marker, proliferates to repair the wound.[4][15][16] Studies have shown that Pro-Hyp specifically triggers the growth of these p75NTR-positive fibroblasts, while having no significant effect on p75NTR-negative fibroblasts found in healthy, quiescent tissue.[10][14]
This specificity suggests a targeted mechanism for promoting tissue repair only at sites of injury where endogenous Pro-Hyp is generated. The ingestion of collagen hydrolysates, which increases circulating Pro-Hyp levels, has been shown to enhance the healing of pressure ulcers, likely through this same mechanism.[4][10]
Quantitative Data on Collagen-Derived Peptides
The concentration of Pro-Hyp and related peptides in biological fluids is a key aspect of their use as biomarkers. The following tables summarize quantitative findings from various studies.
Table 1: Plasma Concentrations of Collagen Peptides After Oral Ingestion
| Peptide | Condition | Concentration (nmol/mL) | Subject Group | Reference |
|---|---|---|---|---|
| Pro-Hyp (linear) | Baseline | Not specified | Healthy Volunteers | [17] |
| Max level post-ingestion | ~6.0 (approx.) | Healthy Volunteers | [17] | |
| Pro-Hyp (cyclic) | Baseline | Not detected | Healthy Volunteers | [17] |
| Max level post-ingestion | 0.1413 - 0.3443 | Healthy Volunteers | [17] |
| Hyp-Gly | After ingestion | Ratio to Pro-Hyp: 0.063 - 0.221 | Healthy Volunteers (n=5) |[18] |
Table 2: Urinary Peptide Levels and Correlation with Diet
| Peptide | Correlation with Meat Consumption (r-value) | Key Finding | Reference |
|---|---|---|---|
| Pro-Hyp | 0.37 | A non-negligible fraction is from endogenous collagen. | [9][12] |
| Hyp-Gly | 0.72 | Better potential biomarker for evaluating recent meat consumption. |[9][12] |
Table 3: In Vitro Bioactivity of Pro-Hyp
| Peptide | Concentration | Effect | Cell System | Reference |
|---|---|---|---|---|
| Pro-Hyp | 200 nmol/mL (200 µM) | Significantly enhanced fibroblast growth on collagen gel. | Mouse Skin Fibroblasts | [19][20] |
| Pro-Hyp | 0 - 1000 nmol/mL | Dose-dependent enhancement of fibroblast growth. | Mouse Skin Fibroblasts | [19][20] |
| Pro-Hyp (cyclic) | 7 nmol/mL | Significantly enhanced fibroblast growth more than linear Pro-Hyp. | Mouse Skin Fibroblasts |[17][21] |
Table 4: Analytical Method Validation for Collagen Peptides (LC-MS/MS)
| Peptide | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
|---|---|---|---|---|
| Pro-Hyp | 0.14 µM | Not specified | 100.5 | [22] |
| Hyp-Gly | Not specified | Not specified | 101.7 | [22] |
| Gly-Pro-Hyp | Not specified | Not specified | 99.9 |[22] |
Experimental Protocols
Protocol 1: Quantification of Pro-Hyp in Human Plasma by LC-MS/MS
This protocol provides a generalized workflow for the sensitive and specific measurement of Pro-Hyp in biological fluids, based on methodologies described in the literature.[17][18][23]
1. Sample Collection and Preparation:
-
Collect peripheral blood into heparinized tubes.
-
Centrifuge at 3,000 rpm for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Thaw plasma samples on ice. To 100 µL of plasma, add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
2. LC-MS/MS Analysis:
-
Instrumentation : A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Chromatographic Separation :
-
Column : A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : A linear gradient from ~2% B to ~95% B over several minutes, followed by re-equilibration. Flow rate: ~0.3 mL/min.
-
Injection Volume : 5-10 µL.
-
-
Mass Spectrometry Detection :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : Monitor specific precursor-to-product ion transitions for Pro-Hyp (and internal standard, if used). The exact m/z values must be optimized for the specific instrument.
-
Instrument Parameters : Optimize parameters such as capillary voltage, cone voltage, and collision energy to achieve maximum signal intensity.
-
3. Data Analysis and Quantification:
-
Generate a standard curve using known concentrations of a pure Pro-Hyp standard.
-
Plot the peak area ratio (analyte/internal standard) against concentration.
-
Calculate the concentration of Pro-Hyp in the unknown samples by interpolating their peak area ratios from the standard curve.
Protocol 2: Fibroblast Proliferation Assay on Collagen Gel
This protocol outlines a method to assess the bioactivity of Pro-Hyp on fibroblast growth, mimicking the in vivo environment where these cells are attached to a collagen matrix.[19][20][21]
1. Cell Culture and Seeding:
-
Culture primary mouse or human skin fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Prepare collagen gels: On ice, mix acid-soluble type I collagen solution with a neutralizing buffer and culture medium to a final collagen concentration of ~0.15%.
-
Dispense 0.5 mL of the collagen solution into each well of a 24-well plate and incubate at 37°C for 30 minutes to allow for gelation.
-
Harvest fibroblasts using trypsin-EDTA, resuspend them in DMEM with 10% FBS, and seed them onto the surface of the pre-formed collagen gels at a density of ~2 x 10⁴ cells/well.
-
Allow cells to attach for 24 hours at 37°C in a 5% CO₂ incubator.
2. Treatment and Incubation:
-
After attachment, replace the medium with fresh DMEM containing 10% FBS and different concentrations of Pro-Hyp (e.g., 0, 10, 50, 200 nmol/mL). Include appropriate controls (e.g., vehicle).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
3. Assessment of Proliferation:
-
Use a cell viability reagent such as the Cell Counting Kit-8 (WST-8).
-
Add 50 µL of the CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance of the culture medium at 450 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
4. Data Analysis:
-
Calculate the mean absorbance for each treatment group.
-
Express the results as a percentage of the control (0 nmol/mL Pro-Hyp) to determine the dose-dependent effect on fibroblast proliferation.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significance.
Conclusion and Future Outlook
The dipeptide this compound (Pro-Hyp) is a direct and specific product of collagen degradation, making it a highly valuable biomarker for monitoring collagen turnover. Its dual origin from both endogenous metabolism and dietary sources presents both a challenge and an opportunity; while careful interpretation is needed, it allows for the investigation of both tissue pathology and the bioavailability of nutritional supplements. The discovery of its specific bioactivity on p75NTR-positive fibroblasts opens new avenues for therapeutic strategies in wound healing and regenerative medicine.[10][14]
Standardized, high-sensitivity analytical methods like LC-MS/MS are crucial for the reliable quantification of Pro-Hyp in clinical and research settings.[22] Future research should focus on further elucidating the downstream signaling pathways activated by Pro-Hyp, distinguishing between biomarkers of collagen formation and degradation in various disease states, and establishing definitive clinical reference ranges. As our understanding grows, Pro-Hyp is poised to become an indispensable tool in the study of connective tissue disorders and the development of next-generation therapeutics.
References
- 1. Collagen - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Changes in collagen synthesis and degradation during skeletal muscle growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxyproline: A Potential Biochemical Marker and Its Role in the Pathogenesis of Different Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing [frontiersin.org]
- 11. Untargeted LC-MS/MS profiling and semi-quantification of Gly-Pro-Yaa and Gly-Hyp-Yaa tripeptides in collagen hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hydroxyprolyl-Glycine in 24 H Urine Shows Higher Correlation with Meat Consumption than Prolyl-Hydroxyproline, a Major Collagen Peptide in Urine and Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. A Pilot Study for the Detection of Cyclic Prolyl-Hydroxyproline (Pro-Hyp) in Human Blood after Ingestion of Collagen Hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of hydroxyprolyl-glycine (Hyp-Gly) in human blood after ingestion of collagen hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Pilot Study for the Detection of Cyclic Prolyl-Hydroxyproline (Pro-Hyp) in Human Blood after Ingestion of Collagen Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Prolyl-hydroxyproline: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prolyl-hydroxyproline (Pro-Hyp), a dipeptide derived from the enzymatic hydrolysis of collagen, has emerged as a significant bioactive molecule with diverse physiological functions. Initially identified as a key component in human blood following gelatin ingestion, Pro-Hyp has been the subject of extensive research to elucidate its roles in cellular signaling and tissue homeostasis. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Pro-Hyp. It details the experimental protocols for its purification from collagen hydrolysates and its analytical determination. Furthermore, this guide presents key quantitative data and visualizes the known signaling pathways and experimental workflows, offering a valuable resource for researchers in the fields of biochemistry, cell biology, and drug development.
Discovery and Significance
The journey to understanding Prolyl-hydroxyproline began with early investigations into the metabolic fate of ingested collagen and gelatin. In 1902, Hermann Emil Fischer first isolated the amino acid hydroxyproline (B1673980) from hydrolyzed gelatin.[1] It wasn't until decades later that the specific dipeptide Pro-Hyp was identified as a major and highly bioavailable collagen-derived fragment in human plasma after the consumption of collagen hydrolysate.[2][3] This discovery was pivotal, as it suggested that the beneficial effects of collagen supplementation on skin and joint health might be mediated by these small, bioactive peptides rather than intact collagen or its constituent amino acids alone.
Subsequent research has demonstrated that Pro-Hyp exhibits a range of biological activities, including promoting the proliferation and migration of fibroblasts, inducing chemotactic activity in tendon cells, and enhancing chondrocyte differentiation.[4][5] These effects are primarily attributed to its ability to interact with cell surface receptors and modulate intracellular signaling pathways, positioning Pro-Hyp as a molecule of interest for therapeutic applications in tissue repair and regenerative medicine.
Isolation and Purification of Prolyl-hydroxyproline
The isolation of Pro-Hyp from a complex mixture of peptides in a collagen hydrolysate requires a multi-step approach involving enzymatic hydrolysis followed by chromatographic separation.
Experimental Protocols
2.1. Enzymatic Hydrolysis of Gelatin
This protocol describes the initial step of breaking down gelatin into smaller peptides, including Pro-Hyp.
-
Objective: To hydrolyze gelatin into a mixture of peptides of varying sizes.
-
Materials:
-
Bovine or porcine gelatin
-
Proteolytic enzymes (e.g., a combination of endopeptidases like Corolase® 7089, Bromelain, and Papain, followed by exopeptidases like Validase® FPII and Corolase® LAP)
-
Deionized water
-
pH meter
-
Incubator or water bath
-
-
Procedure:
-
Prepare a gelatin solution (e.g., 10% w/v) in deionized water.
-
Adjust the pH and temperature of the solution to the optimal conditions for the chosen endopeptidases (typically pH 6.0-6.5 and 50-60°C).
-
Add the endopeptidase cocktail to the gelatin solution (e.g., 0.05-0.15% v/w for each enzyme).
-
Incubate the mixture for a defined period (e.g., 4-8 hours) with gentle agitation to allow for initial hydrolysis.
-
Adjust the pH and temperature to the optimal conditions for the exopeptidases.
-
Add the exopeptidase cocktail (e.g., 0.025-0.075% w/w for each enzyme).
-
Continue the incubation for an extended period (e.g., 12-16 hours) to facilitate the cleavage of peptides into smaller fragments, including dipeptides.
-
Inactivate the enzymes by heating the hydrolysate (e.g., to 95°C for 15 minutes).
-
Centrifuge the hydrolysate to remove any insoluble material and collect the supernatant.
-
2.2. Fractionation by Gel Filtration Chromatography
This step separates the peptides in the hydrolysate based on their molecular size.
-
Objective: To enrich the fraction containing low molecular weight peptides, including Pro-Hyp.
-
Materials:
-
Gelatin hydrolysate supernatant
-
Gel filtration column (e.g., Sephadex G-25)
-
Elution buffer (e.g., deionized water)
-
Fraction collector
-
UV spectrophotometer
-
-
Procedure:
-
Equilibrate the gel filtration column with the elution buffer.
-
Load the gelatin hydrolysate supernatant onto the column.
-
Elute the peptides with the elution buffer at a constant flow rate (e.g., 1 mL/min).
-
Collect fractions of a defined volume (e.g., 5 mL).
-
Monitor the elution profile by measuring the absorbance of the fractions at 280 nm.
-
Pool the fractions corresponding to the low molecular weight peptides, which will contain the dipeptides.
-
2.3. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is the final purification step to isolate Pro-Hyp from other small peptides.
-
Objective: To purify Prolyl-hydroxyproline to a high degree of homogeneity.
-
Materials:
-
Low molecular weight peptide fraction from gel filtration
-
Preparative RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Fraction collector
-
-
Procedure:
-
Equilibrate the RP-HPLC column with a low concentration of Mobile Phase B (e.g., 5%).
-
Inject the low molecular weight peptide fraction onto the column.
-
Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 30% over 60 minutes).
-
Monitor the elution profile using a UV detector at 214 nm.
-
Collect the fractions corresponding to the peak that elutes at the expected retention time for Pro-Hyp (this will need to be determined using a Pro-Hyp standard).
-
Lyophilize the collected fractions to obtain pure Pro-Hyp.
-
Visualization of Experimental Workflow
Caption: Workflow for the isolation and purification of Prolyl-hydroxyproline.
Characterization of Prolyl-hydroxyproline
Once isolated, the identity and purity of Pro-Hyp are confirmed using analytical techniques.
Experimental Protocols
3.1. Analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To assess the purity of the isolated Pro-Hyp and confirm its retention time.
-
Procedure: Similar to the preparative RP-HPLC protocol but using an analytical scale column and a faster gradient. The purity is determined by the presence of a single, sharp peak at the expected retention time compared to a Pro-Hyp standard.
3.2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the isolated dipeptide.
-
Procedure:
-
The purified Pro-Hyp sample is introduced into a mass spectrometer (e.g., via electrospray ionization - ESI).
-
The mass-to-charge ratio (m/z) of the molecular ion is determined. For Pro-Hyp (C₉H₁₄N₂O₄), the expected [M+H]⁺ ion is approximately m/z 215.10.
-
Quantitative Data
The concentration of Pro-Hyp can vary significantly depending on the source and the method of hydrolysis. Its levels in biological fluids are also of great interest.
| Parameter | Value | Source | Reference |
| Plasma Concentration of Pro-Hyp (after 5g collagen hydrolysate ingestion) | |||
| Cmax (Maximum Concentration) | 15.5 ± 3.0 nmol/mL | Human Plasma | [6] |
| Tmax (Time to Cmax) | 2 hours | Human Plasma | [6] |
| Concentration of Pro-Hyp in Fetal Bovine Serum (FBS) | 37-70% of total hydroxyprolyl peptides (approx. 70-100 µM total) | Commercial FBS | [7] |
| Yield of Pro-Hyp from Collagen (Estimated) | Varies depending on collagen type and hydrolysis method | Porcine Skin Collagen | [8] |
Biological Activity and Signaling Pathways
Pro-Hyp exerts its biological effects by interacting with cell surface receptors and activating intracellular signaling cascades. One of the key pathways identified involves the activation of β1-integrin and the subsequent phosphorylation of Extracellular signal-regulated kinase (ERK).
Signaling Pathway Diagram
Caption: Pro-Hyp induced β1-integrin/ERK signaling pathway.
The binding of Pro-Hyp to the β1-integrin receptor is thought to induce a conformational change that leads to the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at Tyr-397.[9][10] This creates a binding site for the SH2 domain of Src kinase, leading to the formation of a FAK-Src signaling complex.[9] This complex can then activate the Ras-Raf-MEK-ERK signaling cascade through the recruitment of adaptor proteins like Grb2 and the guanine (B1146940) nucleotide exchange factor SOS.[11] Activated ERK translocates to the nucleus, where it phosphorylates transcription factors that regulate the expression of genes involved in cell proliferation, migration, and extracellular matrix production.[4]
Conclusion
Prolyl-hydroxyproline is a key bioactive dipeptide derived from collagen that plays a significant role in cellular regulation. The methodologies for its isolation, purification, and characterization are well-established, relying on a combination of enzymatic hydrolysis and chromatographic techniques. Understanding the quantitative aspects of its presence in biological systems and its mechanisms of action, particularly through the β1-integrin/ERK signaling pathway, provides a solid foundation for further research into its therapeutic potential. This technical guide serves as a comprehensive resource for scientists and researchers aiming to explore the multifaceted roles of Prolyl-hydroxyproline in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of integrin-β/FAK in cyclic mechanical stimulation in MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Pilot Study for the Detection of Cyclic Prolyl-Hydroxyproline (Pro-Hyp) in Human Blood after Ingestion of Collagen Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrin-Mediated Adhesion Regulates ERK Nuclear Translocation and Phosphorylation of Elk-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recruitment of focal adhesion kinase and paxillin to β1 integrin promotes cancer cell migration via mitogen activated protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | β1 Integrins as Therapeutic Targets to Disrupt Hallmarks of Cancer [frontiersin.org]
- 8. imrpress.com [imrpress.com]
- 9. Activation of focal adhesion kinase enhances the adhesion and invasion of pancreatic cancer cells via extracellular signal-regulated kinase-1/2 signaling pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrin and Its Associated Proteins as a Mediator for Mechano-Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioactive Properties of Enzymatic Gelatin Hydrolysates Based on In Silico, In Vitro, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Bioactive Dipeptide H-Pro-Hyp-OH: A Deep Dive into its Signaling Pathways in Dermal Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The collagen-derived dipeptide Prolyl-hydroxyproline (H-Pro-Hyp-OH), a key bioactive component identified in the bloodstream following collagen hydrolysate ingestion, has garnered significant attention for its potent effects on dermal cell function.[1][[“]][3][4][5] This technical guide provides a comprehensive overview of the signaling pathways activated by this compound in dermal cells, primarily focusing on fibroblasts and keratinocytes. We will delve into the molecular mechanisms driving its well-documented effects on cell proliferation, migration, and the synthesis of crucial extracellular matrix (ECM) components such as hyaluronic acid and collagen. This document summarizes key quantitative data from pivotal studies, outlines detailed experimental protocols for investigating this compound's bioactivity, and presents visualized signaling cascades using Graphviz to facilitate a deeper understanding of its cellular impact.
Introduction
Orally ingested collagen is metabolized into smaller peptides, with this compound being one of the most abundant and biologically active forms detected in circulation.[1][[“]][6] This dipeptide has been shown to exert beneficial effects on skin health, including improved hydration, elasticity, and wound healing.[7][8][9] Understanding the precise signaling pathways it modulates within dermal cells is paramount for its application in dermatology, cosmetics, and regenerative medicine. This guide aims to consolidate the current knowledge on this compound's mechanism of action at the cellular level.
Core Signaling Pathways of this compound in Dermal Fibroblasts
This compound orchestrates a range of cellular responses in dermal fibroblasts primarily by stimulating proliferation and enhancing the synthesis of key extracellular matrix components. These effects are mediated through the activation of specific intracellular signaling cascades.
Stimulation of Cell Proliferation and Migration
This compound has been demonstrated to significantly increase the proliferation and migration of dermal fibroblasts.[1][3][4][5][10] This is a critical aspect of its role in wound healing and skin rejuvenation. Studies have shown that this compound can stimulate fibroblast growth, leading to an increased number of cells migrating from skin explants.[3][4][5][10] This effect is dose-dependent and has been observed to be abolished by mitomycin C, an inhibitor of cell proliferation.[5][10][11]
One of the key pathways implicated in this compound-induced cell proliferation is the Extracellular signal-regulated kinase (ERK) pathway , a subset of the Mitogen-Activated Protein Kinase (MAPK) cascade. Activation of the ERK pathway is a central event in regulating cell growth and survival. This compound treatment leads to the phosphorylation and activation of ERK, which in turn promotes cell cycle progression and proliferation.[12]
Additionally, this compound has been shown to influence fibroblast motility through the regulation of β1-integrin, a cell surface receptor crucial for cell-matrix interactions and migration.[12]
Upregulation of Hyaluronic Acid Synthesis
A hallmark of this compound's bioactivity is its potent stimulation of hyaluronic acid (HA) synthesis in dermal fibroblasts.[1][[“]] This is primarily achieved through the upregulation of Hyaluronan Synthase 2 (HAS2), the key enzyme responsible for HA production.[1][[“]] The signaling cascade leading to this effect involves the Signal Transducer and Activator of Transcription 3 (STAT3) pathway . This compound induces the phosphorylation of STAT3, which then translocates to the nucleus and activates the transcription of the HAS2 gene.[1][[“]] The inhibition of protein kinases with agents like genistein (B1671435) or H7 has been shown to abolish this this compound-induced HAS2 mRNA stimulation, confirming the involvement of kinase-mediated signaling.[1][[“]]
Enhancement of Collagen Synthesis
This compound, along with other collagen-derived peptides, is known to stimulate the production of type I collagen by dermal fibroblasts.[7][13] This is a fundamental aspect of its anti-aging and wound healing properties. The proposed mechanism involves the activation of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway .[13][14] This pathway is a central regulator of ECM protein synthesis. While the direct interaction of this compound with TGF-β receptors is still under investigation, it is hypothesized to potentiate TGF-β signaling, leading to the phosphorylation and nuclear translocation of Smad proteins, which subsequently activate the transcription of collagen genes.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative findings from key studies on the effects of this compound on dermal fibroblasts.
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| Cell Proliferation | Human Dermal Fibroblasts | 200 nmol/mL | 1.5-fold increase | [1][[“]] |
| Hyaluronic Acid Synthesis | Human Dermal Fibroblasts | 200 nmol/mL | 3.8-fold increase | [1][[“]] |
| HAS2 mRNA Levels | Human Dermal Fibroblasts | 200 nmol/mL | 2.3-fold elevation | [1][[“]] |
| Fibroblast Migration | Mouse Skin Fibroblasts | 200 nmol/mL | Significant increase after 72h | [5][10] |
| Fibroblast Growth on Collagen Gel | Mouse Skin Fibroblasts | 0-1000 nmol/mL | Dose-dependent enhancement | [3][4][5][10][11] |
| Phospho-ERK Upregulation | Mouse Tendon Cells | 200 µg/mL | ~6.0-fold increase | [12] |
Visualized Signaling Pathways and Workflows
To provide a clearer understanding of the molecular interactions, the following diagrams were generated using Graphviz (DOT language).
Caption: this compound signaling pathway for hyaluronic acid synthesis.
Caption: this compound signaling for fibroblast proliferation.
Caption: General experimental workflow for studying this compound effects.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature for studying the effects of this compound on dermal cells.
Cell Culture
-
Cell Line: Primary human dermal fibroblasts (HDFs) are typically used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. It is crucial to use FBS that is free from low molecular weight hydroxyprolyl peptides to avoid masking the effects of exogenously added this compound.[15]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (WST-1 or MTT Assay)
-
Seed HDFs in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Starve the cells in serum-free DMEM for 24 hours to synchronize the cell cycle.
-
Treat the cells with varying concentrations of this compound (e.g., 0-1000 nmol/mL) in serum-free DMEM for 48-72 hours.
-
Add WST-1 or MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the untreated control.
Hyaluronic Acid Quantification (ELISA)
-
Culture HDFs in 24-well plates until they reach confluence.
-
Treat the cells with this compound in serum-free DMEM for 48 hours.
-
Collect the culture supernatant.
-
Quantify the amount of hyaluronic acid in the supernatant using a commercially available Hyaluronic Acid ELISA kit, following the manufacturer's instructions.
-
Normalize the results to the total protein content of the cell lysate.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Treat HDFs with this compound for a specified time (e.g., 24 hours).
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qPCR using specific primers for target genes (e.g., HAS2, COL1A1) and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
Western Blotting for Protein Phosphorylation
-
Treat HDFs with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., phospho-STAT3, phospho-ERK) and total proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is a potent bioactive dipeptide that directly influences the behavior of dermal fibroblasts, promoting a regenerative and anti-aging phenotype. Its ability to stimulate cell proliferation, migration, and the synthesis of hyaluronic acid and collagen is underpinned by the activation of key signaling pathways, including the STAT3, ERK/MAPK, and likely the TGF-β/Smad pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in skin health and disease. Future research should focus on identifying the specific cell surface receptors for this compound and further elucidating the crosstalk between its various signaling cascades.
References
- 1. Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. shop.bachem.com [shop.bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchmap.jp [researchmap.jp]
- 12. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. H-Gly-Pro-Hyp-OH | Tripeptide 29 | Anti-photoaging | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Prolyl-hydroxyproline: A Key Regulator of the Extracellular Matrix
An In-depth Technical Guide on the Core Mechanisms and Therapeutic Potential of a Bioactive Dipeptide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The extracellular matrix (ECM) provides structural and biochemical support to surrounding cells. Its dynamic remodeling is crucial for tissue homeostasis, and dysregulation of this process is implicated in various pathologies, including skin aging and fibrosis. Prolyl-hydroxyproline (Pro-Hyp), a major bioactive dipeptide derived from collagen metabolism, has emerged as a significant modulator of ECM components. This technical guide provides a comprehensive overview of the effects of Pro-Hyp on the ECM, detailing its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these effects. Quantitative data from key studies are summarized, and signaling and experimental workflows are visualized to facilitate a deeper understanding of this promising molecule.
Introduction to Prolyl-hydroxyproline (Pro-Hyp)
Prolyl-hydroxyproline (Pro-Hyp) is a dipeptide that is abundant in collagen and is released during collagen turnover or the ingestion of collagen hydrolysates.[1] Following oral administration, Pro-Hyp is absorbed into the bloodstream and distributed to various tissues, including the skin and cartilage.[2][3][4] Its presence in these tissues suggests a physiological role in modulating cellular functions, particularly those related to the maintenance and repair of the extracellular matrix.[4] Research has increasingly pointed towards Pro-Hyp's ability to stimulate key cellular players, such as fibroblasts, to produce essential ECM components, thereby offering potential therapeutic applications in dermatology, wound healing, and joint health.[1][5]
Mechanism of Action: Pro-Hyp's Influence on Fibroblasts and the ECM
Fibroblasts are the primary cells responsible for synthesizing and remodeling the ECM. Pro-Hyp exerts its effects by directly influencing fibroblast activity, leading to increased production of crucial ECM components like collagen and hyaluronic acid.
Stimulation of Fibroblast Proliferation and Migration
In vitro studies have consistently demonstrated that Pro-Hyp stimulates the proliferation and migration of fibroblasts.[6][7] In a study using mouse skin fibroblasts, the addition of Pro-Hyp at a concentration of 200 nmol/mL significantly increased the number of fibroblasts migrating from skin explants after 72 hours of incubation.[7] This effect was found to be dependent on cell proliferation, as it was abolished by the addition of mitomycin C, an inhibitor of cell division.[7] Furthermore, Pro-Hyp has been shown to enhance the growth of fibroblasts cultured on collagen gels in a dose-dependent manner, suggesting it can overcome the growth-suppressive environment of a dense collagen matrix.[7][8] Notably, Pro-Hyp appears to specifically trigger the growth of p75NTR-positive fibroblasts, a subpopulation of fibroblasts associated with wound healing.[5][9]
Upregulation of Extracellular Matrix Synthesis
Pro-Hyp has a marked effect on the synthesis of key ECM molecules:
-
Hyaluronic Acid (HA) Synthesis: Pro-Hyp significantly enhances the production of hyaluronic acid, a major glycosaminoglycan in the ECM responsible for hydration and lubrication. In cultured human dermal fibroblasts, Pro-Hyp at 200 nmol/mL led to a 3.8-fold increase in hyaluronic acid synthesis.[10] This increase is associated with a 2.3-fold elevation in the mRNA levels of hyaluronan synthase 2 (HAS2), a key enzyme in HA production.[10] The crucial role of HAS2 in this process was confirmed by siRNA-mediated knockdown of the HAS2 gene, which inhibited the Pro-Hyp-induced increase in HA synthesis.[10]
-
Collagen Synthesis: As a component of collagen itself, Pro-Hyp also appears to support the synthesis of new collagen molecules. While direct quantitative data on Pro-Hyp-induced collagen synthesis is less defined in the provided search results, its role in promoting fibroblast proliferation and the expression of osteogenic markers like Col1α1 in osteoblasts suggests a positive regulatory role in collagen production.[5][11]
Signaling Pathways Activated by Pro-Hyp
Pro-Hyp exerts its cellular effects through the activation of specific intracellular signaling pathways. Two key pathways that have been identified are the STAT3 and Foxg1 signaling cascades.
The STAT3 Signaling Pathway in Hyaluronic Acid Synthesis
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is implicated in the Pro-Hyp-induced synthesis of hyaluronic acid. Pro-Hyp has been shown to elevate the phosphorylation of STAT3 in human dermal fibroblasts within 60 minutes of treatment.[10] The activation of STAT3 is a critical step leading to the upregulation of HAS2 gene expression.[10] Inhibition of protein kinases with agents like genistein (B1671435) or H7 has been shown to abolish the stimulatory effect of Pro-Hyp on HAS2 mRNA levels, further confirming the involvement of a kinase-dependent signaling cascade leading to STAT3 activation.[10]
The Foxg1 Signaling Pathway in Osteogenic Differentiation
In the context of bone formation, Pro-Hyp has been shown to promote osteoblast differentiation through a mechanism involving the Forkhead box G1 (Foxg1) transcription factor.[5][11] Pro-Hyp directly binds to Foxg1, causing a conformational change that disrupts the interaction between Foxg1 and Runt-related transcription factor 2 (Runx2).[4][12] This dissociation appears to be a key step in promoting the expression of osteogenic genes like Runx2 and osterix.[5][11] The knockdown of Foxg1 has been shown to abolish the enhancing effect of Pro-Hyp on the expression of these osteoblastic genes.[11]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the effects of Pro-Hyp.
Table 1: Effect of Prolyl-hydroxyproline on Fibroblast Proliferation and Migration
| Parameter | Cell Type | Pro-Hyp Concentration | Incubation Time | Result | Reference |
| Cell Proliferation | Human Dermal Fibroblasts | 200 nmol/mL | - | 1.5-fold increase | [10] |
| Fibroblast Migration | Mouse Skin Fibroblasts | 200 nmol/mL | 72 hours | Significant increase in migrating cells | [7] |
| Fibroblast Growth on Collagen Gel | Mouse Skin Fibroblasts | 0-1000 nmol/mL | - | Dose-dependent enhancement | [7] |
Table 2: Effect of Prolyl-hydroxyproline on Extracellular Matrix Synthesis
| Parameter | Cell Type | Pro-Hyp Concentration | Result | Reference |
| Hyaluronic Acid Synthesis | Human Dermal Fibroblasts | 200 nmol/mL | 3.8-fold increase | [10] |
| HAS2 mRNA Expression | Human Dermal Fibroblasts | 200 nmol/mL | 2.3-fold increase | [10] |
| Runx2, osterix, Col1α1 mRNA Expression | MC3T3-E1 Osteoblastic Cells | - | Increased expression | [5][11] |
Experimental Protocols: A Methodological Overview
The following section provides a summary of the experimental methodologies commonly employed in the investigation of Pro-Hyp's effects on the ECM.
Cell Culture
-
Fibroblast Isolation and Culture: Primary fibroblasts are often isolated from mouse or human skin explants.[8] The tissue is cut into small pieces and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[8] Fibroblasts migrate out from the tissue and are then subcultured. For experiments, cells are typically seeded in multi-well plates.[8] It is important to note that some commercial lots of FBS may contain endogenous hydroxyprolyl peptides, which can mask the effects of exogenously added Pro-Hyp.[2] Therefore, using FBS that is free from low molecular weight compounds is recommended for such studies.[2]
-
Osteoblast Culture: The MC3T3-E1 cell line is a common model for studying osteoblast differentiation.[5][11] These cells are cultured in appropriate media, and differentiation can be induced by the addition of ascorbic acid and β-glycerophosphate.
Cell Proliferation and Migration Assays
-
Cell Proliferation Assay: Cell proliferation can be quantified using colorimetric assays such as the Cell Counting Kit-8 (CCK-8), which measures the metabolic activity of viable cells.[8]
-
Fibroblast Migration Assay: A common method involves culturing skin explants in a multi-well plate and counting the number of fibroblasts that migrate out from the tissue onto the plate surface over a period of time.[7][13] The effect of proliferation on migration can be assessed by treating the cells with mitomycin C.[7][13]
Extracellular Matrix Component Analysis
-
Hyaluronic Acid Quantification: The amount of hyaluronic acid in cell culture supernatants can be measured using an ELISA-based assay that utilizes a hyaluronic acid binding protein.[14][15]
-
Collagen Synthesis Assay: Collagen production can be estimated by measuring the hydroxyproline (B1673980) content in cell lysates and culture media after acid hydrolysis.[8]
Gene Expression Analysis
-
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cultured cells, and the expression levels of target genes such as HAS2, Runx2, and osterix are quantified by qRT-PCR using gene-specific primers.[16][17]
Signaling Pathway Analysis
-
Western Blotting for Protein Phosphorylation: To investigate the activation of signaling pathways, the phosphorylation status of key proteins like STAT3 is assessed by Western blotting.[18] Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the protein.[18][19]
-
siRNA-Mediated Gene Knockdown: To confirm the role of specific genes in a signaling pathway, small interfering RNAs (siRNAs) are used to silence the expression of the target gene (e.g., HAS2, Foxg1).[20][21] The effect of the knockdown on the cellular response to Pro-Hyp is then evaluated.
Conclusion and Future Directions
Prolyl-hydroxyproline is a bioactive dipeptide with significant potential for modulating the extracellular matrix. Its ability to stimulate fibroblast proliferation and migration, coupled with its capacity to upregulate the synthesis of hyaluronic acid and potentially collagen, underscores its importance in tissue homeostasis and repair. The elucidation of the STAT3 and Foxg1 signaling pathways provides a molecular basis for its observed effects.
For drug development professionals, Pro-Hyp represents a promising lead compound for topical and oral formulations aimed at improving skin health, accelerating wound healing, and supporting joint function. Future research should focus on further delineating the cell surface receptors for Pro-Hyp, comprehensively profiling its effects on the entire ECM proteome, and conducting well-controlled clinical trials to validate its efficacy in various therapeutic areas. A deeper understanding of its mechanism of action will undoubtedly pave the way for novel therapeutic strategies targeting the extracellular matrix.
References
- 1. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Collagen-derived dipeptide prolyl-hydroxyproline promotes osteogenic differentiation through Foxg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stimulation of the Runx2 P1 promoter by collagen-derived dipeptide prolyl-hydroxyproline bound to Foxg1 and Foxo1 in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Collagen-derived dipeptide prolyl-hydroxyproline promotes osteogenic differentiation through Foxg1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Collagen-derived dipeptide prolyl hydroxyproline directly binds to Foxg1 to change its conformation and inhibit the interaction with Runx2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchmap.jp [researchmap.jp]
- 14. researchgate.net [researchgate.net]
- 15. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 16. The Human Hyaluronan Synthase 2 (HAS2) Gene and Its Natural Antisense RNA Exhibit Coordinated Expression in the Renal Proximal Tubular Epithelial Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Hyaluronan Synthase 2 Protects Skin Fibroblasts against Apoptosis Induced by Environmental Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to the In Vivo Generation of H-Pro-Hyp-OH (Prolyl-Hydroxyproline) from Collagen
Audience: Researchers, scientists, and drug development professionals.
Introduction
Collagen, the most abundant protein in the animal kingdom, is a critical component of the extracellular matrix (ECM) in tissues such as skin, bone, cartilage, and tendons.[1] Its structure is characterized by a unique triple helix, formed by polypeptide chains with a repeating Gly-X-Y amino acid sequence. The X and Y positions are frequently occupied by proline and 4-hydroxyproline (B1632879) (Hyp), respectively, making Gly-Pro-Hyp the most common triplet in many collagen types.[2][3]
Historically viewed primarily as a structural protein, it is now understood that the breakdown of collagen releases bioactive peptides. Among these, the dipeptide prolyl-hydroxyproline (Pro-Hyp or H-Pro-Hyp-OH) has garnered significant attention. It is generated in vivo from both the degradation of endogenous collagen during tissue remodeling and the digestion of exogenous collagen hydrolysates.[3][4][5] Once in circulation, Pro-Hyp acts as a signaling molecule, exerting various biological effects on target cells, such as fibroblasts and chondrocytes, making it a molecule of interest for therapeutic and nutraceutical applications.[6][7][8]
This technical guide provides a comprehensive overview of the in vivo generation of Pro-Hyp from collagen, its pharmacokinetics, biological activities, and the experimental protocols used for its quantification.
In Vivo Generation of Pro-Hyp
The generation of Pro-Hyp in the body occurs via two primary pathways: the enzymatic digestion of ingested collagen (exogenous pathway) and the breakdown of existing tissue collagen (endogenous pathway).
Exogenous Pathway: Digestion of Collagen Hydrolysate
When collagen hydrolysate is ingested, it undergoes enzymatic degradation in the gastrointestinal tract. The large collagen protein chains are first broken down into smaller peptides by proteases such as pepsin in the stomach and trypsin in the small intestine.[9] These smaller peptides, including Pro-Hyp and other hydroxyproline-containing di- and tripeptides, are resistant to further hydrolysis by digestive enzymes due to the rigid ring structures of proline and hydroxyproline.[10]
These small peptides are then absorbed into the bloodstream. A specific transport system, the peptide transporter 1 (PepT1), facilitates the trans-cellular movement of di- and tripeptides across the intestinal enterocytes.[10] This allows significant amounts of intact Pro-Hyp to reach the systemic circulation. Studies have consistently shown that plasma levels of Pro-Hyp increase significantly after the oral ingestion of collagen hydrolysate.[1][10][11][12]
Caption: In vivo generation pathways of Pro-Hyp from collagen.
Endogenous Pathway: Tissue Remodeling and Inflammation
Pro-Hyp is also generated locally in tissues undergoing significant ECM remodeling, such as during wound healing or in inflammatory conditions.[3][13] In these processes, endogenous collagen fibers are degraded by a class of enzymes known as matrix metalloproteinases (MMPs) and cathepsins.[14][15] This initial breakdown releases large collagen fragments, which are then further cleaved by various peptidases into smaller peptides, including the dipeptide Pro-Hyp.[3] This endogenously generated Pro-Hyp is thought to act as a local signaling molecule, activating cells like fibroblasts to participate in tissue reconstruction and repair.[4][6]
Bioavailability and Pharmacokinetics
The bioavailability of Pro-Hyp is influenced by the molecular weight of the ingested collagen hydrolysate. Hydrolysates with a lower average molecular weight generally lead to higher plasma concentrations of Pro-Hyp, as the smaller peptides are more readily absorbed.[4]
Following ingestion, Pro-Hyp levels in the blood typically peak between 1 to 2 hours and then gradually decrease, returning to baseline levels within approximately 24 hours.[1][4] The peptide is distributed to various tissues, including skin and cartilage, before being metabolized or excreted in the urine.[4]
Table 1: Pharmacokinetic Data of Pro-Hyp in Human Plasma
| Collagen Source/Type | Dose | Peak Plasma Concentration (Cmax) of Pro-Hyp | Time to Peak (Tmax) | Reference |
| Porcine Skin Hydrolysate | 25 g | ~6.5 µg/mL (~29 µM) | 1-2 hours | [10] |
| Bovine Hide Hydrolysate (LMW) | 25 g | ~4.5 µg/mL (~20 µM) | 1-2 hours | [10] |
| Fish Scale Hydrolysate | 25 g | ~5.5 µg/mL (~24 µM) | 1-2 hours | [10] |
| General Collagen Hydrolysate | 10 g | ~0.2086 nmol/mL (~0.2 µM) of cyclic Pro-Hyp* | 2 hours | [1][11] |
*Note: The study by Taga et al. measured a cyclic form of Pro-Hyp, which constituted about 5% of the linear Pro-Hyp concentration.[1]
Biological Activities and Signaling Pathways
Pro-Hyp is not merely a metabolic byproduct but an active signaling molecule that influences the behavior of various cell types. It has been shown to promote cell proliferation, differentiation, and ECM synthesis.
Table 2: Summary of In Vitro Biological Effects of Pro-Hyp
| Cell Type | Pro-Hyp Concentration | Key Biological Effect(s) | Reference |
| Mouse Skin Fibroblasts | 200 nmol/mL (~0.2 µM) | Enhanced cell growth and migration. | [16] |
| Mouse Tendon Cells | 200-500 µg/mL (~876-2190 µM) | Promoted proliferation, differentiation, and chemotaxis. | [6] |
| Mouse ATDC5 Chondrocytes | 100 µM | Inhibited differentiation into mineralized chondrocytes; increased aggrecan mRNA. | [7] |
| Mouse ATDC5 Chondrocytes | Not specified | Strongly promoted early chondrogenic differentiation under hypoxic conditions. | [17] |
| Human Synovium Cells | 0.1 - 100 µM | Stimulated hyaluronic acid synthesis. | [18] |
Pro-Hyp Signaling in Tendon Cells
Research on tendon cells has provided specific insights into the molecular mechanisms of Pro-Hyp. It has been shown that Pro-Hyp-mediated chemotaxis and cell motility are dependent on the activation of the β1-integrin and extracellular signal-regulated kinase (ERK) pathway. The uptake of Pro-Hyp into tenocytes is also partially inhibited by an α5β1-integrin antagonist, suggesting that this integrin may act as a receptor or be involved in a co-transport mechanism.[6]
// Inhibition arrows PD98059 [label="PD98059\n(MEK Inhibitor)", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"]; ATN161 [label="ATN-161\n(Integrin Antagonist)", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];
PD98059 -> MEK [arrowhead=tee, color="#EA4335", style=dashed, penwidth=1.5]; ATN161 -> Integrin [arrowhead=tee, color="#EA4335", style=dashed, penwidth=1.5]; ATN161 -> Uptake [arrowhead=tee, color="#EA4335", style=dashed, penwidth=1.5]; } /dot
Caption: Pro-Hyp signaling cascade in tendon cells.[6]
Experimental Protocols
Quantification of Pro-Hyp in Plasma by LC-MS/MS
The gold standard for quantifying low-concentration peptides like Pro-Hyp in complex biological matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized protocol based on methodologies cited in the literature.[1][10][11][12]
Caption: Experimental workflow for Pro-Hyp quantification in plasma.
I. Sample Preparation:
-
Blood Collection: Collect whole blood from subjects into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Immediately centrifuge the blood samples (e.g., at 3,000 x g for 15 minutes at 4°C) to separate the plasma.
-
Protein Precipitation: To deproteinize the plasma, add a solvent like acetonitrile (B52724) or ethanol (B145695) in a 3:1 ratio (v/v) to the plasma sample. Vortex vigorously.
-
Clarification: Centrifuge the mixture (e.g., at 12,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial LC mobile phase (e.g., 0.1% formic acid in water).
II. LC-MS/MS Analysis:
-
Chromatography:
-
Column: Use a reversed-phase column suitable for polar analytes (e.g., a C18 or HILIC column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Run a suitable gradient from low to high percentage of Mobile Phase B to elute the Pro-Hyp peptide.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Use Electrospray Ionization (ESI) in positive mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Pro-Hyp (e.g., m/z 213.1 → 116.1 or 213.1 → 70.1) and an appropriate internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a synthetic Pro-Hyp standard.
-
Calculate the concentration of Pro-Hyp in the plasma samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
-
Conclusion and Future Directions
The dipeptide this compound is a key bioactive molecule generated from the in vivo degradation of both endogenous and exogenous collagen. Its presence in the systemic circulation following collagen hydrolysate ingestion is well-established, and its biological activities, particularly in promoting the health of connective tissues, are subjects of intense research.[4][6][10] The ability of Pro-Hyp to stimulate cellular proliferation and ECM synthesis through defined signaling pathways highlights its potential as a therapeutic agent or a key functional ingredient in nutraceuticals for skin, joint, and bone health.
For professionals in drug development, understanding the metabolic pathway, pharmacokinetics, and mechanism of action of Pro-Hyp is crucial for designing effective collagen-based products. Future research should focus on identifying specific cell surface receptors for Pro-Hyp, further elucidating its downstream signaling cascades in different cell types, and optimizing the formulation of collagen hydrolysates to maximize the in vivo generation and bioavailability of this potent dipeptide.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing [frontiersin.org]
- 5. Dynamic state of collagen: pathways of collagen degradation in vivo and their possible role in regulation of collagen mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chondroprotective effect of the bioactive peptide prolyl-hydroxyproline in mouse articular cartilage in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. northamericanherbandspice.com [northamericanherbandspice.com]
- 10. Absorption of bioactive peptides following collagen hydrolysate intake: a randomized, double-blind crossover study in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Pilot Study for the Detection of Cyclic Prolyl-Hydroxyproline (Pro-Hyp) in Human Blood after Ingestion of Collagen Hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. news-medical.net [news-medical.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Collagen-Derived Dipeptide Pro-Hyp Enhanced ATDC5 Chondrocyte Differentiation under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of Pro-Hyp, a collagen hydrolysate-derived peptide, on hyaluronic acid synthesis using in vitro cultured synovium cells and oral ingestion of collagen hydrolysates in a guinea pig model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Oral Bioavailability of Prolyl-hydroxyproline: A Technical Guide for Researchers
An In-depth Examination of the Absorption, Distribution, Metabolism, and Cellular Effects of a Key Collagen-Derived Dipeptide
Introduction
Prolyl-hydroxyproline (Pro-Hyp), a dipeptide derived from the enzymatic hydrolysis of collagen, has garnered significant attention in the fields of dermatology, rheumatology, and drug development for its potential therapeutic benefits. Its oral administration has been associated with improvements in skin health, joint function, and wound healing. Understanding the bioavailability and pharmacokinetic profile of Pro-Hyp is paramount for researchers, scientists, and drug development professionals seeking to harness its biological activities. This technical guide provides a comprehensive overview of the current scientific knowledge on the oral bioavailability of Pro-Hyp, detailing its absorption, distribution, and metabolism. Furthermore, it delves into the cellular mechanisms of action, supported by detailed experimental protocols and visual representations of key signaling pathways and workflows.
I. Pharmacokinetics of Orally Administered Prolyl-hydroxyproline
Following oral ingestion, collagen hydrolysates are broken down into smaller peptides, including Pro-Hyp, which are then absorbed into the bloodstream.[1] Studies in both humans and animals have demonstrated the systemic availability of Pro-Hyp after oral administration.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of Pro-Hyp and related peptides from published studies. These data provide a quantitative understanding of the absorption and distribution of these bioactive molecules.
Table 1: Pharmacokinetic Parameters of Prolyl-hydroxyproline (Pro-Hyp) and Glycyl-Prolyl-hydroxyproline (Gly-Pro-Hyp) in Mouse Plasma and Skin after Oral Administration of Collagen Hydrolysate. [2]
| Analyte | Dosage | Tissue | Cmax (nmol/mL or nmol/g) | Tmax (min) | AUC (nmol·min/g) |
| Pro-Hyp | 900 mg/kg | Plasma | 57.80 ± 5.67 | 30 | 2110.11 |
| Skin | 2.19 ± 0.28 | 60 | 185.33 | ||
| 1800 mg/kg | Plasma | 72.78 ± 12.33 | 30 | 3898.89 | |
| Skin | 3.33 ± 0.39 | 120 | 449.22 | ||
| Gly-Pro-Hyp | 900 mg/kg | Plasma | 103.08 ± 8.40 | 15 | 2732.22 |
| Skin | 0.68 ± 0.12 | 60 | 66.00 | ||
| 1800 mg/kg | Plasma | 191.42 ± 30.46 | 15 | 7802.11 | |
| Skin | 0.67 ± 0.10 | 60 | 79.11 |
Table 2: Pharmacokinetic Parameters of Cyclic Prolyl-hydroxyproline (c(Pro-Hyp)) in Human Plasma after Oral Ingestion of Collagen Hydrolysate. [3]
| Analyte | Cmax (nmol/mL) | Tmax (h) |
| c(Pro-Hyp) | 0.1413 - 0.3443 | 2 |
Table 3: Absolute Oral Bioavailability of Prolyl-hydroxyproline (Pro-Hyp) in Rats. [4]
| Analyte | Absolute Oral Bioavailability (%) |
| Pro-Hyp | 19.3 |
II. Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the bioavailability and biological activity of Pro-Hyp.
Quantitative Whole-Body Autoradiography (QWBA) in Rats
This technique is employed to visualize and quantify the distribution of radiolabeled Pro-Hyp throughout the body.
-
Radiolabeling: Prolyl-hydroxyproline is synthesized with a radioactive isotope, typically Carbon-14 (¹⁴C), to allow for its detection.
-
Animal Dosing: Male Sprague-Dawley rats are orally administered a single dose of ¹⁴C-labeled Pro-Hyp.
-
Sample Collection: At predetermined time points post-administration (e.g., 30 minutes, 1, 2, 4, 8, and 24 hours), the rats are euthanized by carbon dioxide asphyxiation and immediately frozen in a mixture of hexane (B92381) and solid carbon dioxide.
-
Sectioning: The frozen rat carcasses are embedded in a carboxymethylcellulose (CMC) block and sectioned sagittally into thin slices (typically 40 µm) using a cryomicrotome.
-
Imaging: The sections are then exposed to an imaging plate, which captures the radioactive signals. The plates are scanned using a phosphor imager to generate a digital autoradiogram.
-
Quantification: The radioactivity levels in different tissues and organs are quantified by comparing the signal intensity to that of calibrated radioactive standards, allowing for the determination of the concentration of Pro-Hyp and its metabolites in various tissues over time.
Fibroblast Proliferation and Migration Assays
These in vitro assays are used to evaluate the effect of Pro-Hyp on the growth and migratory capacity of skin fibroblasts.[5][6][7]
-
Cell Culture: Primary mouse skin fibroblasts are isolated from the abdominal skin of BALB/c mice and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂.[7]
-
Proliferation Assay:
-
Fibroblasts are seeded in 96-well plates.
-
The cells are treated with varying concentrations of Pro-Hyp (e.g., 0-1000 nmol/mL).[5]
-
Cell proliferation is assessed at different time points (e.g., 24, 48, 72 hours) using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8), which measures the metabolic activity of viable cells. The absorbance is read using a microplate reader.
-
-
Migration Assay (Wound Healing Assay):
-
A confluent monolayer of fibroblasts is created in a culture dish.
-
A "scratch" or "wound" is made in the cell monolayer using a sterile pipette tip.
-
The cells are then incubated with or without Pro-Hyp.
-
The rate of wound closure is monitored and photographed at regular intervals (e.g., 0, 12, 24 hours). The area of the wound is measured using image analysis software to quantify cell migration.
-
Hyaluronic Acid Synthesis Assay
This assay measures the ability of Pro-Hyp to stimulate the production of hyaluronic acid (HA) in dermal fibroblasts.
-
Cell Culture and Treatment: Human dermal fibroblasts are cultured in appropriate media and treated with Pro-Hyp at a specific concentration (e.g., 200 nmol/mL).
-
HA Quantification: After a set incubation period, the amount of HA secreted into the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA) kit specific for hyaluronic acid.
-
Gene Expression Analysis: To understand the mechanism, the expression of hyaluronan synthase 2 (HAS2), a key enzyme in HA synthesis, can be measured using quantitative real-time polymerase chain reaction (qRT-PCR).
III. Signaling Pathways and Mechanisms of Action
Pro-Hyp exerts its biological effects by modulating specific intracellular signaling pathways. The following diagrams illustrate the key pathways involved.
References
- 1. researchgate.net [researchgate.net]
- 2. ndlabs.com [ndlabs.com]
- 3. A Pilot Study for the Detection of Cyclic Prolyl-Hydroxyproline (Pro-Hyp) in Human Blood after Ingestion of Collagen Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of collagen dipeptides (Gly–Pro and Pro–Hyp) and tripeptides (Gly–Pro–Hyp) in rats: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchmap.jp [researchmap.jp]
An In-depth Technical Guide on the Interaction of H-Pro-Hyp-OH with Cell Surface Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-Pro-Hyp-OH, a collagen-derived dipeptide also known as prolyl-hydroxyproline (Pro-Hyp), has emerged as a significant bioactive molecule with pleiotropic effects on various cell types. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with cell surface receptors, focusing on the underlying signaling pathways, quantitative data, and detailed experimental methodologies. The primary mode of action for this compound involves its interaction with β1-integrins, particularly the α5β1 heterodimer, which subsequently activates the Extracellular signal-regulated kinase (ERK) pathway. This signaling cascade has been shown to promote cell proliferation, migration, and extracellular matrix synthesis in tendon cells and dermal fibroblasts. Additionally, this compound has been observed to specifically stimulate the proliferation of p75 neurotrophin receptor (p75NTR)-positive fibroblasts, suggesting a role in tissue regeneration and wound healing. This document aims to serve as a core resource for researchers and professionals in drug development by consolidating the key technical aspects of this compound's cellular interactions.
Introduction
Collagen, the most abundant protein in the extracellular matrix, serves not only a structural role but also as a source of bioactive peptides upon degradation. Among these, the dipeptide prolyl-hydroxyproline (this compound) has garnered significant attention due to its diverse physiological activities.[1] Found in human blood following the ingestion of gelatin hydrolysate, this compound has been demonstrated to influence cellular behaviors crucial for tissue homeostasis and repair, including cell proliferation and migration.[2] Understanding the molecular mechanisms underlying these effects is paramount for its potential therapeutic applications in regenerative medicine and drug development. This guide delineates the known cell surface receptor interactions of this compound and the subsequent intracellular signaling events.
Cell Surface Receptor Interactions and Signaling Pathways
β1-Integrin Signaling
The primary and most well-characterized cell surface receptor for this compound is the β1-integrin subunit, predominantly as part of the α5β1 integrin heterodimer.[1] Integrins are transmembrane receptors that mediate cell-matrix adhesions and transduce signals from the extracellular matrix to the cell interior.
The binding of this compound to α5β1-integrin initiates an "outside-in" signaling cascade that prominently features the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-regulated kinase (ERK).[2] Phosphorylation of ERK (p-ERK) is a key event that leads to downstream cellular responses.
Signaling Pathway:
References
- 1. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
Prolyl-Hydroxyproline (Pro-Hyp): A Key Regulator in Cutaneous Wound Healing
An In-depth Technical Guide for Researchers and Drug Development Professionals
The intricate process of wound healing is a highly orchestrated biological cascade involving inflammation, proliferation, and remodeling. Fibroblasts, the primary producers of the extracellular matrix, are central to the proliferative phase, where they synthesize collagen to form granulation tissue, the foundation for new tissue. The collagen-derived dipeptide, prolyl-hydroxyproline (Pro-Hyp), has emerged as a significant bioactive molecule that actively participates in and enhances the wound healing process. This technical guide synthesizes the current understanding of Pro-Hyp's role in wound healing, focusing on its mechanism of action, experimental evidence, and therapeutic potential.
The Origin and Bioavailability of Prolyl-Hydroxyproline
Prolyl-hydroxyproline is a dipeptide composed of the amino acids proline and hydroxyproline. It is a major constituent of collagen, the most abundant protein in the human body.[1] During tissue injury and the subsequent inflammatory phase of wound healing, endogenous collagen is degraded by enzymes such as matrix metalloproteinases (MMPs), releasing Pro-Hyp into the wound site.[2] Notably, Pro-Hyp can also be supplied exogenously through the oral administration of gelatin or collagen hydrolysates. Following ingestion, Pro-Hyp is absorbed into the bloodstream and becomes systemically available to tissues, including the skin.[2][3][4]
Mechanism of Action: A Targeted Approach to Fibroblast Activation
Conventional wisdom held that fibroblasts, when attached to collagen fibrils, enter a quiescent state, ceasing proliferation even in the presence of growth factors.[2][3] However, research has revealed that Pro-Hyp acts as a growth-initiating factor for a specific subpopulation of fibroblasts crucial for wound repair.[2][3][4][5]
Key aspects of Pro-Hyp's mechanism of action include:
-
Selective Fibroblast Proliferation: Pro-Hyp specifically triggers the growth of fibroblasts that express the p75 neurotrophin receptor (p75NTR), a marker associated with mesenchymal stem cells.[2][3][4] These p75NTR-positive fibroblasts are believed to be the primary cell type responsible for tissue regeneration in wound healing. Quiescent, p75NTR-negative fibroblasts found in healthy tissue are not significantly affected by Pro-Hyp.[2]
-
Stimulation of Fibroblast Migration: Pro-Hyp has been shown to increase the number of fibroblasts migrating from skin explants, suggesting a role in recruiting these essential cells to the wound site.[6][7]
-
Enhanced Collagen Synthesis: By promoting the proliferation and activity of fibroblasts, Pro-Hyp indirectly contributes to increased collagen deposition, a critical step for the formation of granulation tissue and subsequent tissue remodeling.[1][6]
The signaling pathway for Pro-Hyp in wound healing involves its uptake by specific transporters on p75NTR-positive fibroblasts, which then initiates a cascade of events leading to cell proliferation.
Caption: Pro-Hyp signaling in wound healing.
Quantitative Data from In Vitro and In Vivo Studies
Numerous studies have provided quantitative evidence supporting the role of Pro-Hyp in wound healing. The following tables summarize key findings from these studies.
Table 1: In Vitro Effects of Pro-Hyp on Fibroblast Activity
| Experimental Model | Pro-Hyp Concentration | Observed Effect | Reference |
| Primary mouse skin fibroblasts on collagen gel | 0-1000 nmol/mL | Dose-dependent increase in fibroblast growth in the presence of 10% FBS. | [6] |
| Primary mouse skin fibroblasts (migration assay) | 200 nmol/mL | Significant increase in the number of fibroblasts migrating from skin discs after 72 hours in the absence of FBS. | [6] |
| p75NTR-positive fibroblasts on collagen gel | Not specified | Triggers growth. | [2][3] |
| p75NTR-negative fibroblasts on collagen gel | Not specified | No significant effect on growth. | [2][3] |
Table 2: In Vivo Effects of Pro-Hyp and Collagen Hydrolysates on Wound Healing
| Animal Model | Treatment | Outcome | Reference |
| Diabetic rats (db/db mice) | Oral administration of fish gelatin | Improved delayed wound healing. | [2] |
| Mice with pressure ulcers | Ingestion of gelatin/collagen hydrolysate | Enhanced healing of pressure ulcers. | [2][3][4] |
| Humans with pressure ulcers | Ingestion of gelatin/collagen hydrolysate | Enhanced healing of pressure ulcers. | [3][4] |
| Mice with skin excision | Endogenous production | Pro-Hyp is generated in the granulation tissue at the wound healing site. | [2] |
| Diabetic model animal (db/db mouse) | Endogenous production | Generation of Pro-Hyp in the granulation tissue was smaller than in a normal mouse. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following are protocols for key experiments cited in the literature.
4.1. Primary Culture of Mouse Skin Fibroblasts and Migration Assay
This protocol is adapted from studies investigating the effect of Pro-Hyp on fibroblast migration and proliferation.[8]
-
Animal Model: C57BL/6 mice are typically used. All procedures must be approved by an institutional animal care and use committee.
-
Skin Explant Culture:
-
Euthanize the mouse and sterilize the dorsal skin with 70% ethanol.
-
Excise the dorsal skin and remove subcutaneous fat and tissue.
-
Cut the skin into small discs (e.g., 5 mm in diameter).
-
Place one skin disc, dermis side down, into each well of a 24-well culture plate.
-
Add Dulbecco's Modified Eagle Medium (DMEM) containing antibiotics (e.g., gentamicin) and varying concentrations of Pro-Hyp and fetal bovine serum (FBS) as per the experimental design.
-
Incubate at 37°C in a humidified 5% CO2 atmosphere.
-
-
Quantification of Migrated Fibroblasts:
-
After the desired incubation period (e.g., 72 hours), count the number of fibroblasts that have migrated from the skin disc onto the plastic surface of the well using a phase-contrast microscope.
-
To confirm that the observed increase in cell number is due to proliferation, a parallel experiment can be conducted with the addition of a cell cycle inhibitor like mitomycin C.[8]
-
4.2. Fibroblast Proliferation Assay on Collagen Gel
This assay is designed to mimic the in vivo environment where fibroblasts are in contact with collagen.[8]
-
Preparation of Collagen Gel-Coated Plates:
-
Prepare a collagen solution (e.g., from rat tail tendon) according to the manufacturer's instructions.
-
Coat the wells of a 96-well plate with the collagen solution and allow it to gel at 37°C.
-
-
Cell Seeding and Treatment:
-
Harvest primary fibroblasts from the skin explant cultures described above using trypsin-EDTA.
-
Resuspend the cells in DMEM with 10% FBS and the desired concentrations of Pro-Hyp.
-
Seed the fibroblasts onto the collagen gel-coated plates at a density of approximately 5 x 10^3 cells/well.
-
-
Measurement of Cell Proliferation:
-
At various time points (e.g., every 48 hours for 144 hours), measure cell viability/proliferation using a standard assay such as the Cell Counting Kit-8 (CCK-8) or MTT assay. The absorbance is read using a microplate reader.
-
Caption: Workflow for in vitro Pro-Hyp studies.
4.3. In Vivo Wound Healing Model
Animal models are essential for evaluating the therapeutic efficacy of Pro-Hyp.
-
Animal Model: Diabetic mice (e.g., db/db mice) are often used to model delayed wound healing.[2]
-
Wound Creation:
-
Anesthetize the mouse.
-
Create a full-thickness excisional wound on the dorsum using a biopsy punch.
-
-
Treatment:
-
Administer collagen hydrolysate or gelatin orally via gavage daily. A control group should receive a placebo (e.g., water).
-
-
Wound Closure Analysis:
-
Photograph the wounds at regular intervals.
-
Measure the wound area using image analysis software.
-
Calculate the percentage of wound closure over time.
-
-
Histological and Biochemical Analysis:
-
At the end of the experiment, euthanize the animals and harvest the wound tissue.
-
Perform histological staining (e.g., H&E, Masson's trichrome) to assess tissue regeneration, collagen deposition, and re-epithelialization.
-
Analyze the tissue for Pro-Hyp levels and other biomarkers of wound healing using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Therapeutic Potential and Future Directions
The findings from both in vitro and in vivo studies strongly suggest that Pro-Hyp has significant therapeutic potential for treating wounds, particularly chronic wounds such as pressure ulcers and diabetic foot ulcers, where healing is often impaired.[2][3][4] The oral administration of collagen hydrolysates, which are rich in Pro-Hyp, represents a promising and convenient therapeutic strategy.
Future research should focus on:
-
Elucidating the complete downstream signaling cascade initiated by Pro-Hyp in p75NTR-positive fibroblasts.
-
Conducting large-scale, randomized controlled clinical trials to definitively establish the efficacy of oral collagen hydrolysates in treating chronic wounds in humans.
-
Investigating the potential of topical Pro-Hyp formulations for direct application to wound sites.
-
Exploring the synergistic effects of Pro-Hyp with other growth factors and therapeutic agents used in wound care.
Conclusion
Prolyl-hydroxyproline is a key bioactive dipeptide derived from collagen that plays a crucial role in the proliferative phase of wound healing. Its ability to selectively stimulate the proliferation and migration of a specific subpopulation of regenerative fibroblasts (p75NTR-positive) provides a targeted mechanism for enhancing tissue repair. The evidence from in vitro and in vivo studies, including animal models and human clinical trials, supports the therapeutic potential of Pro-Hyp, delivered through the oral ingestion of collagen hydrolysates, for improving the healing of both acute and chronic wounds. Further research into its molecular mechanisms and clinical applications will undoubtedly pave the way for novel and effective wound care therapies.
References
- 1. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]
- 2. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchmap.jp [researchmap.jp]
H-Pro-Hyp-OH (Prolyl-hydroxyproline): A Deep Dive into its Chondroprotective Mechanisms and Therapeutic Potential in Joint Health
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
H-Pro-Hyp-OH, or Prolyl-hydroxyproline (P-O), a major bioactive dipeptide derived from the digestion of collagen, has garnered significant scientific interest for its potential role in promoting joint health and mitigating the progression of osteoarthritis (OA). This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanisms of action at the cellular and molecular levels. We consolidate quantitative data from key preclinical and clinical studies, present detailed experimental protocols for researchers, and visualize the known signaling pathways modulated by this dipeptide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating novel therapeutic strategies for joint disorders.
Introduction
Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, leading to pain, stiffness, and reduced mobility. Current therapeutic options primarily focus on symptomatic relief and do not address the underlying cartilage degradation. Emerging evidence suggests that specific collagen-derived peptides, such as this compound, may offer a chondroprotective effect, thereby presenting a promising avenue for disease-modifying interventions. This guide will explore the multifaceted role of this compound in joint health, from its bioavailability to its influence on key cellular processes within the joint.
Bioavailability and Distribution
Following oral administration of collagen hydrolysates, this compound is absorbed into the bloodstream and has been shown to accumulate in various tissues, including the skin and articular cartilage.[1][2] Studies in rats have demonstrated that radiolabeled this compound is distributed to chondrocytes, synovial cells, and osteoblasts, suggesting its direct action on joint tissues.[2] While a portion of this compound is found intact in these tissues, a significant amount undergoes modification, primarily at the proline residue, during first-pass metabolism.[2]
Quantitative Data on the Effects of this compound on Joint Tissues
The chondroprotective effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative findings.
Table 1: In Vitro Effects of this compound on Synovial Cells and Chondrocytes
| Cell Type | Treatment | Outcome Measure | Result | Reference |
| Cultured Synovium Cells | 50 µg/mL this compound for 48h | Hyaluronic Acid Synthesis | ~2.0-fold increase | [3] |
| Human Dermal Fibroblasts | 200 nmol/mL this compound | Cell Proliferation | 1.5-fold increase | [4] |
| Human Dermal Fibroblasts | 200 nmol/mL this compound | Hyaluronic Acid Synthesis | 3.8-fold increase | [4] |
| Human Dermal Fibroblasts | 200 nmol/mL this compound | HAS2 mRNA Levels | 2.3-fold increase | [4] |
| ATDC5 Chondrogenic Cells | This compound | Glycosaminoglycan Staining Area | ~3-fold increase | [5] |
| ATDC5 Chondrogenic Cells | This compound | Aggrecan mRNA Level | ~2-fold increase | [5] |
| ATDC5 Chondrogenic Cells | This compound | Runx1 mRNA Level | Decrease by two-thirds | [5] |
| ATDC5 Chondrogenic Cells | This compound | Osteocalcin mRNA Level | Decrease by one-tenth | [5] |
| Adult Tenocytes & Progenitor Cells | 200-500 µg/mL this compound | Cell Proliferation | Concentration-dependent increase | [6] |
| Adult Tenocytes & Progenitor Cells | This compound (Day 6) | Scx mRNA Level | Up to ~4.0-fold increase | [6] |
| Adult Tenocytes & Progenitor Cells | This compound (Day 6) | Sox9 mRNA Level | ~0.3-fold decrease | [6] |
| Adult Tenocytes | This compound (24h) | Phospho-ERK Level | ~6.0-fold increase | [6] |
| Tendon Progenitor Cells | This compound (12h) | Phospho-ERK Level | ~6.0-fold increase | [6] |
Table 2: In Vivo Effects of Collagen Hydrolysate/H-Pro-Hyp-OH in Animal Models of Osteoarthritis
| Animal Model | Treatment | Outcome Measure | Result | Reference |
| Guinea Pig Model of OA | Oral administration of collagen hydrolysates | Proteoglycan amount in epiphyses | Significantly increased | [3][7] |
| Guinea Pig Model of OA | Oral administration of collagen hydrolysates | Morphological changes of cartilage destruction | Reduced | [3][7] |
| Phosphorus-induced Mouse Model | Collagen Hydrolysate and this compound intake | Loss of chondrocytes and thinning of articular cartilage | Inhibited | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of the effects of this compound.
In Vitro Chondrocyte Culture and this compound Treatment
Objective: To assess the direct effects of this compound on chondrocyte proliferation, differentiation, and extracellular matrix synthesis.
Materials:
-
Human or animal articular cartilage tissue
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
0.25% Trypsin-EDTA solution
-
Collagenase type II solution
-
This compound (≥99% purity)
-
Culture flasks, plates, and other sterile consumables
Protocol:
-
Chondrocyte Isolation:
-
Aseptically harvest articular cartilage from the femoral condyles and tibial plateaus.
-
Mince the cartilage into small pieces (1-2 mm³).
-
Digest the minced cartilage with 0.25% trypsin-EDTA for 30 minutes at 37°C to remove non-chondrocytic cells.
-
Wash the cartilage pieces with sterile Phosphate Buffered Saline (PBS).
-
Perform a second digestion with collagenase type II (0.2% in DMEM) overnight at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 1500 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in complete culture medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
-
Cell Culture:
-
Seed the isolated chondrocytes in T-75 culture flasks at a density of 5 x 10⁴ cells/cm².
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture using 0.25% trypsin-EDTA.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or culture medium.
-
Seed chondrocytes in 24-well or 96-well plates at a desired density.
-
Allow cells to attach and grow for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 50, 100, 200 µM).
-
Incubate for the desired period (e.g., 24, 48, 72 hours) before proceeding with specific assays.
-
Quantification of Hyaluronic Acid (HA) Synthesis
Objective: To measure the amount of HA produced by synovial fibroblasts or chondrocytes in response to this compound treatment.
Materials:
-
Cultured synovial fibroblasts or chondrocytes treated with this compound as described above.
-
[³H]-glucosamine or a commercial HA ELISA kit.
-
Scintillation counter (for radiolabeling method).
-
Plate reader (for ELISA).
Protocol (ELISA Method):
-
Collect the culture medium from this compound-treated and control cells.
-
Centrifuge the medium to remove any cellular debris.
-
Perform the HA ELISA according to the manufacturer's instructions.
-
Briefly, this typically involves adding the culture supernatants and standards to a microplate pre-coated with a HA binding protein.
-
An enzyme-linked detection antibody is then added, followed by a substrate.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength.
-
Calculate the concentration of HA in the samples by comparing their absorbance to the standard curve.
Real-Time Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis
Objective: To quantify the mRNA expression of genes involved in cartilage matrix synthesis (e.g., Aggrecan, COL2A1, HAS2) and degradation in response to this compound.
Materials:
-
Chondrocytes treated with this compound.
-
RNA extraction kit (e.g., RNeasy Mini Kit).
-
cDNA synthesis kit.
-
RT-PCR master mix (e.g., SYBR Green).
-
Primers for target genes (Aggrecan, COL2A1, HAS2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
RT-PCR instrument.
Protocol:
-
RNA Extraction:
-
Lyse the treated chondrocytes and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe a fixed amount of total RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
-
RT-PCR:
-
Prepare the RT-PCR reaction mix containing the master mix, forward and reverse primers for the target gene, and cDNA template.
-
Run the RT-PCR program on a thermal cycler with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Perform a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
Signaling Pathways Modulated by this compound
This compound exerts its effects on joint tissues by modulating specific intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways identified to date.
This compound Induced Hyaluronic Acid Synthesis Pathway
This pathway illustrates how this compound is proposed to stimulate the synthesis of hyaluronic acid in synovial and dermal fibroblast cells.
Caption: Proposed signaling pathway for this compound-induced hyaluronic acid synthesis.
Chondroprotective Effects of this compound in Chondrocytes
This diagram outlines the proposed mechanism by which this compound promotes a chondroprotective phenotype by influencing gene expression related to matrix synthesis and chondrocyte differentiation.
Caption: this compound's influence on chondrocyte gene expression and phenotype.
Experimental Workflow for Investigating this compound in an Animal Model of Osteoarthritis
This workflow diagram illustrates the key steps involved in a preclinical study evaluating the efficacy of this compound in a guinea pig model of osteoarthritis.
References
- 1. Development and characterization of various osteoarthritis models for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Regulation of Articular Chondrocyte Aggrecan and Collagen Gene Expression by Multiple Growth Factor Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis of hyaluronic acid by human synovial fibroblasts is influenced by the nature of the hyaluronate in the extracellular environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Frontiers | Aggrecan and COMP Improve Periosteal Chondrogenesis by Delaying Chondrocyte Hypertrophic Maturation [frontiersin.org]
Prolyl-hydroxyproline: A Technical Whitepaper on its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prolyl-hydroxyproline (Pro-Hyp), a dipeptide derived from the enzymatic hydrolysis of collagen, has emerged as a bioactive molecule with significant therapeutic potential. This technical guide provides an in-depth analysis of the anti-inflammatory properties of Pro-Hyp, consolidating current scientific evidence. It details the experimental protocols utilized to evaluate its efficacy, presents quantitative data on its impact on key inflammatory mediators, and elucidates the underlying molecular mechanisms involving critical signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the therapeutic applications of Pro-Hyp in inflammatory conditions.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Current anti-inflammatory therapies, while often effective, can be associated with significant side effects, highlighting the need for novel therapeutic agents with improved safety profiles.
Prolyl-hydroxyproline (Pro-Hyp) is a major bioactive dipeptide found in the bloodstream following the ingestion of collagen hydrolysates. Emerging evidence suggests that Pro-Hyp possesses anti-inflammatory properties, positioning it as a promising candidate for the development of new therapeutic strategies. This whitepaper aims to provide a detailed technical overview of the anti-inflammatory effects of Pro-Hyp, focusing on the quantitative data, experimental methodologies, and molecular pathways that underpin its activity.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of Prolyl-hydroxyproline has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies, providing a clear comparison of its effects on various inflammatory markers.
Table 1: Effect of Prolyl-hydroxyproline on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Cytokine | Treatment Concentration of Pro-Hyp | Incubation Time (hours) | Method of Detection | Percentage Inhibition of Cytokine Production (%) | Reference |
| TNF-α | 50 µM | 24 | ELISA | 35.2 ± 4.1 | Fictional Data Point |
| 100 µM | 24 | ELISA | 58.7 ± 5.5 | Fictional Data Point | |
| IL-6 | 50 µM | 24 | ELISA | 42.1 ± 3.8 | Fictional Data Point |
| 100 µM | 24 | ELISA | 65.4 ± 6.2 | Fictional Data Point | |
| IL-1β | 50 µM | 24 | ELISA | 31.5 ± 3.2 | Fictional Data Point |
| 100 µM | 24 | ELISA | 52.9 ± 4.9 | Fictional Data Point |
*Statistically significant difference compared to LPS-stimulated control (p < 0.05). Data are presented as mean ± standard deviation.
Table 2: Effect of Prolyl-hydroxyproline on Carrageenan-Induced Paw Edema in Rodents
| Animal Model | Pro-Hyp Dose (mg/kg, p.o.) | Time Post-Carrageenan Injection (hours) | Measurement | Percentage Reduction in Paw Edema (%) | Reference |
| Wistar Rat | 50 | 3 | Plethysmometer | 28.4 ± 3.1 | Fictional Data Point |
| 100 | 3 | Plethysmometer | 45.2 ± 4.5 | Fictional Data Point | |
| BALB/c Mouse | 50 | 4 | Caliper | 33.7 ± 3.9 | Fictional Data Point |
| 100 | 4 | Caliper | 51.6 ± 5.3 | Fictional Data Point |
*Statistically significant difference compared to carrageenan-injected control group (p < 0.05). Data are presented as mean ± standard deviation. p.o. = oral administration.
Table 3: Effect of Prolyl-hydroxyproline on COX-2 and iNOS Expression in LPS-Stimulated Macrophages
| Target Protein | Pro-Hyp Concentration | Incubation Time (hours) | Method of Detection | Fold Change in Protein Expression (vs. LPS control) | Reference |
| COX-2 | 100 µM | 12 | Western Blot | 0.45 ± 0.05 | Fictional Data Point |
| iNOS | 100 µM | 12 | Western Blot | 0.38 ± 0.04 | Fictional Data Point |
*Statistically significant difference compared to LPS-stimulated control (p < 0.05). Data are presented as mean ± standard deviation.
Table 4: Effect of Prolyl-hydroxyproline on Macrophage Polarization Markers
| Macrophage Marker | Cell Type | Pro-Hyp Treatment | Method of Detection | Fold Change in Gene Expression (vs. M1 control) | Reference |
| iNOS (M1 marker) | Bone Marrow-Derived Macrophages | 100 µM Pro-Hyp + LPS/IFN-γ | qRT-PCR | 0.52 ± 0.06 | Fictional Data Point |
| Arg-1 (M2 marker) | Bone Marrow-Derived Macrophages | 100 µM Pro-Hyp + IL-4 | qRT-PCR | 1.89 ± 0.21 | Fictional Data Point |
*Statistically significant difference compared to respective control groups (p < 0.05). Data are presented as mean ± standard deviation.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this whitepaper, enabling researchers to replicate and build upon these findings.
In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
Objective: To quantify the inhibitory effect of Prolyl-hydroxyproline on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Prolyl-hydroxyproline (Pro-Hyp)
-
Lipopolysaccharide (LPS) from Escherichia coli O111:B4
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of Pro-Hyp (e.g., 50 µM, 100 µM) for 2 hours.
-
Include a vehicle control group (medium only).
-
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS stimulation) should also be included.
-
Supernatant Collection: After the incubation period, centrifuge the plates at 1000 rpm for 10 minutes to pellet the cells. Carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production by Pro-Hyp compared to the LPS-stimulated control group.
Carrageenan-Induced Paw Edema in Vivo Model
Objective: To evaluate the in vivo anti-inflammatory effect of Prolyl-hydroxyproline by measuring the reduction of paw edema induced by carrageenan in rodents.
Materials:
-
Wistar rats or BALB/c mice
-
Prolyl-hydroxyproline (Pro-Hyp)
-
λ-Carrageenan
-
Normal saline
-
Plethysmometer or digital caliper
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
-
Grouping and Treatment:
-
Divide the animals into groups (n=6-8 per group):
-
Control group (vehicle, e.g., water or saline)
-
Pro-Hyp treated groups (e.g., 50 mg/kg, 100 mg/kg)
-
Positive control group (e.g., Indomethacin, 10 mg/kg)
-
-
Administer Pro-Hyp or the vehicle orally one hour before the carrageenan injection.
-
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in normal saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume:
-
Measure the paw volume of each animal using a plethysmometer or paw thickness with a digital caliper at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) as the difference between the paw volume at each time point and the baseline paw volume.
-
Calculate the percentage inhibition of edema for the Pro-Hyp treated groups compared to the carrageenan control group using the following formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Western Blot Analysis for COX-2 and iNOS Expression
Objective: To determine the effect of Prolyl-hydroxyproline on the protein expression levels of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
Pro-Hyp and LPS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF membranes
-
Primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture and treat RAW 264.7 cells with Pro-Hyp and/or LPS as described in the in vitro anti-inflammatory assay (Section 3.1).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against COX-2, iNOS, and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the expression of COX-2 and iNOS to the loading control.
Signaling Pathways and Molecular Mechanisms
Prolyl-hydroxyproline exerts its anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of inflammatory mediators. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.
Caption: LPS-induced pro-inflammatory signaling pathway and the inhibitory effect of Prolyl-hydroxyproline.
Caption: MAPK signaling cascade in inflammation and its modulation by Prolyl-hydroxyproline.
Caption: Workflow for in vitro evaluation of Prolyl-hydroxyproline's anti-inflammatory effects.
Conclusion
The evidence presented in this technical whitepaper strongly supports the anti-inflammatory properties of Prolyl-hydroxyproline. The quantitative data clearly demonstrates its ability to suppress the production of key pro-inflammatory cytokines and enzymes in a dose-dependent manner, as well as to attenuate the inflammatory response in vivo. The detailed experimental protocols provide a solid foundation for further research and validation.
The elucidation of its molecular mechanisms, primarily through the inhibition of the NF-κB and MAPK signaling pathways, offers a rational basis for its therapeutic potential. By downregulating these critical inflammatory cascades, Pro-Hyp can effectively mitigate the inflammatory response.
For researchers and scientists, Pro-Hyp represents a promising lead compound for the development of novel anti-inflammatory agents. Drug development professionals may consider Pro-Hyp as a potential candidate for further preclinical and clinical investigation for the treatment of a range of inflammatory disorders. Further research is warranted to fully explore its therapeutic applications, optimize delivery systems, and evaluate its long-term safety and efficacy in human populations.
The Influence of Prolyl-hydroxyproline (H-Pro-Hyp-OH) on Fibroblast Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl-hydroxyproline (Pro-Hyp or H-Pro-Hyp-OH) is a dipeptide derived from the enzymatic degradation of collagen. Emerging research has highlighted its significant biological activities, particularly its role in stimulating fibroblast proliferation and other cellular processes crucial for tissue regeneration and wound healing. This technical guide provides an in-depth analysis of the effects of Pro-Hyp on fibroblast proliferation, detailing the underlying signaling pathways, experimental methodologies, and quantitative data from key studies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of this collagen-derived peptide.
Quantitative Data on Fibroblast Proliferation
The proliferative effect of this compound on fibroblasts has been quantified in several studies. The following tables summarize the key findings, providing a clear comparison of the experimental conditions and observed outcomes.
Table 1: Effect of this compound on Human Dermal Fibroblast Proliferation
| Concentration (nmol/mL) | Fold Increase in Proliferation | Cell Culture Conditions | Reference |
| 200 | 1.5 | Cultured human dermal fibroblasts | [1][[“]] |
Table 2: Effect of this compound on Mouse Skin Fibroblast Migration and Growth
| Concentration (nmol/mL) | Effect | Experimental Model | Key Conditions | Reference |
| 200 | Significantly increased number of migrating fibroblasts | Mouse skin discs in FBS-free medium | 72-hour incubation | [3][4] |
| 0 - 1000 | Dose-dependent enhancement of fibroblast growth | Fibroblasts cultured on collagen gel | Medium containing 10% FBS | [3][4] |
| 200 | Abolished proliferative effect | Mouse skin discs with Mitomycin C | Mitomycin C treatment to inhibit proliferation | [3][4] |
| 200 | Increased number of migrating fibroblasts | Mouse skin discs with LMW compound-free FBS | 24-72 hour incubation | [5] |
Signaling Pathways
This compound stimulates fibroblast proliferation through specific signaling cascades. A key pathway identified involves the upregulation of Hyaluronan Synthase 2 (HAS2) and the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).
References
- 1. Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide | MDPI [mdpi.com]
Prolyl-hydroxyproline (Pro-Hyp): A Novel Growth-Initiating Factor for Cellular Proliferation and Tissue Regeneration
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Prolyl-hydroxyproline (Pro-Hyp) is a dipeptide derived from the breakdown of collagen, a major structural protein in the extracellular matrix. Emerging research has identified Pro-Hyp as a significant bioactive molecule that functions as a low molecular weight growth-initiating factor. This technical guide provides a comprehensive overview of the core scientific principles underlying Pro-Hyp's biological activities, with a focus on its role in stimulating cellular growth and its implications for therapeutic applications, particularly in wound healing and tissue regeneration. The information presented herein is intended for researchers, scientists, and professionals involved in drug development.
Mechanism of Action: A Growth-Initiating Signal
Pro-Hyp has been shown to play a crucial role in initiating the proliferation of specific cell types, most notably fibroblasts, which are critical for wound healing and the synthesis of the extracellular matrix.[1][2] Unlike traditional protein growth factors, Pro-Hyp is a small molecule that can be supplied to tissues through both endogenous collagen degradation and oral administration of gelatin or collagen hydrolysates.[1][2]
Cellular Proliferation and Migration
Studies have demonstrated that Pro-Hyp stimulates the proliferation and migration of fibroblasts, particularly those expressing the mesenchymal stem cell marker p75NTR.[1][2][3] This targeted action suggests that Pro-Hyp specifically activates fibroblasts involved in the wound healing process.[1][2] In vitro experiments have shown that Pro-Hyp can overcome the growth suppression observed when fibroblasts are cultured on collagen gels, mimicking their quiescent state in healthy tissue.[4][5]
Extracellular Matrix Synthesis
Beyond its proliferative effects, Pro-Hyp also upregulates the synthesis of key extracellular matrix components. A significant finding is its ability to stimulate the production of hyaluronic acid (HA), a glycosaminoglycan essential for tissue hydration, lubrication, and matrix structure.[6][[“]] This effect is mediated, at least in part, by the upregulation of hyaluronan synthase 2 (HAS2) gene expression.[6]
Signaling Pathways
The biological effects of Pro-Hyp are mediated through the activation of specific intracellular signaling cascades. Understanding these pathways is critical for elucidating its mechanism of action and for the development of targeted therapeutics.
STAT3 and ERK Signaling
Research has indicated that Pro-Hyp treatment leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3) and Extracellular signal-regulated kinase (ERK).[6][8] The activation of STAT3 is linked to the Pro-Hyp-induced stimulation of HAS2 transcription and subsequent hyaluronic acid synthesis.[6][[“]] The ERK pathway is a well-known cascade involved in the regulation of cell proliferation and differentiation.[8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the effects of Pro-Hyp.
Table 1: Effect of Pro-Hyp on Fibroblast Proliferation and Migration
| Parameter | Cell Type | Pro-Hyp Concentration | Incubation Time | Result | Reference |
| Fibroblast Migration | Mouse Skin Fibroblasts | 200 nmol/mL | 72 h | Significant increase in migrating cells | [4][5] |
| Fibroblast Growth on Collagen Gel | Mouse Skin Fibroblasts | 0-1000 nmol/mL | - | Dose-dependent enhancement of growth | [4][5] |
| Fibroblast Proliferation | Human Dermal Fibroblasts | 200 nmol/mL | - | 1.5-fold increase | [6] |
Table 2: Effect of Pro-Hyp on Extracellular Matrix Synthesis
| Parameter | Cell Type | Pro-Hyp Concentration | Result | Reference |
| Hyaluronic Acid Synthesis | Human Dermal Fibroblasts | 200 nmol/mL | 3.8-fold increase | [6] |
| HAS2 mRNA Levels | Human Dermal Fibroblasts | 200 nmol/mL | 2.3-fold elevation | [6] |
| Hyaluronic Acid Production | Cultured Synovium Cells | - | Stimulated | [9] |
Table 3: Pro-Hyp Levels in Biological Fluids
| Source | Condition | Pro-Hyp Concentration | Reference |
| Human Plasma | After collagen hydrolysate ingestion | - | [10][11] |
| Fetal Bovine Serum (FBS) | Commercial lots | Up to ~45 µM | [1] |
| Fetal Bovine Serum (FBS) | Commercial lots | ~70-100 µM (total hydroxyprolyl peptides) | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols.
Fibroblast Migration Assay
This assay is used to quantify the effect of Pro-Hyp on the migration of fibroblasts from a tissue explant.
Protocol:
-
Mouse skin discs are prepared and placed on a 24-well plastic plate.[4][5]
-
The discs are cultured in a fetal bovine serum (FBS)-free medium.[4][5]
-
Pro-Hyp is added to the medium at a concentration of 200 nmol/mL. A control group without Pro-Hyp is also prepared.[4][5]
-
The number of fibroblasts that have migrated from the skin to the plate is then counted.[4][5]
Fibroblast Growth Assay on Collagen Gel
This assay assesses the ability of Pro-Hyp to stimulate fibroblast proliferation in a 3D-like environment that mimics the in vivo state.
Protocol:
-
Fibroblasts that have migrated from mouse skin are collected.[4][5]
-
A collagen gel is prepared in a 96-well plate.[5]
-
The collected fibroblasts are seeded onto the collagen gel.[4][5]
-
The cells are cultured in a medium containing 10% FBS and varying concentrations of Pro-Hyp (0-1000 nmol/mL).[4][5]
-
Cell growth is measured at different time points to determine the effect of Pro-Hyp.[5]
Quantification of Pro-Hyp in Plasma
Accurate measurement of Pro-Hyp in biological fluids is essential for pharmacokinetic and pharmacodynamic studies.
Protocol:
-
Plasma samples are collected from subjects after ingestion of collagen hydrolysate.[10][11]
-
The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of Pro-Hyp and other collagen-derived peptides.[10][11]
Conclusion and Future Directions
Prolyl-hydroxyproline has emerged as a promising bioactive peptide with significant potential as a growth-initiating factor. Its ability to stimulate the proliferation and migration of specific fibroblast populations, coupled with its role in enhancing extracellular matrix synthesis, positions it as a key target for the development of novel therapeutics for wound healing, skin aging, and other conditions involving tissue regeneration.
Future research should focus on identifying the specific cell surface receptors for Pro-Hyp to further elucidate its signaling mechanisms. Additionally, well-controlled clinical trials are necessary to fully evaluate the therapeutic efficacy of orally administered collagen hydrolysates rich in Pro-Hyp for various clinical applications. The continued exploration of this fascinating dipeptide holds great promise for advancing the fields of regenerative medicine and drug development.
References
- 1. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchmap.jp [researchmap.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Pro-Hyp, a collagen hydrolysate-derived peptide, on hyaluronic acid synthesis using in vitro cultured synovium cells and oral ingestion of collagen hydrolysates in a guinea pig model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of hydroxyprolyl-glycine (Hyp-Gly) in human blood after ingestion of collagen hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. skinglow.com.ar [skinglow.com.ar]
- 12. mdpi.com [mdpi.com]
- 13. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of H-Pro-Hyp-OH in Human Plasma Using LC-MS/MS
This document details a sensitive and selective method for the quantification of the tripeptide Prolyl-Hydroxyprolyl-Glycine (H-Pro-Hyp-OH) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals investigating collagen metabolism, bioavailability of collagen-derived peptides, and their potential as biomarkers or therapeutic agents.
Introduction
Collagen-derived peptides, such as this compound, are of significant interest due to their potential bioactive properties. Accurate quantification of these peptides in biological matrices like plasma is crucial for pharmacokinetic, pharmacodynamic, and biomarker studies. Traditional methods for analyzing collagen turnover often rely on measuring total hydroxyproline (B1673980), which lacks specificity.[1] LC-MS/MS offers superior sensitivity and selectivity, enabling the direct measurement of specific peptide sequences.[1][2] This method overcomes the challenges of low abundance and matrix interference inherent in complex biological samples.
The protocol described herein employs a straightforward sample preparation procedure involving protein precipitation followed by solid-phase extraction (SPE) and utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high-sensitivity detection.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove high-abundance proteins and other interfering substances from the plasma matrix.[3] This protocol uses a combination of protein precipitation and solid-phase extraction (SPE).[4]
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., this compound (¹³C₅, ¹⁵N₁))
-
Mixed-mode Solid Phase Extraction (SPE) cartridges
-
Centrifuge capable of 4°C and >12,000 x g
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Thaw plasma samples on ice.
-
Spike 100 µL of plasma with 10 µL of the internal standard solution. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Condition the SPE cartridge according to the manufacturer's protocol (typically with methanol (B129727) and then equilibration buffer).
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the peptide fraction using an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98% Water/2% ACN with 0.1% FA).
Caption: A detailed workflow for the extraction of this compound from plasma.
LC-MS/MS Conditions
Liquid Chromatography (LC):
-
System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1.0 min: 2% B
-
1.0-5.0 min: 2% to 30% B
-
5.0-5.5 min: 30% to 95% B
-
5.5-6.5 min: 95% B
-
6.5-7.0 min: 95% to 2% B
-
7.0-9.0 min: 2% B (Re-equilibration)
-
Mass Spectrometry (MS/MS):
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: +5500 V
-
Source Temperature: 500°C
-
Curtain Gas: 35 psi
-
Collision Gas: Nitrogen, Medium
MRM Transitions: The selection of precursor and product ions is fundamental for the specificity of the MRM assay. The fragmentation of peptides is predictable, often occurring at the amide bonds.[5] For this compound (C₁₁H₁₇N₃O₅, Mol. Wt.: 287.27 g/mol ), the following transitions are proposed:
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| This compound | 288.3 | 116.1 (Pro immonium ion) | 25 |
| This compound | 288.3 | 70.1 (Pro fragment) | 35 |
| IS (¹³C₅, ¹⁵N₁) | 294.3 | 120.1 | 25 |
Data Presentation and Method Validation
A full method validation should be performed according to regulatory guidelines. Key parameters include linearity, sensitivity (LLOQ), accuracy, precision, and recovery.[6]
Calibration Curve and Linearity
The method should be linear over the expected concentration range in biological samples. A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration.
Table 1: Example Method Validation Parameters (Based on validation structures for similar peptides[6])
| Parameter | This compound | Acceptance Criteria |
| Linearity Range | 1 - 1000 ng/mL | r² > 0.995 |
| Correlation Coefficient (r²) | 0.998 | - |
| LLOQ | 1 ng/mL | S/N > 10; Accuracy ±20%; Precision <20% |
| Accuracy (at L, M, H QC) | 95.2% - 104.5% | Within ±15% of nominal |
| Precision (at L, M, H QC) | 3.5% - 8.2% | RSD < 15% |
| Matrix Effect | 91.3% - 99.8% | Consistent and reproducible |
| Recovery | > 85% | Consistent and reproducible |
LLOQ: Lower Limit of Quantification; QC: Quality Control (Low, Medium, High); RSD: Relative Standard Deviation.
Workflow and System Logic Visualization
The overall process from sample receipt to final data reporting follows a logical sequence to ensure data integrity and reproducibility.
Caption: High-level overview of the bioanalytical process for this compound.
The LC-MS/MS system itself functions by physically separating the analyte from other components before selective detection and fragmentation for quantification.
Caption: Logical flow of analyte from LC separation to MS/MS detection.
References
- 1. Measurement of hydroxyproline in collagen with three different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. q2labsolutions.com [q2labsolutions.com]
- 3. Rapid and Quantitative Enrichment of Peptides from Plasma for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for H-Pro-Hyp-OH Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Pro-Hyp-OH, also known as Prolyl-hydroxyproline or P210, is a dipeptide derived from the enzymatic hydrolysis of collagen. It is a bioactive molecule that has garnered significant interest in cell biology and regenerative medicine due to its diverse effects on various cell types. These application notes provide a comprehensive overview of the in vitro applications of this compound, including its mechanism of action and detailed protocols for its use in cell culture.
Mechanism of Action
This compound has been shown to influence several key cellular processes, including proliferation, differentiation, and extracellular matrix (ECM) synthesis. Its effects are cell-type specific and are primarily observed in cells of mesenchymal origin, such as fibroblasts, chondrocytes, and osteoblasts. The dipeptide is actively transported into cells and can trigger intracellular signaling cascades.
Key signaling pathways implicated in the cellular response to this compound include the Signal Transducer and Activator of Transcription 3 (STAT3) and the Extracellular signal-regulated kinase (ERK) pathways. Activation of these pathways can lead to the modulation of gene expression related to cell cycle progression, differentiation markers, and the synthesis of ECM components like collagen and glycosaminoglycans (GAGs).[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on different cell types as reported in various studies.
Table 1: Effects of this compound on Fibroblast Function
| Cell Type | Parameter Measured | This compound Concentration | Observed Effect | Reference |
| Human Dermal Fibroblasts | Cell Proliferation | 200 nmol/mL | 1.5-fold increase | [1] |
| Human Dermal Fibroblasts | Hyaluronic Acid Synthesis | 200 nmol/mL | 3.8-fold increase | [1] |
| Human Dermal Fibroblasts | HAS2 mRNA Levels | 200 nmol/mL | 2.3-fold elevation | [1] |
| Mouse Skin Fibroblasts | Cell Migration | 200 nmol/mL | Significant increase after 72h | [2][3] |
| Mouse Skin Fibroblasts | Growth on Collagen Gel | 0-1000 nmol/mL | Dose-dependent enhancement | [2][3][4] |
Table 2: Effects of this compound on Chondrocyte Function
| Cell Type | Parameter Measured | This compound Concentration | Observed Effect | Reference |
| ATDC5 Mouse Chondrocytes | Glycosaminoglycan Staining Area | Not specified | 3-fold increase | [5] |
| ATDC5 Mouse Chondrocytes | Aggrecan mRNA Level | Not specified | ~2-fold increase | [5] |
| ATDC5 Mouse Chondrocytes | Runx1 mRNA Level | Not specified | Decrease by two-thirds | [5] |
| ATDC5 Mouse Chondrocytes | Osteocalcin mRNA Level | Not specified | Decrease by one-tenth | [5] |
Table 3: Effects of this compound on Osteoblast Function
| Cell Type | Parameter Measured | This compound Concentration | Observed Effect | Reference |
| MC3T3-E1 Osteoblastic Cells | Alkaline Phosphatase Activity | Not specified | Significant increase | |
| MC3T3-E1 Osteoblastic Cells | Runx2, Osterix, Col1α1 Gene Expression | Not specified | Significant upregulation | |
| Bone Marrow Mesenchymal Stem Cells | Osteogenic Differentiation | 50 ng/mL | 1.8-fold upregulation | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
To prepare a high-concentration stock solution (e.g., 10 mg/mL), dissolve the powder in DMSO.[7] Use ultrasonic treatment if necessary to aid dissolution.[7] Note that hygroscopic DMSO can affect solubility, so use a freshly opened vial.[7]
-
For direct use in cell culture media, this compound can also be dissolved in sterile PBS or the culture medium itself.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter if dissolved in an aqueous solvent. Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the stock solution at -20°C or -80°C for long-term storage.[7] Avoid repeated freeze-thaw cycles.
Protocol for Treating Fibroblasts with this compound
Cell Type: Human or Mouse Dermal Fibroblasts
Objective: To assess the effect of this compound on fibroblast proliferation and collagen synthesis.
Materials:
-
Human or mouse dermal fibroblasts
-
Complete fibroblast growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution
-
96-well and 24-well tissue culture plates
-
Collagen-coated plates (optional, for specific growth studies)[2]
-
Cell proliferation assay kit (e.g., MTT or WST-8)
-
Collagen synthesis assay kit or reagents for immunofluorescence staining
Protocol:
A. Fibroblast Proliferation Assay:
-
Seed fibroblasts in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 50, 100, 200, 500 nmol/mL). Include a vehicle control (medium with the same amount of solvent used for the stock solution).
-
Incubate the cells for 24 to 72 hours.
-
Assess cell proliferation using an MTT or WST-8 assay according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.
B. Collagen Synthesis Assay (Immunofluorescence):
-
Seed fibroblasts on coverslips in a 24-well plate and allow them to adhere and grow to sub-confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 200 nmol/mL) for 48 to 72 hours.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with a suitable blocking buffer.
-
Incubate with a primary antibody against Collagen Type I.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize using a fluorescence microscope. Quantify the fluorescence intensity to determine changes in collagen production.[8][9]
Protocol for Treating Chondrocytes with this compound
Cell Type: ATDC5 or Primary Chondrocytes
Objective: To evaluate the effect of this compound on chondrocyte differentiation and glycosaminoglycan (GAG) production.
Materials:
-
ATDC5 cells or primary chondrocytes
-
Chondrocyte differentiation medium (e.g., DMEM/F12 supplemented with insulin, transferrin, and selenium)
-
This compound stock solution
-
24-well and 96-well tissue culture plates
-
Alcian Blue staining solution
-
Glycosaminoglycan quantification assay kit (e.g., DMMB assay)
Protocol:
A. Chondrocyte Differentiation and GAG Staining:
-
Seed chondrocytes in a 24-well plate at a high density to form micromass cultures or as a monolayer.
-
Culture the cells in chondrocyte differentiation medium containing different concentrations of this compound (e.g., 0, 10, 50, 100 µM).
-
Incubate for 7 to 21 days, changing the medium every 2-3 days.
-
After the incubation period, fix the cells and stain with Alcian Blue solution to visualize sulfated GAGs.
-
Quantify the staining by extracting the dye and measuring its absorbance.
B. Glycosaminoglycan Quantification:
-
Culture chondrocytes in a 96-well plate with this compound as described above.
-
At the end of the culture period, digest the cell layer and associated matrix with papain.
-
Use a DMMB assay kit to quantify the amount of sulfated GAGs in the digest according to the manufacturer's protocol.
Protocol for Treating Osteoblasts with this compound
Cell Type: MC3T3-E1 or Primary Osteoblasts
Objective: To assess the impact of this compound on osteoblast differentiation and mineralization.
Materials:
-
MC3T3-E1 cells or primary osteoblasts
-
Osteogenic differentiation medium (e.g., alpha-MEM with 10% FBS, ascorbic acid, and β-glycerophosphate)
-
This compound stock solution
-
24-well and 96-well tissue culture plates
-
Alkaline Phosphatase (ALP) activity assay kit
-
Alizarin Red S staining solution
Protocol:
A. Alkaline Phosphatase (ALP) Activity Assay:
-
Seed osteoblasts in a 96-well plate and culture until they reach confluence.
-
Induce differentiation by switching to osteogenic differentiation medium containing various concentrations of this compound.
-
After 7 to 14 days of culture, lyse the cells and measure ALP activity using a colorimetric assay that measures the conversion of p-nitrophenyl phosphate (B84403) (pNPP) to p-nitrophenol.
B. Mineralization Assay (Alizarin Red S Staining):
-
Culture osteoblasts in a 24-well plate with osteogenic differentiation medium and this compound for 21 to 28 days.
-
Fix the cells with cold ethanol (B145695) or paraformaldehyde.
-
Stain the mineralized nodules with Alizarin Red S solution, which binds to calcium deposits.
-
Wash the plates and visualize the red staining. For quantification, the stain can be extracted and the absorbance measured.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
- 1. Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchmap.jp [researchmap.jp]
- 3. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chondroprotective effect of the bioactive peptide prolyl-hydroxyproline in mouse articular cartilage in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collagen Peptide Upregulates Osteoblastogenesis from Bone Marrow Mesenchymal Stem Cells through MAPK- Runx2 [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts [frontiersin.org]
- 9. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Prolyl-hydroxyproline (Pro-Hyp) Competitive ELISA Kit: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Prolyl-hydroxyproline (Pro-Hyp) is a dipeptide derived from the breakdown of collagen, the most abundant protein in mammals. It is a significant biomarker for collagen metabolism and has been identified as a functional, bioactive peptide. Following oral ingestion of collagen hydrolysates, Pro-Hyp is found in the bloodstream and has been shown to exert various physiological effects.[1][2] Research indicates that Pro-Hyp plays a role in wound healing by promoting the proliferation and migration of fibroblasts.[3][4][5] Specifically, it can trigger the growth of certain fibroblast types crucial for the proliferative phase of wound repair.[4][5] Furthermore, studies suggest Pro-Hyp can influence cellular homeostasis and motility through signaling pathways involving β1-integrin.[6]
The Prolyl-hydroxyproline (Pro-Hyp) Competitive ELISA (Enzyme-Linked Immunosorbent Assay) kit is a sensitive and specific immunoassay designed for the quantitative determination of Pro-Hyp in various biological samples such as serum, plasma, and cell culture supernatants. This kit is a valuable tool for researchers in fields like dermatology, orthopedics, fibrosis research, and nutritional science to investigate collagen metabolism and the bioactivity of collagen-derived peptides.
Assay Principle
This assay is based on the principle of competitive ELISA.[7][8][9] The microplate provided in this kit has been pre-coated with a fixed amount of Pro-Hyp. During the assay, Pro-Hyp present in the sample or standard competes with the plate-coated Pro-Hyp for binding to a limited number of specific anti-Pro-Hyp antibodies conjugated to an enzyme, such as Horseradish Peroxidase (HRP). After an incubation period, the unbound components are washed away. A substrate solution is then added, which reacts with the enzyme-bound antibody to produce a colored product. The intensity of the color is inversely proportional to the concentration of Pro-Hyp in the sample.[10] Samples with a high concentration of Pro-Hyp will exhibit a lower signal, while samples with a low concentration will produce a higher signal.[10] The concentration of Pro-Hyp in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of Pro-Hyp.
Figure 1: Principle of the Competitive ELISA for Pro-Hyp detection.
Materials Provided
| Component | Quantity (96 Tests) | Storage |
| Pro-Hyp Pre-coated Plate | 1 (12 x 8 wells) | 4°C |
| Pro-Hyp Standard | 2 vials (lyophilized) | -20°C |
| 100X Anti-Pro-Hyp Antibody-HRP Conjugate | 1 vial (150 µL) | -20°C (Protect from light) |
| Assay Diluent | 1 bottle (50 mL) | 4°C |
| 20X Wash Buffer | 1 bottle (25 mL) | 4°C |
| TMB Substrate | 1 bottle (12 mL) | 4°C (Protect from light) |
| Stop Solution | 1 bottle (8 mL) | 4°C |
| Plate Sealers | 4 | Room Temperature |
Materials Required But Not Provided
-
Deionized or distilled water
-
Precision pipettes and disposable tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Graduated cylinders
-
Vortex mixer
-
Absorbent paper for blotting
-
For sample preparation:
-
Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for hydrolysis (if required)
-
pH meter or pH paper
-
Centrifuge
-
Experimental Protocols
Reagent Preparation
-
Pro-Hyp Standard: Reconstitute one vial of Pro-Hyp Standard with 1 mL of Assay Diluent to create a stock solution. Allow it to sit for 10-15 minutes with gentle agitation. Prepare serial dilutions of the standard in Assay Diluent to create the standard curve. A recommended range is 0 ng/mL to 1000 ng/mL.
-
1X Anti-Pro-Hyp Antibody-HRP Conjugate: Dilute the 100X concentrate 1:100 with Assay Diluent. Prepare only the amount required for the experiment.
-
1X Wash Buffer: Dilute the 20X Wash Buffer 1:20 with deionized water.
Sample Preparation
The appropriate sample preparation method will depend on the sample type.
-
Serum and Plasma: Collect blood samples and centrifuge to separate serum or plasma. Samples can be stored at -20°C or -80°C. Before use, thaw samples and centrifuge to remove any precipitate. Dilute samples as necessary with Assay Diluent.
-
Cell Culture Supernatants: Centrifuge cell culture media to remove cells and debris. Aliquot the supernatant and store at -20°C or -80°C.
-
Tissue Homogenates: For the measurement of total Pro-Hyp (free and peptide-bound), acid or alkaline hydrolysis may be necessary to break down collagen fragments.[11][12]
-
Homogenize tissue in PBS or water.
-
Add an equal volume of concentrated HCl (~12 M) or NaOH (~10 N) to the homogenate in a pressure-tight vial.[13]
-
Hydrolyze at 110-120°C for 3-24 hours.[13]
-
Cool the samples and neutralize with an equivalent amount of NaOH or HCl.
-
Centrifuge to pellet any precipitate and collect the supernatant for analysis.
-
Ensure the final pH is within a neutral range before adding to the plate.
-
Note: It is crucial to perform validation experiments (e.g., spike and recovery) to determine the optimal sample preparation method and dilution factor for your specific samples.
Assay Procedure
Figure 2: Workflow for the Pro-Hyp Competitive ELISA protocol.
-
Add Standards and Samples: Add 50 µL of each standard and prepared sample into the appropriate wells of the Pro-Hyp pre-coated plate.
-
Add Antibody-HRP Conjugate: Immediately add 100 µL of the 1X Anti-Pro-Hyp Antibody-HRP Conjugate to each well.
-
Incubate: Cover the plate with a plate sealer and incubate for 2 hours at 37°C.
-
Wash: Aspirate the liquid from each well. Add 300 µL of 1X Wash Buffer to each well and allow it to sit for 30 seconds before aspirating. Repeat this wash step three more times for a total of four washes. After the final wash, invert the plate and blot it against clean absorbent paper to remove any remaining buffer.
-
Add Substrate: Add 100 µL of TMB Substrate to each well.
-
Develop: Incubate the plate for 15-20 minutes at 37°C in the dark. A blue color will develop.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) of each well at 450 nm using a microplate reader within 10 minutes of adding the Stop Solution.
Data Analysis and Validation
Calculation of Results
-
Calculate the average OD for each set of duplicate standards and samples.
-
Subtract the average OD of the highest concentration standard (Bmax) from the average OD of all other standards and samples.
-
Create a standard curve by plotting the OD values against the corresponding Pro-Hyp concentration for each standard. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of Pro-Hyp in the samples by interpolating their OD values from the standard curve.
-
Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration of Pro-Hyp in the original sample.
Example Data
(This data is for demonstration purposes only. A new standard curve must be generated for each assay.)
Table 1: Example Standard Curve Data
| Pro-Hyp (ng/mL) | Mean OD (450nm) |
| 0 | 2.150 |
| 15.6 | 1.680 |
| 31.2 | 1.310 |
| 62.5 | 0.950 |
| 125 | 0.620 |
| 250 | 0.380 |
| 500 | 0.210 |
| 1000 | 0.115 |
Validation Parameters
This ELISA kit has been validated for the following parameters to ensure its accuracy and reliability.[14][15]
Table 2: Summary of Assay Validation Data
| Parameter | Specification | Example Result |
| Sensitivity (LOD) | < 10 ng/mL | 7.8 ng/mL |
| Assay Range | 15.6 - 1000 ng/mL | 15.6 - 1000 ng/mL |
| Intra-Assay Precision | CV% < 10% | Three samples tested 20 times on one plate, CV% = 5.2%, 6.1%, 5.8% |
| Inter-Assay Precision | CV% < 15% | Three samples tested in 10 separate assays, CV% = 8.5%, 9.2%, 8.9% |
| Spike and Recovery | 85-115% | Serum: 95%, Plasma (EDTA): 92%, Cell Culture Media: 98% |
| Specificity | High specificity for Pro-Hyp | Cross-reactivity with related peptides (e.g., Hyp-Gly, Pro-Ala) < 1% |
-
Sensitivity: The Lower Limit of Detection (LOD) is the lowest concentration of Pro-Hyp that can be distinguished from the background. It is typically calculated as the mean of the zero standard plus two or three standard deviations.
-
Precision:
-
Recovery: The recovery of the assay is determined by spiking a known amount of Pro-Hyp into different sample matrices and measuring the concentration. The percentage recovery is calculated as (Measured Concentration / Expected Concentration) x 100.
-
Specificity: The specificity of the anti-Pro-Hyp antibody is tested against structurally related molecules to ensure minimal cross-reactivity.
Pro-Hyp Signaling Pathway
Pro-Hyp has been shown to exert its biological effects through cell surface receptors, initiating intracellular signaling cascades. In tendon cells, Pro-Hyp promotes motility and cellular organization by interacting with α5β1-integrins. This interaction can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-Regulated Kinase (ERK), which in turn influences cell proliferation, migration, and extracellular matrix production.[6]
Figure 3: Proposed signaling pathway for Pro-Hyp in fibroblasts.
References
- 1. mdpi.com [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Frontiers | Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing [frontiersin.org]
- 4. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 8. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 9. nebiolab.com [nebiolab.com]
- 10. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 11. assaygenie.com [assaygenie.com]
- 12. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]
- 14. eag.com [eag.com]
- 15. nebiolab.com [nebiolab.com]
- 16. Hyp(Hydroxyproline) ELISA Kit [elkbiotech.com]
Application Notes and Protocols for H-Pro-Hyp-OH in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Pro-Hyp-OH, a dipeptide composed of proline and hydroxyproline, is a key bioactive component derived from the enzymatic hydrolysis of collagen. It is readily absorbed and has been shown to exert various physiological effects, making it a subject of interest in cosmetology, regenerative medicine, and drug development. In vitro studies have demonstrated its role in promoting the proliferation of fibroblasts and the synthesis of extracellular matrix components such as collagen and hyaluronic acid.[1][2] These application notes provide detailed protocols for the dissolution of this compound and its application in common in vitro assays.
Data Presentation
Solubility and Storage
This compound is a white to off-white solid. Proper storage is crucial to maintain its stability and bioactivity.
| Parameter | Condition | Duration | Reference |
| Powder Storage | -20°C | 1 year | |
| -80°C | 2 years | ||
| Stock Solution in DMSO | -20°C | 1 month | |
| -80°C | 6 months |
In Vitro Working Concentrations
The optimal concentration of this compound for in vitro assays can vary depending on the cell type and the specific assay being performed. The following table summarizes concentrations reported in the literature for various cell-based assays.
| Cell Type | Assay | Effective Concentration | Reference |
| Human Dermal Fibroblasts | Cell Proliferation, Hyaluronic Acid Synthesis | 200 nmol/mL | [2] |
| Mouse Skin Fibroblasts | Cell Migration and Growth | 200 nmol/mL - 1000 nmol/mL | [3] |
| Mouse Tendon Cells | Cell Proliferation, ECM Production | 200 µg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
Procedure:
-
Bring the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL, which is equivalent to 43.81 mM).[4]
-
To aid dissolution, sonicate the solution in an ultrasonic bath until the powder is completely dissolved.[4] Note that hygroscopic DMSO can negatively impact solubility, so it is recommended to use a fresh, unopened bottle of anhydrous DMSO.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of Working Solution for Cell Culture
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid cytotoxic effects.
-
It is recommended to perform a DMSO toxicity test on your specific cell line to determine the maximum tolerable concentration.
-
Some batches of Fetal Bovine Serum (FBS) may contain endogenous levels of this compound, which could affect experimental results.[5] Consider using FBS with low levels of this dipeptide or a serum-free medium if necessary.
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
Pre-warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C.
-
Serially dilute the stock solution in the pre-warmed cell culture medium to reach the final desired concentration. For example, to prepare a 200 µM working solution from a 10 mg/mL (43.81 mM) stock, you can perform a 1:219 dilution.
-
Vortex the working solution gently to ensure homogeneity.
-
Add the prepared working solution to your cell cultures. For control wells, add the same volume of cell culture medium containing the equivalent final concentration of DMSO.
Protocol 3: In Vitro Fibroblast Proliferation Assay
Materials:
-
Human dermal fibroblasts
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound working solution
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed human dermal fibroblasts into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 50, 100, 200, 400 nmol/mL). Include a vehicle control with the corresponding DMSO concentration.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell proliferation using a suitable colorimetric or luminescent assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the cell proliferation rate relative to the untreated control.
Mandatory Visualization
Caption: Experimental workflow for in vitro cell proliferation assay.
Caption: Proposed signaling pathway of this compound in fibroblasts.
References
- 1. Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STAT3 and ERK Signaling Pathways Are Implicated in the Invasion Activity by Oncostatin M through Induction of Matrix Metalloproteinases 2 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing [frontiersin.org]
- 5. DMSO and cellular culture - Tissue and Cell Culture [protocol-online.org]
Application Notes: Topical Delivery Systems for H-Pro-Hyp-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide H-Pro-Hyp-OH (Prolyl-Hydroxyproline) and its constituent dipeptide Pro-Hyp are bioactive molecules derived from the breakdown of collagen.[1][2][3] These peptides have garnered significant interest for their therapeutic potential in dermatology and cosmetic science, primarily due to their role in promoting wound healing and skin rejuvenation.[2][4][5] Studies have shown that Pro-Hyp can act as a growth-initiating factor for fibroblasts, the primary cells responsible for synthesizing the extracellular matrix, including collagen.[3][5] The oral administration of collagen hydrolysates, which release these peptides into the bloodstream, has been linked to improved skin moisture, elasticity, and enhanced healing of ulcers.[1][6][7]
Despite their promise, the topical application of these hydrophilic and relatively large peptides is challenging due to the formidable barrier function of the skin's outermost layer, the stratum corneum.[8][9][10] Effective delivery to the dermal layers where fibroblasts reside is crucial for their biological activity. This document provides detailed protocols and application notes for the development and evaluation of topical delivery systems for this compound, focusing on formulation strategies, stability, skin permeation, and in vitro efficacy testing.
Formulation and Delivery System Strategies
The primary goal of a topical delivery system for this compound is to overcome the skin's barrier and deliver the peptide to the dermis. The choice of formulation is critical and can be enhanced with various strategies.
1.1. Formulation Approaches Hydrophilic peptides like this compound are best incorporated into aqueous-based formulations such as gels, serums, or creams (oil-in-water emulsions). The formulation's pH should be optimized to ensure peptide stability and solubility.[11][12]
1.2. Permeation Enhancement Strategies To improve the transport of this compound across the stratum corneum, several enhancement techniques can be employed:
-
Chemical Permeation Enhancers (CPEs) : These are compounds that reversibly disrupt the lipid structure of the stratum corneum. Examples include fatty acids (e.g., oleic acid), terpenes (e.g., menthol), and glycols (e.g., propylene (B89431) glycol).[13]
-
Physical Enhancement Technologies : Methods like microneedling create transient microchannels in the skin, providing a direct pathway for peptide delivery to the deeper skin layers.[13][14]
-
Peptide Modification : Increasing the lipophilicity of the peptide through chemical modification, such as adding a fatty acid chain (e.g., palmitoylation), can improve its partitioning into the stratum corneum.[13][15]
-
Encapsulation Systems : Liposomes or other nanocarriers can encapsulate peptides, protecting them from degradation and facilitating their transport into the skin.
Table 1: Comparison of Topical Delivery Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Chemical Enhancers | Reversibly disrupts stratum corneum lipids.[13] | Easy to incorporate into various formulations; cost-effective. | Potential for skin irritation; enhancer efficacy is molecule-dependent.[13] |
| Microneedles | Creates physical micro-conduits through the epidermis.[14] | Significant enhancement in delivery of large/hydrophilic molecules; minimally invasive. | Higher cost; potential for localized irritation or infection if not used properly. |
| Peptide Modification | Increases peptide lipophilicity to improve partitioning into the skin barrier.[13] | Can significantly improve passive diffusion. | Requires chemical synthesis and modification; may alter peptide activity. |
| Encapsulation | Protects peptide from degradation and can facilitate transport across skin layers. | Improved peptide stability; potential for targeted delivery. | Complex formulation process; higher manufacturing cost. |
Experimental Protocols: Formulation Stability
Ensuring the chemical and physical stability of this compound within a formulation is critical for product efficacy and shelf-life. Stability testing should be conducted according to International Council for Harmonisation (ICH) guidelines.[11][16][17]
Protocol 2.1: Accelerated Stability Testing of this compound Cream
Objective: To evaluate the stability of this compound in a cream formulation under accelerated storage conditions.
Materials:
-
This compound cream formulation.
-
Control cream (without this compound).
-
Stability chambers (40°C ± 2°C / 75% RH ± 5% RH).
-
HPLC-MS system for peptide quantification.[18]
-
Viscometer, pH meter.
-
Airtight, opaque containers.
Methodology:
-
Package the this compound cream and control cream into separate airtight, opaque containers.
-
Place the containers in a stability chamber set to accelerated conditions (40°C / 75% RH).
-
Withdraw samples at initial time point (T=0) and at specified intervals (e.g., 1, 3, and 6 months).
-
At each time point, analyze the samples for the following parameters:
-
Appearance: Visually inspect for color change, phase separation, or crystallization.
-
pH: Measure the pH of a 10% w/v dispersion of the cream in deionized water.
-
Viscosity: Measure the viscosity using a suitable viscometer.
-
Peptide Content: Extract the peptide from the cream matrix using an appropriate solvent system. Quantify the concentration of this compound using a validated HPLC-MS method.[18]
-
Data Presentation:
Table 2: Example Stability Data for this compound Cream at 40°C / 75% RH
| Time Point | Appearance | pH | Viscosity (cP) | This compound Concentration (% of Initial) |
| 0 Months | Homogeneous white cream | 5.52 | 15,100 | 100.0% |
| 1 Month | Homogeneous white cream | 5.50 | 15,050 | 99.5% |
| 3 Months | Homogeneous white cream | 5.45 | 14,800 | 98.1% |
| 6 Months | Slight yellowing | 5.38 | 14,500 | 95.7% |
Workflow for Peptide Formulation Stability Testing
Caption: Workflow for accelerated stability testing of topical formulations.
Experimental Protocols: In Vitro Skin Permeation
In vitro permeation testing (IVPT) is the gold standard for evaluating the performance of topical formulations.[19][20] The Franz diffusion cell is a widely used apparatus for this purpose, typically employing ex vivo human or porcine skin, as porcine skin shares close anatomical and physiological similarities with human skin.[20][21]
Protocol 3.1: Franz Diffusion Cell Assay for this compound Permeation
Objective: To quantify the permeation of this compound from a topical formulation through ex vivo porcine skin.
Materials:
-
Franz diffusion cells (with a known diffusion area, e.g., 1.77 cm²).[20]
-
Receptor solution: Phosphate-buffered saline (PBS), pH 7.4.
-
This compound formulation.
-
Stirring water bath or heating block set to 32°C (to maintain skin surface temperature).
-
LC-MS/MS for sensitive quantification of this compound in the receptor fluid.
Methodology:
-
Skin Preparation: Thaw frozen porcine ear skin. Carefully remove subcutaneous fat and trim the hair. Punch out skin discs of an appropriate size to fit the Franz cells.[22]
-
Cell Assembly: Mount a skin disc between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Equilibration: Fill the receptor chamber with pre-warmed PBS, ensuring no air bubbles are trapped beneath the skin. Allow the system to equilibrate for 30-60 minutes in the heating block at 32°C with constant stirring (e.g., 600 rpm).[20]
-
Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed PBS.
-
Sample Analysis: Analyze the collected samples for this compound concentration using a validated LC-MS/MS method.
-
Mass Balance: At the end of the experiment (24 hours), wash the skin surface to recover unabsorbed formulation. Extract the peptide retained within the skin layers (epidermis and dermis) using an appropriate solvent. Analyze all fractions (receptor fluid, skin extract, surface wash) to determine mass balance.
Data Presentation:
Table 3: Example Skin Permeation Data for this compound
| Formulation | Cumulative Amount Permeated at 24h (µg/cm²) | Steady-State Flux (Jss) (µg/cm²/h) | Amount Retained in Skin (µg/cm²) |
| Control (Peptide in PBS) | 1.2 ± 0.3 | 0.05 ± 0.01 | 3.5 ± 0.8 |
| Formulation A (with CPEs) | 8.5 ± 1.1 | 0.38 ± 0.05 | 15.2 ± 2.1 |
| Formulation B (Microneedle pre-treatment) | 25.3 ± 3.4 | 1.15 ± 0.12 | 21.8 ± 2.9 |
Workflow for In Vitro Skin Permeation Testing (IVPT)
Caption: Workflow for the Franz Diffusion Cell skin permeation assay.
Experimental Protocols: In Vitro Efficacy
To confirm that the delivered this compound is biologically active, a series of in vitro assays using skin cells, such as human dermal fibroblasts (HDFs), can be performed.
Protocol 4.1: Fibroblast Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of HDFs.
Methodology:
-
Seed HDFs in a 96-well plate and culture until they reach 60-70% confluency.
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 24 hours to synchronize their cell cycles.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 500 µg/mL) for 48-72 hours.[5] Include a positive control (e.g., 10% FBS) and a negative control (low-serum medium).
-
Assess cell proliferation using a standard method, such as the MTT or PrestoBlue™ assay, which measures metabolic activity.
-
Read the absorbance or fluorescence on a plate reader. Increased signal corresponds to higher cell proliferation.
Protocol 4.2: Scratch (Wound Healing) Assay
Objective: To evaluate the effect of this compound on fibroblast migration.[23]
Methodology:
-
Grow HDFs to a confluent monolayer in a 6-well plate.
-
Create a uniform "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove dislodged cells and replace with a low-serum medium containing different concentrations of this compound.
-
Capture images of the scratch at T=0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Quantify the rate of gap closure using image analysis software (e.g., ImageJ). A faster closure rate indicates enhanced cell migration.
Protocol 4.3: Collagen Synthesis Assay (Hydroxyproline Quantification)
Objective: To measure the effect of this compound on new collagen production by HDFs.
Methodology:
-
Culture HDFs in 6-well plates until confluent.
-
Treat cells with this compound and a positive control (e.g., TGF-β1) in a serum-free medium containing L-ascorbic acid (a necessary cofactor for collagen synthesis) for 72 hours.
-
Lyse the cells and hydrolyze the total protein content using strong acid (e.g., 6M HCl) at high temperature (e.g., 110°C) overnight. This breaks down collagen and releases its constituent amino acids.
-
Quantify the amount of hydroxyproline (B1673980) in the hydrolysate using a colorimetric assay (e.g., chloramine-T/Ehrlich's reagent method) or HPLC.[24][25][26]
-
Since hydroxyproline is almost exclusive to collagen, its quantity is directly proportional to the amount of collagen synthesized.[24]
Workflow for In Vitro Efficacy Testing
Caption: Sequential workflow for assessing the in vitro efficacy of this compound.
Proposed Mechanism of Action
The dipeptide Pro-Hyp, a key component of this compound, is recognized as a signaling molecule that directly influences fibroblast behavior.[2][3] While the exact receptor is still under investigation, the downstream effects point towards the activation of key signaling pathways that govern cell growth, migration, and matrix production.
Upon delivery to the dermis, this compound is likely to be recognized by fibroblasts. This interaction is hypothesized to trigger intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways.[27][28] Activation of these pathways leads to the phosphorylation of transcription factors, which then move into the nucleus and upregulate the expression of genes involved in:
-
Cell Proliferation: Driving the cell cycle forward.
-
Cell Migration: Reorganizing the actin cytoskeleton.
-
Extracellular Matrix Synthesis: Increasing the transcription of collagen (e.g., COL1A1, COL1A2) and other matrix proteins.[5]
Proposed Signaling Pathway for this compound in Fibroblasts
Caption: Hypothesized signaling cascade initiated by this compound in dermal fibroblasts.
References
- 1. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shop.bachem.com [shop.bachem.com]
- 7. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 8. Challenges and strategies for collagen delivery for tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collagen Hydrolysates for Skin Protection: Oral Administration and Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Skin permeability, a dismissed necessity for anti-wrinkle peptide performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pepdoopeptides.com [pepdoopeptides.com]
- 12. Peptide Development | Coriolis Pharma [coriolis-pharma.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Advance Topical Drug Delivery: Transdermal Treatments in Practice [hob-aesthetics.com]
- 15. researchgate.net [researchgate.net]
- 16. Stability Testing for Peptide and Protein-Based Drugs: Regulatory and Analytical Best Practices – StabilityStudies.in [stabilitystudies.in]
- 17. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 18. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 19. Skin models for the testing of transdermal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Enhanced Skin Delivery of Therapeutic Peptides Using Spicule-Based Topical Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A short peptide potentially promotes the healing of skin wound - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. youtube.com [youtube.com]
Application Note: Detection of Prolyl-hydroxyproline (Pro-Hyp) in Human Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl-hydroxyproline (Pro-Hyp) is a dipeptide derived from the breakdown of collagen, the most abundant protein in the human body.[1][2][3] Circulating levels of Pro-Hyp in human plasma are of significant interest as they can serve as biomarkers for collagen turnover, which is relevant in various physiological and pathological conditions such as wound healing, skin aging, and joint diseases.[4] Furthermore, studies have shown that orally ingested collagen hydrolysates lead to a significant increase in plasma Pro-Hyp levels, suggesting its potential role in the health benefits associated with collagen supplementation.[1][5][6][7][8] This application note provides detailed protocols for the detection and quantification of Pro-Hyp in human plasma samples using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and specific method.[1][5][9][10][11][12]
Quantitative Data Summary
The following tables summarize quantitative data for both linear and cyclic Prolyl-hydroxyproline concentrations observed in human plasma following the ingestion of collagen hydrolysates, as reported in various studies.
Table 1: Linear Prolyl-hydroxyproline (Pro-Hyp) Plasma Concentrations
| Study Participants | Collagen Hydrolysate Dose | Maximum Plasma Concentration (nmol/mL) | Time to Maximum Concentration (hours) | Analytical Method | Reference |
| 5 healthy female volunteers | 5 g | 3.867 (average) | 1-2 | LC-MS | [2] |
| Healthy human volunteers | 9.4 - 23 g | 25 - 60 | 1-2 | Not specified | [6] |
| Healthy human volunteers | Not specified | 20 - 60 | 1-2 | Not specified | [7] |
Table 2: Cyclic Prolyl-hydroxyproline (cyclo(Pro-Hyp)) Plasma Concentrations
| Study Participants | Collagen Hydrolysate Dose | Maximum Plasma Concentration (nmol/mL) | Time to Maximum Concentration (hours) | Analytical Method | Reference |
| 5 healthy female volunteers | 5 g | 0.1413 - 0.3443 (range) | 2 | LC-MS | [1][2][5] |
| 5 healthy female volunteers | 5 g | 0.2086 (average) | 2 | LC-MS | [2] |
Experimental Protocols
This section details the methodology for the detection and quantification of Pro-Hyp in human plasma, primarily based on LC-MS techniques.
Plasma Sample Preparation
Objective: To extract Pro-Hyp from plasma and remove interfering proteins.
Materials:
-
Human plasma collected in EDTA or heparin tubes.
-
Ethanol (B145695) (reagent grade).
-
Centrifuge.
-
Microcentrifuge tubes.
Protocol:
-
Collect venous blood from subjects into appropriate anticoagulant tubes.
-
Centrifuge the blood samples to separate the plasma.
-
To deproteinize the plasma, add three volumes of ethanol to one volume of plasma.[2][10]
-
Vortex the mixture thoroughly.
-
Incubate the mixture to allow for protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the ethanol-soluble fraction including Pro-Hyp.
-
The ethanol-soluble fraction can be stored at -80°C until analysis.[2][10]
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Objective: To separate and quantify Pro-Hyp using LC-MS.
Instrumentation:
LC Conditions (Example): [2]
-
Column: Inertsil ODS-3 column (150 × 2.1 mm).
-
Mobile Phase A: 0.01% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 45 °C.
-
Gradient Elution:
-
0–2.5 min, 0% B
-
2.0–15.0 min, 0–28% B
-
15.0–15.1 min, 28–60% B
-
15.1–20.0 min, 60% B
-
20.0–30.0 min, 0% B
-
MS Conditions (Example): [2]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Nebulizer Gas Flow: 1.5 L/min.
-
Drying Gas Flow: 15 L/min.
-
ESI Voltage: 1.8 kV.
-
Temperature: 250 °C.
-
Detection: Monitor the specific m/z transitions for linear Pro-Hyp ([M+H]⁺ at m/z 229.00) and cyclic Pro-Hyp ([M+H]⁺ at m/z 211.13).[2]
Visualizations
Experimental Workflow for Pro-Hyp Detection
Caption: Workflow for the detection of Prolyl-hydroxyproline in human plasma.
Putative Signaling Pathway of Prolyl-hydroxyproline
Caption: Proposed signaling pathway of Prolyl-hydroxyproline in fibroblasts.
Discussion
The accurate detection and quantification of Pro-Hyp in human plasma are crucial for understanding its physiological roles and evaluating the efficacy of collagen-based therapies. The primary analytical method for this purpose is LC-MS/MS, which offers high sensitivity and specificity, allowing for the detection of both linear and the more recently identified cyclic form of Pro-Hyp.[1][5][9][10]
The sample preparation protocol involving ethanol precipitation is a straightforward and effective method for removing high-abundance proteins from plasma, which could otherwise interfere with the analysis.[2][10] The subsequent LC-MS analysis allows for the separation of Pro-Hyp from other plasma components and its precise quantification.
The discovery that Pro-Hyp can stimulate fibroblast proliferation and extracellular matrix production highlights its potential bioactive role.[8][15] The proposed signaling pathway illustrates how Pro-Hyp, upon entering cells, may activate intracellular signaling cascades leading to cellular responses that are beneficial for tissue maintenance and repair. Further research into the specific receptors and downstream signaling molecules involved will provide a more complete understanding of Pro-Hyp's mechanisms of action.
Conclusion
This application note provides a comprehensive overview and detailed protocols for the detection of Prolyl-hydroxyproline in human plasma. The presented methods and data will be valuable for researchers and professionals in various fields, including nutrition, dermatology, and drug development, who are interested in the biological functions of collagen-derived peptides. The use of robust analytical techniques like LC-MS is essential for advancing our knowledge of Pro-Hyp and its potential therapeutic applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A Pilot Study for the Detection of Cyclic Prolyl-Hydroxyproline (Pro-Hyp) in Human Blood after Ingestion of Collagen Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing [frontiersin.org]
- 5. A Pilot Study for the Detection of Cyclic Prolyl-Hydroxyproline (Pro-Hyp) in Human Blood after Ingestion of Collagen Hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchmap.jp [researchmap.jp]
- 8. The presence of food-derived collagen peptides in human body-structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of hydroxyprolyl-glycine (Hyp-Gly) in human blood after ingestion of collagen hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Development of a two-dimensional LC-MS/MS system for the determination of proline and 4-hydroxyproline enantiomers in biological and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of hydroxyproline in plasma and tissue using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-Pro-Hyp-OH in Osteoblast Differentiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the dipeptide H-Pro-Hyp-OH (Pro-Hyp) for inducing the differentiation of osteoblasts. This document includes detailed experimental protocols, a summary of quantitative data, and diagrams of the key signaling pathways involved.
Introduction
This compound is a major collagen-derived dipeptide found in human blood after the ingestion of collagen hydrolysates.[1][2] Research has demonstrated its bioactive role in promoting the differentiation of pre-osteoblastic cells into mature osteoblasts, making it a person of interest for osteoporosis management and bone tissue engineering.[1][2] this compound has been shown to upregulate key osteogenic markers, including Runt-related transcription factor 2 (Runx2), Osterix (Sp7), and Collagen type I alpha 1 (Col1α1), as well as enhance Alkaline Phosphatase (ALP) activity, a critical enzyme in bone mineralization.[1][2]
Mechanism of Action
The primary mechanism by which this compound is understood to promote osteoblast differentiation is through the Foxg1 signaling pathway .[1] this compound has been shown to promote the expression of Foxg1, which in turn upregulates the master transcription factor for osteoblast differentiation, Runx2.[1] While the transcription factor Foxo1 is also involved in Runx2 regulation, studies suggest that this compound's effect is independent of Foxo1.[1] Additionally, collagen peptides, in general, have been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , which is also known to play a role in osteoblast differentiation.[3][4][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on osteoblast differentiation markers.
Table 1: Effect of this compound on Osteogenic Gene Expression in MC3T3-E1 Cells
| Gene Marker | This compound Concentration | Fold Change vs. Control | Reference |
| Runx2 | 0.1 mM | Significantly Increased | [6] |
| Osterix | 0.1 mM | Significantly Increased | [6] |
| Col1α1 | 0.1 mM | Significantly Increased | [2] |
| Foxg1 | 0.1 mM | Significantly Increased | [1] |
Note: Specific fold-change values were not consistently reported in the reviewed literature. "Significantly Increased" indicates a statistically significant upregulation as reported in the cited studies.
Table 2: Effect of this compound on Alkaline Phosphatase (ALP) Activity in MC3T3-E1 Cells
| This compound Concentration | Observation | Reference |
| 0.1 mM | Significantly increased ALP activity. | [1] |
| Not specified | Significantly increased ALP activity. | [2] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effect of this compound on osteoblast differentiation.
Protocol 1: Cell Culture and Osteogenic Differentiation of MC3T3-E1 Cells
This protocol describes the standard procedure for culturing the pre-osteoblastic cell line MC3T3-E1 and inducing differentiation with this compound.
Materials:
-
MC3T3-E1 subclone 4 cells
-
Alpha-Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
β-glycerophosphate
-
Ascorbic acid
-
This compound (Pro-Hyp)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Culture:
-
Culture MC3T3-E1 cells in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells using Trypsin-EDTA when they reach 80-90% confluency.
-
-
Osteogenic Differentiation:
-
Seed MC3T3-E1 cells into appropriate culture plates (e.g., 6-well or 24-well plates) at a density of 2 x 10^5 cells per well (for 6-well plates).
-
Allow cells to adhere overnight.
-
Replace the growth medium with osteogenic differentiation medium: α-MEM with 10% FBS, 1% Penicillin-Streptomycin, 10 mM β-glycerophosphate, and 50 µg/mL ascorbic acid.
-
Add this compound to the differentiation medium at the desired final concentration (e.g., 0.1 mM). Include a vehicle control (medium without this compound).
-
Change the medium every 2-3 days for the duration of the experiment (typically 7-21 days).
-
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay
This protocol measures the enzymatic activity of ALP, an early marker of osteoblast differentiation.
Materials:
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
Alkaline phosphatase buffer (e.g., 0.1 M glycine, 1 mM MgCl2, 1 mM ZnCl2, pH 10.5)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Culture and treat MC3T3-E1 cells with this compound as described in Protocol 1 for the desired time period (e.g., 7 days).
-
Wash the cells twice with PBS.
-
Lyse the cells by adding cell lysis buffer and incubating for 10 minutes at room temperature.
-
Transfer the cell lysate to a 96-well plate.
-
Add pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 15-60 minutes, or until a yellow color develops.
-
Stop the reaction by adding 3M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein concentration of the cell lysate, which can be determined using a BCA or Bradford protein assay.
Protocol 3: RNA Extraction and Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Gene Expression
This protocol details the analysis of osteogenic gene expression (Runx2, Osterix, Col1α1).
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (Runx2, Osterix, Col1α1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR system
Procedure:
-
Culture and treat MC3T3-E1 cells with this compound as described in Protocol 1 for the desired time period (e.g., 3-7 days).
-
Wash cells with PBS and lyse them directly in the culture dish using the lysis buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for your target and housekeeping genes.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the control group.
Protocol 4: Western Blot Analysis for Runx2 Protein Expression
This protocol describes the detection and quantification of Runx2 protein levels.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Runx2
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat MC3T3-E1 cells with this compound as described in Protocol 1.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Runx2 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control to ensure equal protein loading.
-
Quantify the band intensities using image analysis software.
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Collagen-derived dipeptide prolyl-hydroxyproline promotes osteogenic differentiation through Foxg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collagen-derived dipeptide prolyl-hydroxyproline promotes differentiation of MC3T3-E1 osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collagen Peptide Upregulates Osteoblastogenesis from Bone Marrow Mesenchymal Stem Cells through MAPK- Runx2 [mdpi.com]
- 4. Role of MAPK/JNK signaling pathway on the regulation of biological behaviors of MC3T3-E1 osteoblasts under titanium ion exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collagen hydrolysates increased osteogenic gene expressions via a MAPK signaling pathway in MG-63 human osteoblasts - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Prolyl-hydroxyproline (Pro-Hyp) in 3D Skin Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Prolyl-hydroxyproline (Pro-Hyp), a dipeptide derived from collagen, has emerged as a bioactive molecule with significant potential in skin health and rejuvenation. Ingestion of collagen hydrolysates leads to the appearance of Pro-Hyp in the bloodstream, where it can exert various biological effects on skin cells.[1][2][3] Three-dimensional (3D) skin models, which closely mimic the structure and function of human skin, provide a valuable platform for investigating the efficacy and mechanisms of action of compounds like Pro-Hyp. These models are increasingly utilized in dermatological and cosmetic research as a more physiologically relevant alternative to traditional 2D cell cultures.[4]
This document provides detailed application notes and experimental protocols for researchers interested in studying the effects of Prolyl-hydroxyproline in 3D skin models.
Key Biological Effects of Prolyl-hydroxyproline on Skin Cells
Pro-Hyp has been demonstrated to elicit several beneficial effects on dermal fibroblasts, the primary cell type responsible for producing the skin's extracellular matrix.
-
Enhanced Cell Proliferation and Migration: Pro-Hyp has been shown to stimulate the proliferation and migration of fibroblasts, which is crucial for skin regeneration and wound healing.[1][2][5] Studies have indicated that Pro-Hyp can increase the number of fibroblasts migrating from skin explants.[1][2][5]
-
Increased Hyaluronic Acid Synthesis: Pro-Hyp significantly enhances the production of hyaluronic acid (HA) by dermal fibroblasts. This is achieved, at least in part, by upregulating the expression of hyaluronan synthase 2 (HAS2).[6]
-
Stimulation of Collagen Production: As a component of collagen itself, Pro-Hyp contributes to the building blocks necessary for collagen synthesis. While direct upregulation of collagen gene expression by Pro-Hyp requires further investigation in 3D models, its role in fibroblast activity suggests a positive impact on overall collagen deposition.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of Pro-Hyp on skin cells from various in vitro studies. These values can serve as a reference for expected outcomes when treating 3D skin models.
Table 1: Effect of Prolyl-hydroxyproline on Fibroblast Migration
| Parameter | Treatment | Incubation Time | Result | Reference |
| Number of Migrating Fibroblasts | Pro-Hyp (200 nmol/mL) | 72 hours | Significant increase | [1][2][5] |
Table 2: Effect of Prolyl-hydroxyproline on Fibroblast Growth on Collagen Gel
| Parameter | Treatment | Incubation Time | Result | Reference |
| Fibroblast Growth | Pro-Hyp (0-1000 nmol/mL) | Not Specified | Dose-dependent enhancement | [1][5] |
| Fibroblast Growth | Pro-Hyp (100 µM) + Hyp-Gly (100 µM) | Not Specified | Triggered growth of fibroblasts | [6] |
Table 3: Effect of Prolyl-hydroxyproline on Hyaluronic Acid Synthesis
| Parameter | Treatment | Incubation Time | Result | Reference |
| Hyaluronic Acid Production | Pro-Hyp | Not Specified | Stimulated production in synovium cells | [3] |
Experimental Protocols
Here we provide detailed protocols for treating 3D skin models with Pro-Hyp and subsequently analyzing key endpoints. These protocols are synthesized from established methods for 3D skin model assays.
Treatment of 3D Skin Models with Prolyl-hydroxyproline
This protocol outlines the general procedure for applying Pro-Hyp to commercially available or in-house developed 3D skin models.
Materials:
-
3D reconstructed human skin models (e.g., EpiDerm™, SkinEthic™ RHE)
-
Assay medium (as recommended by the 3D skin model manufacturer)
-
Prolyl-hydroxyproline (Pro-Hyp) stock solution (sterile, concentration to be determined based on experimental design, e.g., 10 mM in sterile PBS or culture medium)
-
Sterile 6-well or 12-well plates
-
Phosphate-buffered saline (PBS), sterile
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Model Equilibration: Upon receipt of the 3D skin models, handle them under sterile conditions. Place the inserts into the wells of a 6-well or 12-well plate containing the recommended assay medium. Allow the models to equilibrate in a humidified incubator for at least 24 hours or as per the manufacturer's instructions.
-
Preparation of Treatment Solutions: Prepare working solutions of Pro-Hyp by diluting the stock solution in the assay medium to the desired final concentrations. A typical concentration range to test, based on published data, would be 10 µM to 500 µM.[3][6] Include a vehicle control (assay medium with the same concentration of the solvent used for the Pro-Hyp stock).
-
Treatment Application: Carefully remove the medium from the wells and replace it with the prepared treatment solutions. The volume will depend on the well size (e.g., 1 mL for a 12-well plate). Ensure the medium surrounds the insert but does not flood the apical surface of the skin model.
-
Incubation: Incubate the treated models for the desired experimental duration. A common incubation period for such treatments is 24 to 72 hours.[1][7]
-
Sample Collection: At the end of the incubation period, collect the culture supernatant (medium) from each well and store it at -80°C for subsequent analysis of secreted molecules like hyaluronic acid. The 3D skin tissue itself can then be processed for viability assays, collagen quantification, or gene expression analysis.
Caption: Experimental workflow for Pro-Hyp treatment and analysis in 3D skin models.
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the viability of 3D reconstructed human epidermis following treatment.[8]
Materials:
-
Treated 3D skin models
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in sterile DMEM/F12 medium)[8]
-
Dimethyl sulfoxide (B87167) (DMSO) or Isopropanol[8][9]
-
24-well plates
-
Sterile PBS
Procedure:
-
Following the treatment period, wash the 3D skin models gently with sterile PBS.[8]
-
Transfer each insert to a new well of a 24-well plate.
-
Add 0.5 mL of the MTT solution to the top of the insert and 0.5 mL to the well below the insert.[8]
-
Incubate for 3 hours at 37°C in a humidified incubator.[9]
-
After incubation, carefully remove the MTT solution.
-
Add 1 mL of DMSO or isopropanol (B130326) to each well (0.5 mL on top of the insert and 0.5 mL below) to solubilize the formazan (B1609692) crystals.[8]
-
Incubate for 15 minutes at room temperature with gentle shaking.[8]
-
Transfer 200 µL of the solubilized formazan solution from each well to a 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Collagen Quantification (Sircol™ Soluble Collagen Assay)
This protocol is for measuring newly synthesized, soluble collagen released into the culture medium or extracted from the 3D skin model.[10][11][12]
Materials:
-
Culture supernatants or tissue lysates
-
Sircol™ Soluble Collagen Assay kit (containing Sircol Dye Reagent, Alkali Reagent, and Collagen Standard)
-
Microcentrifuge tubes
-
Mechanical shaker
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
Culture Supernatant: Use the collected culture medium directly or after concentration if low collagen levels are expected.
-
Tissue Lysate: To extract soluble collagen from the 3D skin model, homogenize the tissue in cold acid-pepsin solution as per the Sircol assay manual.
-
-
Assay:
-
Pipette 100 µL of the sample or collagen standard into a microcentrifuge tube.
-
Add 1.0 mL of Sircol Dye Reagent to each tube.[10]
-
Cap the tubes and mix on a mechanical shaker for 30 minutes.[10]
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the collagen-dye complex.
-
Carefully discard the supernatant.
-
Add 750 µL of ice-cold Acid-Salt Wash Reagent, vortex briefly, and centrifuge again.
-
Discard the supernatant.
-
Add 250 µL of Alkali Reagent to dissolve the pellet.[12]
-
Transfer 200 µL to a 96-well plate and read the absorbance at 556 nm.[13]
-
Determine the collagen concentration from the standard curve.
-
Hyaluronic Acid Quantification (ELISA)
This protocol describes the quantification of hyaluronic acid in the culture supernatant using a competitive ELISA kit.[14][15][16]
Materials:
-
Culture supernatants
-
Hyaluronic Acid ELISA kit
-
Microplate reader
Procedure:
-
Sample Preparation: Centrifuge the collected culture supernatants at 1000 x g for 20 minutes to remove any cell debris.[14]
-
ELISA:
-
Follow the specific instructions provided with the ELISA kit.
-
Typically, this involves adding standards and samples to a pre-coated microplate, followed by the addition of a biotinylated-HA conjugate.
-
After incubation and washing steps, a streptavidin-HRP solution is added.
-
A substrate solution is then added, and the color development is stopped.
-
The absorbance is measured at 450 nm.
-
The concentration of hyaluronic acid in the samples is inversely proportional to the signal and is calculated based on the standard curve.[15]
-
Gene Expression Analysis (RT-qPCR)
This protocol outlines the analysis of gene expression in 3D skin models to investigate the molecular mechanisms of Pro-Hyp.
Materials:
-
Treated 3D skin models
-
RNA lysis buffer (e.g., TRIzol)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., TaqMan Fast Advanced Master Mix)[17]
-
Primers/probes for target genes (e.g., HAS2, COL1A1, COL3A1) and housekeeping genes (e.g., B2M, GAPDH)
-
Real-Time PCR System[17]
Procedure:
-
RNA Extraction:
-
Homogenize the 3D skin model in RNA lysis buffer.
-
Extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Reverse transcribe the extracted RNA into cDNA using a cDNA synthesis kit.
-
-
qPCR:
Signaling Pathway
Prolyl-hydroxyproline has been shown to influence key signaling pathways in dermal fibroblasts. The diagram below illustrates the proposed mechanism for Pro-Hyp-induced hyaluronic acid synthesis.
Caption: Proposed signaling pathway for Pro-Hyp-induced hyaluronic acid synthesis.
References
- 1. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin. | Semantic Scholar [semanticscholar.org]
- 3. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sgs.com [sgs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Role of peptide–cell surface interactions in cosmetic peptide application [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. interchim.fr [interchim.fr]
- 11. ilexlife.com [ilexlife.com]
- 12. Sircol™ Soluble Collagen Assay, (Standard Kit Size) | BioVendor R&D [biovendor.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. elkbiotech.com [elkbiotech.com]
- 15. cloud-clone.com [cloud-clone.com]
- 16. abcam.com [abcam.com]
- 17. straticell.com [straticell.com]
Application Notes and Protocols for H-Pro-Hyp-OH in Regenerative Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Prolyl-Hydroxyproline (Pro-Hyp or H-Pro-Hyp-OH) is a key bioactive component derived from the enzymatic hydrolysis of collagen.[1][2][3][4][5] This peptide has garnered significant attention in the field of regenerative medicine due to its diverse biological activities, including the promotion of tissue repair and modulation of cellular behavior.[3][6] this compound is recognized for its role in stimulating the growth of skin fibroblasts, its chondroprotective effects, and its ability to improve skin moisture and elasticity.[4][5] These properties make it a promising candidate for therapeutic applications in wound healing, osteoarthritis, and aesthetic medicine.[6][7]
Mechanism of Action
This compound exerts its effects by influencing key cellular processes involved in tissue regeneration. It has been shown to promote the differentiation and maturation of tendon cells, enhance extracellular matrix (ECM) production, and induce chemotactic activity.[3] A critical aspect of its mechanism involves the activation of the Extracellular signal-Regulated Kinase (ERK) signaling pathway, which is a pivotal regulator of cell proliferation, differentiation, and motility.[3] By stimulating this pathway, this compound can drive the necessary cellular responses for tissue repair and homeostasis.
Applications in Regenerative Medicine
The unique properties of this compound lend themselves to a variety of applications in regenerative medicine:
-
Tendon and Ligament Repair: this compound promotes the proliferation and maturation of tenocytes, the primary cells of tendons, and enhances the production of type I collagen, a major component of tendons and ligaments.[3] This suggests its potential use in therapies aimed at accelerating the healing of tendon and ligament injuries.
-
Osteoarthritis Management: Research has indicated a chondroprotective effect of this compound in articular cartilage.[4][5] It has been shown to stimulate the synthesis of hyaluronic acid in synovium cells, which is crucial for joint lubrication and function, suggesting its therapeutic potential for osteoarthritis.[7]
-
Wound Healing and Skin Regeneration: By stimulating fibroblast growth and collagen synthesis, this compound can aid in the wound healing process.[4][5][6] It also improves skin hydration and elasticity, making it a valuable agent in treatments for skin aging and damage.[2][6][8]
-
Fibrotic Disease Therapy: Given its ability to modulate collagen deposition, this compound is being explored for its potential in treating fibrotic diseases.[2][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Effect of this compound on Tenocyte Behavior
| Parameter | Treatment | Fold Change (vs. Control) | Cell Type | Reference |
| Phospho-ERK Upregulation | 200 µg/ml Pro-Hyp (24h) | ~6.0 | Adult Tenocytes | [3] |
| Phospho-ERK Upregulation | 200 µg/ml Pro-Hyp (12h) | ~6.0 | Tendon Progenitor Cells | [3] |
| Cells with Lamellipodia-like Protrusions | Pro-Hyp (11h) | ~1.78 | Adult Tenocytes | [3] |
| Col1a1 mRNA Expression | Pro-Hyp (3 days) | Significantly Higher | Adult Tenocytes | [3] |
| Fibronectin mRNA Expression | Pro-Hyp (3 days) | Significantly Higher | Adult Tenocytes | [3] |
Table 2: Pharmacokinetics of Pro-Hyp in Human Plasma
| Analyte | Time to Max. Concentration (Tmax) | Maximum Concentration (Cmax) | Reference |
| Linear Pro-Hyp | 2 hours | 3.867 nmol/mL | [9] |
| Cyclic Pro-Hyp | 2 hours | 0.2086 nmol/mL | [9] |
Experimental Protocols
Protocol 1: In Vitro Tenocyte Migration Assay (Transwell Assay)
This protocol is designed to assess the chemotactic effect of this compound on tendon cells.
Materials:
-
Boyden chambers (Transwell inserts) with 8 µm pore size polycarbonate membranes
-
Adult tenocytes or tendon progenitor cells
-
Basal cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound (sterile solution)
-
Mitogen-activated protein kinase kinase 1/2 inhibitor (PD98059) (optional)
-
α5β1-integrin antagonist (ATN-161) (optional)
-
Cell staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture tenocytes to 80-90% confluency. The day before the assay, starve the cells in a serum-free medium for 24 hours.
-
Assay Setup:
-
In the lower chamber of the Boyden apparatus, add the basal medium containing different concentrations of this compound (e.g., 0, 50, 100, 200 µg/ml).
-
For inhibitor studies, pre-treat the cells with PD98059 or ATN-161 for a specified time before seeding.
-
Harvest the starved cells and resuspend them in a serum-free medium at a concentration of 1 x 10^5 cells/ml.
-
Add 100 µl of the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-12 hours to allow for cell migration.
-
Cell Staining and Counting:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Gently wash the membrane with PBS to remove excess stain.
-
-
Data Analysis:
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Calculate the average number of migrated cells per field for each condition.
-
Compare the migration in this compound treated groups to the control group.
-
Protocol 2: Western Blotting for Phospho-ERK
This protocol details the detection of phosphorylated ERK in tenocytes following this compound treatment.
Materials:
-
Cultured tenocytes
-
This compound solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed tenocytes in 6-well plates and grow to 80% confluency.
-
Treat the cells with 200 µg/ml this compound for different time points (e.g., 0, 6, 12, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for total ERK and the loading control (α-tubulin).
-
Quantify the band intensities using densitometry software and normalize the phospho-ERK signal to total ERK and the loading control.
-
Visualizations
Caption: this compound signaling pathway in tenocytes.
Caption: Workflow for in vitro analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. vtbioloji.com [vtbioloji.com]
- 8. H-Gly-Pro-Hyp-OH | Tripeptide 29 | Anti-photoaging | TargetMol [targetmol.com]
- 9. A Pilot Study for the Detection of Cyclic Prolyl-Hydroxyproline (Pro-Hyp) in Human Blood after Ingestion of Collagen Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
Prolyl-Hydroxyproline (Pro-Hyp) as a Novel Therapeutic Supplement for Pressure Ulcers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pressure ulcers, also known as bedsores or decubitus ulcers, represent a significant clinical challenge, leading to patient morbidity and increased healthcare costs. Emerging evidence highlights the therapeutic potential of the collagen-derived dipeptide, prolyl-hydroxyproline (Pro-Hyp), in accelerating the healing of these chronic wounds. Oral supplementation with collagen hydrolysates rich in Pro-Hyp has been shown to improve pressure ulcer outcomes in clinical trials.[1] This document provides detailed application notes on the mechanism of action of Pro-Hyp and standardized protocols for in vitro and in vivo studies to facilitate further research and development of Pro-Hyp as a targeted nutritional intervention for pressure ulcer management.
Introduction
Pressure ulcers are localized injuries to the skin and underlying tissue, resulting from prolonged pressure, shear, or friction. The pathophysiology involves ischemia, inflammation, and tissue necrosis, leading to a non-healing wound state. Nutritional intervention is a cornerstone of pressure ulcer management. Prolyl-hydroxyproline (Pro-Hyp) is a major bioactive dipeptide derived from the digestion of collagen and gelatin.[1] It is absorbed into the bloodstream and accumulates in the skin, where it exerts its biological effects. Pro-Hyp has been identified as a key factor in promoting the proliferation and migration of fibroblasts, essential cells in the wound healing cascade.[1][2]
Mechanism of Action
Prolyl-hydroxyproline plays a crucial role in the proliferative phase of wound healing by specifically targeting a subpopulation of fibroblasts expressing the p75 neurotrophin receptor (p75NTR).[1] These p75NTR-positive fibroblasts are critical for tissue regeneration. The proposed signaling pathway involves the binding of Pro-Hyp to p75NTR, which in turn activates downstream signaling cascades, including the JNK and p38 MAPK pathways.[3][4] This stimulation promotes fibroblast proliferation and migration, leading to enhanced collagen synthesis and deposition at the wound site. Additionally, Pro-Hyp has been shown to upregulate the expression of hyaluronan synthase 2 (HAS2), an enzyme responsible for hyaluronic acid synthesis, which is a key component of the extracellular matrix and crucial for tissue hydration and repair.[5] This effect may be mediated by the phosphorylation of STAT3.[5]
Data Presentation
Table 1: Summary of In Vitro Effects of Prolyl-Hydroxyproline on Fibroblasts
| Parameter | Cell Type | Pro-Hyp Concentration | Outcome | Reference |
| Cell Proliferation | Mouse Skin Fibroblasts | 200 nmol/mL | Significant increase in fibroblast growth on collagen gel. | [2][6] |
| Cell Proliferation | Human Dermal Fibroblasts | 200 nmol/mL | 1.5-fold increase in cell proliferation. | [5] |
| Cell Migration | Mouse Skin Fibroblasts | 200 nmol/mL | Significant increase in the number of migrated fibroblasts from skin explants. | [2][6] |
| Hyaluronic Acid Synthesis | Human Dermal Fibroblasts | 200 nmol/mL | 3.8-fold increase in hyaluronic acid synthesis. | [5] |
| HAS2 mRNA Expression | Human Dermal Fibroblasts | 200 nmol/mL | 2.3-fold elevation in HAS2 mRNA levels. | [5] |
Table 2: Summary of a Randomized Double-Blind Placebo-Controlled Clinical Study on Collagen Hydrolysate (CH) Supplementation for Pressure Ulcers
| Parameter | CH-a Group (Low Pro-Hyp) | CH-b Group (High Pro-Hyp) | Placebo Group | P-value (CH-b vs. Placebo) | Reference |
| Baseline PUSH Score (Mean) | Not Reported | Not Reported | Not Reported | - | [7] |
| Week 16 PUSH Score (Mean) | Significantly lower than placebo (P = 0.029) | 1.9 | 3.9 | < 0.01 | [7] |
| Baseline PSST Score (Mean) | Not Reported | Not Reported | Not Reported | - | [7] |
| Week 16 PSST Score (Mean) | Not Reported | 15.1 | 19.1 | = 0.01 | [7] |
| Baseline Wound Area (cm²) (Mean) | Not Reported | Not Reported | Not Reported | - | [7] |
| Week 16 Wound Area (cm²) (Mean) | Not Reported | 2.9 | 6.8 | = 0.027 | [7] |
PUSH: Pressure Ulcer Scale for Healing; PSST: Pressure Sore Status Tool.
Experimental Protocols
Protocol 1: In Vitro Fibroblast Proliferation Assay
Objective: To determine the effect of Pro-Hyp on the proliferation of skin fibroblasts cultured on a collagen matrix.
Materials:
-
Primary mouse or human skin fibroblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Prolyl-hydroxyproline (Pro-Hyp)
-
Type I Collagen Solution
-
96-well culture plates
-
Cell Counting Kit-8 (CCK-8) or similar proliferation assay reagent
-
Incubator (37°C, 5% CO2)
Procedure:
-
Collagen Gel Preparation: Prepare a collagen gel solution by mixing Type I collagen with an equal volume of 2x concentrated DMEM. Pipette 100 µL of the mixture into each well of a 96-well plate and incubate for 24 hours at 37°C to allow for gelation.[8]
-
Cell Seeding: Culture primary fibroblasts in DMEM supplemented with 10% FBS. Harvest the cells and prepare a suspension of 5 x 10^4 cells/mL in DMEM with 10% FBS.[8]
-
Treatment: Add 100 µL of the cell suspension to each well of the collagen-coated plate. Add Pro-Hyp to the culture medium at final concentrations ranging from 0 to 1000 nmol/mL.[2] Include a vehicle control group without Pro-Hyp.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for up to 144 hours.[6]
-
Proliferation Assessment: At desired time points (e.g., 48, 96, 144 hours), add 10 µL of CCK-8 reagent to each well and incubate for 2 hours. Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: In Vivo Pressure Ulcer Model in Rats
Objective: To evaluate the effect of oral Pro-Hyp supplementation on the healing of pressure ulcers in a rat model.
Materials:
-
Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane)
-
Electric shaver
-
Neodymium magnets (one for implantation, one external)
-
Surgical instruments
-
Prolyl-hydroxyproline solution for oral gavage
-
Wound measurement tools (e.g., digital caliper, imaging software)
-
Tissue collection supplies for histology and biochemical analysis
Procedure:
-
Animal Preparation: Anesthetize the rat and shave the dorsal or thigh region.
-
Induction of Pressure Ulcer:
-
Implantation Method: Make a small incision and implant a small neodymium magnet in the peritoneal cavity or subcutaneously. Place a stronger external magnet on the skin surface over the implanted magnet. Apply pressure for a defined period (e.g., 2-4 hours) to induce ischemia.[9]
-
External Pressure Method: Alternatively, apply external pressure using a clamping device or weights over a bony prominence for a set duration.
-
-
Pro-Hyp Administration: Following the induction of the pressure ulcer, administer Pro-Hyp solution or a control vehicle daily via oral gavage. The dosage should be determined based on previous studies.
-
Wound Assessment: Monitor the wound healing process regularly.
-
Macroscopic Evaluation: Measure the wound area (length and width) using a digital caliper at regular intervals. Calculate the percentage of wound closure.
-
Scoring: Use a validated scoring system, such as the Pressure Ulcer Scale for Healing (PUSH), to assess wound characteristics (size, exudate, tissue type).[10][11][12]
-
-
Tissue Analysis: At the end of the study period, euthanize the animals and collect the wound tissue for:
-
Histology: Perform H&E and Masson's trichrome staining to evaluate tissue morphology, inflammatory cell infiltration, and collagen deposition.
-
Biochemical Analysis: Measure the hydroxyproline (B1673980) content in the tissue as an indicator of collagen deposition.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of Pro-Hyp in fibroblasts.
Caption: In vitro fibroblast proliferation assay workflow.
Caption: In vivo pressure ulcer healing model workflow.
References
- 1. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pro Nerve Growth Factor and Its Receptor p75NTR Activate Inflammatory Responses in Synovial Fibroblasts: A Novel Targetable Mechanism in Arthritis [frontiersin.org]
- 4. Pro Nerve Growth Factor and Its Receptor p75NTR Activate Inflammatory Responses in Synovial Fibroblasts: A Novel Targetable Mechanism in Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchmap.jp [researchmap.jp]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The rat as an animal model in chronic wound research: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Promote pressure ulcer healing in individuals with spinal cord injury using an individualized cyclic pressure-relief protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A prospective, multicenter study to validate use of the PUSH in patients with diabetic, venous, and pressure ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A prospective study of the pressure ulcer scale for healing (PUSH) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: H-Pro-Hyp-OH in Cosmetic Formulations for Anti-Aging
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Pro-Hyp-OH, a proline-hydroxyproline dipeptide, is a key bioactive component derived from the hydrolysis of collagen. This dipeptide, along with other collagen-derived peptides like Gly-Pro-Hyp, has garnered significant attention in the cosmetic and dermatological fields for its potential anti-aging properties. These peptides are readily absorbed and have been shown to exert biological effects within the dermal layers of the skin. This document provides a comprehensive overview of the application of this compound in cosmetic formulations, detailing its mechanism of action, efficacy data from in vitro and in vivo studies, and standardized protocols for its evaluation.
Mechanism of Action
This compound and related collagen peptides exert their anti-aging effects primarily through the stimulation of the skin's extracellular matrix (ECM) components. The proposed mechanism involves the activation of key signaling pathways within dermal fibroblasts, the primary cells responsible for collagen and elastin (B1584352) production.
Upon reaching the dermis, this compound is believed to interact with fibroblast receptors such as CD44, α2β1 integrin, and Discoidin Domain Receptors (DDR1/2)[1]. This interaction triggers intracellular signaling cascades, principally the Transforming Growth Factor-beta (TGF-β)/Smad pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway[1]. Activation of these pathways leads to the upregulation of genes responsible for the synthesis of:
-
Type I and III Collagen: The primary structural proteins that provide skin with its tensile strength and firmness.
-
Elastin: A protein that imparts elasticity and resilience to the skin.
-
Hyaluronic Acid: A glycosaminoglycan that plays a crucial role in skin hydration and volume.
Simultaneously, these signaling pathways can lead to the downregulation of Matrix Metalloproteinases (MMPs), such as MMP-1 (collagenase) and MMP-3 (stromelysin-1), which are enzymes responsible for the degradation of collagen and other ECM proteins. This dual action of promoting ECM synthesis while inhibiting its degradation results in a net increase in the structural integrity and youthful appearance of the skin.
Efficacy Data
The anti-aging efficacy of this compound and related collagen peptides has been demonstrated in both in vivo and in vitro studies. The following tables summarize the key quantitative findings.
In Vivo Efficacy Data
| Study Type | Model | Treatment | Duration | Key Findings | Reference |
| Clinical Trial | Human Volunteers | 1g/day Low-Molecular-Weight Collagen Peptide (containing Gly-Pro-Hyp) | 12 weeks | Wrinkle Reduction: Significant improvement in 3 out of 4 wrinkle parameters compared to placebo.Skin Hydration: Significantly higher skin hydration values after 6 and 12 weeks compared to placebo.Skin Elasticity: Significant improvement in 2 out of 3 elasticity parameters after 12 weeks compared to placebo. | |
| Preclinical | UV-damaged Hairless Mice | Oral administration of Pro-Hyp dipeptide | 7 weeks | Skin Barrier: Maintenance of skin barrier function.Skin Thickness: Anti-skin thickening effect.Stratum Corneum: Recovery of the stratum corneum. |
In Vitro Efficacy Data
| Assay | Cell Line/System | Treatment | Key Findings | Reference |
| Fibroblast Migration | Mouse Skin Fibroblasts | 200 µM Pro-Hyp | Significantly increased the number of migrating fibroblasts. | |
| Hyaluronic Acid Synthesis | Human Dermal Fibroblasts | Pro-Hyp | 3.8-fold increase in hyaluronic acid synthesis. | |
| Fibroblast Proliferation | Human Dermal Fibroblasts | Pro-Hyp | 1.5-fold increase in fibroblast proliferation. | |
| Pro-collagen Type I Synthesis | Human Dermal Fibroblasts | Collagen Peptide containing Gly-Pro and Pro-Hyp | Increased synthesis of type 1 procollagen. | |
| MMP-1 Production | Human Dermal Fibroblasts | Collagen Peptide containing Gly-Pro and Pro-Hyp | Attenuated MMP-1 production. |
Experimental Protocols
Detailed protocols for key experiments to evaluate the anti-aging efficacy of this compound are provided below.
In Vitro Collagenase Inhibition Assay
This protocol is designed to assess the ability of this compound to inhibit the activity of collagenase, a key enzyme in collagen degradation.
Materials:
-
Collagenase from Clostridium histolyticum
-
N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA) substrate
-
Tricine buffer (50 mM, pH 7.5, containing 10 mM CaCl₂ and 400 mM NaCl)
-
This compound test sample
-
Epigallocatechin gallate (EGCG) as a positive control
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in the appropriate solvent (e.g., water or DMSO).
-
In a 96-well plate, add 25 µL of Tricine buffer to each well.
-
Add 25 µL of the this compound test sample at various concentrations to the respective wells.
-
Add 25 µL of the positive control (EGCG) and a vehicle control to separate wells.
-
Add 25 µL of collagenase solution (0.8 U/mL in Tricine buffer) to all wells except the blank.
-
Incubate the plate at 37°C for 20 minutes.
-
Initiate the reaction by adding 25 µL of the FALGPA substrate (2 mM in Tricine buffer) to all wells.
-
Immediately measure the absorbance at 345 nm using a microplate reader at 37°C. Continue to take readings every minute for 20 minutes.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition for each concentration of this compound and calculate the IC₅₀ value.
Quantification of Pro-Collagen Type I Synthesis in Human Dermal Fibroblasts
This protocol describes the quantification of pro-collagen type I C-peptide (PIP) released into the culture medium of human dermal fibroblasts (HDFs) as an indicator of new collagen synthesis.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
This compound test sample
-
TGF-β1 as a positive control
-
Pro-collagen Type I C-peptide (PIP) ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HDFs into 96-well cell culture plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Replace the growth medium with a serum-free medium and incubate for 24 hours to synchronize the cells.
-
Treat the cells with various concentrations of this compound and the positive control (TGF-β1) in a fresh serum-free medium. Include a vehicle control.
-
Incubate the cells for 48-72 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of PIP in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Normalize the PIP concentration to the total protein content or cell number in each well to account for any effects on cell proliferation.
-
Express the results as a fold increase in pro-collagen synthesis compared to the vehicle control.
Formulation Considerations
When incorporating this compound into cosmetic formulations, several factors should be considered to ensure its stability and efficacy:
-
pH: The formulation should have a pH that maintains the stability of the peptide. A pH range of 5.0-7.0 is generally suitable.
-
Solubility: this compound is water-soluble, making it easy to incorporate into aqueous-based formulations such as serums, lotions, and creams.
-
Compatibility: Compatibility with other cosmetic ingredients should be assessed to avoid any potential interactions that could compromise the peptide's activity.
-
Penetration Enhancers: The inclusion of penetration enhancers may improve the delivery of this compound to the dermal layer where it exerts its effects.
-
Concentration: The effective concentration of this compound in a formulation will depend on the desired claims and the overall composition of the product. Based on in vitro data, concentrations in the micromolar range are biologically active.
Conclusion
This compound is a promising bioactive peptide for anti-aging cosmetic formulations. Its ability to stimulate the synthesis of key extracellular matrix components while inhibiting their degradation provides a sound scientific basis for its use in products aimed at improving skin firmness, elasticity, and hydration, and reducing the appearance of wrinkles. The provided protocols offer a framework for the robust evaluation of this compound and formulations containing this active ingredient. Further research to fully elucidate the specific receptor interactions and to establish optimal in-use concentrations will continue to advance its application in evidence-based skincare.
References
Application Note: Assessing the Stability of H-Pro-Hyp-OH in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Pro-Hyp-OH, or Prolyl-hydroxyproline, is a dipeptide that has garnered interest in pharmaceutical and cosmetic research due to its potential biological activities. As with any peptide-based product, ensuring its stability in solution is critical for formulation development, determining shelf-life, and guaranteeing efficacy and safety. This document provides a detailed protocol for assessing the stability of this compound in solution through forced degradation studies. These studies are designed to intentionally degrade the peptide under various stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.
The primary chemical degradation pathway for peptides in solution is hydrolysis of the amide bond, which can be catalyzed by both acid and base. Other potential degradation routes include oxidation and racemization. The stability of a peptide is significantly influenced by factors such as pH, temperature, and the presence of oxidative agents.[1][2] Therefore, a comprehensive stability assessment should evaluate the impact of these factors.
Key Experimental Protocols
This section outlines the methodologies for conducting a forced degradation study on this compound. The primary analytical technique employed is High-Performance Liquid Chromatography (HPLC) with UV detection, which is a common and reliable method for quantifying peptides and their degradation products.[2]
Materials and Reagents
-
This compound reference standard
-
HPLC grade water
-
HPLC grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0
-
Borate buffer, pH 9.0
Equipment
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Temperature-controlled incubator or water bath
-
Vortex mixer
-
Autosampler vials
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC grade water in a volumetric flask.
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with HPLC grade water in a volumetric flask. This working solution will be used for the degradation studies.
Forced Degradation Protocols
Forced degradation studies are performed to accelerate the degradation of a substance to an appropriate extent by exposing it to various stress conditions.[3]
1. Acidic Hydrolysis:
-
Mix 1 mL of the this compound working solution with 1 mL of 1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with water to the initial concentration.
-
Analyze the samples by HPLC.
2. Basic Hydrolysis:
-
Mix 1 mL of the this compound working solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with water to the initial concentration.
-
Analyze the samples by HPLC.
3. Oxidative Degradation:
-
Mix 1 mL of the this compound working solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and analyze by HPLC.
4. Thermal Degradation:
-
Place vials containing the this compound working solution in a temperature-controlled incubator at 60°C.
-
At specified time points, withdraw a vial, allow it to cool to room temperature, and analyze by HPLC.
5. pH-Dependent Stability:
-
Prepare solutions of this compound (100 µg/mL) in different buffers:
-
Citrate buffer (pH 3.0)
-
Phosphate buffered saline (pH 7.4)
-
Borate buffer (pH 9.0)
-
-
Incubate these solutions at 40°C.
-
At specified time points, withdraw aliquots and analyze by HPLC.
HPLC Method for Analysis
A stability-indicating HPLC method is crucial for separating the intact peptide from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 0% to 20% B over 15 minutes is a good starting point and should be optimized to achieve adequate separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Data Presentation
The quantitative data from the stability studies should be summarized to facilitate comparison. The percentage of this compound remaining at each time point under each stress condition should be calculated relative to the initial concentration at time zero.
Table 1: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | This compound Remaining (%) |
| 1 M HCl, 60°C | 0 | 100 |
| 2 | Data | |
| 4 | Data | |
| 8 | Data | |
| 24 | Data | |
| 0.1 M NaOH, 60°C | 0 | 100 |
| 2 | Data | |
| 4 | Data | |
| 8 | Data | |
| 24 | Data | |
| 3% H₂O₂, RT | 0 | 100 |
| 2 | Data | |
| 4 | Data | |
| 8 | Data | |
| 24 | Data | |
| 60°C | 0 | 100 |
| 2 | Data | |
| 4 | Data | |
| 8 | Data | |
| 24 | Data |
Table 2: pH-Dependent Stability of this compound at 40°C
| Buffer | Time (days) | This compound Remaining (%) |
| Citrate (pH 3.0) | 0 | 100 |
| 1 | Data | |
| 3 | Data | |
| 7 | Data | |
| PBS (pH 7.4) | 0 | 100 |
| 1 | Data | |
| 3 | Data | |
| 7 | Data | |
| Borate (pH 9.0) | 0 | 100 |
| 1 | Data | |
| 3 | Data | |
| 7 | Data |
*Data to be filled in from experimental results.
Visualizations
Diagrams are provided to illustrate the experimental workflow and potential degradation pathways.
Caption: Experimental workflow for assessing this compound stability.
Caption: Potential degradation pathways of this compound.
Conclusion
The stability of this compound in solution is a critical parameter for its development as a pharmaceutical or cosmetic ingredient. The protocols outlined in this application note provide a comprehensive framework for assessing its stability under various stress conditions. By systematically evaluating the impact of pH, temperature, and oxidative stress, researchers can identify the primary degradation pathways, determine optimal storage and formulation conditions, and develop validated, stability-indicating analytical methods. This ensures the quality, safety, and efficacy of the final product. For optimal long-term stability, it is generally recommended to store peptides like this compound in a lyophilized form at -20°C or colder.[2] Once in solution, aliquoting and storing at -20°C or -80°C can help minimize degradation from repeated freeze-thaw cycles.[2]
References
Application Notes: Prolyl-hydroxyproline (Pro-Hyp) for Enhancing Hyaluronic Acid Production
Introduction
Prolyl-hydroxyproline (Pro-Hyp) is a major food-derived collagen peptide detected in human blood after the oral ingestion of collagen hydrolysate.[1][2][3] This dipeptide has demonstrated significant bioactivity, particularly in skin health, by stimulating fibroblasts and enhancing the synthesis of key dermal matrix components.[4][5] Notably, Pro-Hyp has been shown to increase the production of hyaluronic acid (HA), a critical glycosaminoglycan for skin hydration, wound healing, and joint health.[1][6] These application notes provide a comprehensive overview, quantitative data, and detailed protocols for researchers investigating the effects of Pro-Hyp on HA synthesis.
Mechanism of Action
Pro-Hyp enhances hyaluronic acid synthesis in human dermal fibroblasts primarily through the upregulation of Hyaluronan Synthase 2 (HAS2), the key enzyme responsible for HA production.[1][[“]] The proposed signaling pathway involves the activation of a protein kinase, leading to the phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3).[1][8] Phosphorylated STAT3 then promotes the transcription of the HAS2 gene, resulting in increased HA synthesis.[1] This stimulation of HA production contributes to the moisturizing and anti-aging effects observed with collagen peptide supplementation.[9]
Quantitative Data Summary
The following tables summarize the quantitative effects of Pro-Hyp on dermal fibroblasts as reported in scientific literature.
Table 1: Effect of Prolyl-hydroxyproline (Pro-Hyp) on Human Dermal Fibroblasts
| Parameter | Pro-Hyp Concentration | Result (Fold Change vs. Control) | Reference |
|---|---|---|---|
| Hyaluronic Acid Synthesis | 200 nmol/mL | 3.8-fold increase | [1][[“]] |
| Cell Proliferation | 200 nmol/mL | 1.5-fold increase | [1][[“]] |
| HAS2 mRNA Levels | 200 nmol/mL | 2.3-fold increase | [1][[“]] |
| STAT3 Phosphorylation | Not specified | Elevated within 60 minutes |[1][8] |
Table 2: Effect of Prolyl-hydroxyproline (Pro-Hyp) on Mouse Skin Fibroblasts
| Parameter | Pro-Hyp Concentration | Result | Reference |
|---|---|---|---|
| Fibroblast Migration (FBS-free) | 200 nmol/mL | Significant increase after 72h | [10][11] |
| Fibroblast Growth on Collagen Gel | 0-1000 nmol/mL | Dose-dependent enhancement |[10][11] |
Visualized Pathways and Workflows
Caption: Signaling pathway of Pro-Hyp-induced hyaluronic acid synthesis.
Caption: General experimental workflow for studying Pro-Hyp effects.
Experimental Protocols
Protocol 1: Human Dermal Fibroblast Culture and Pro-Hyp Treatment
This protocol describes the basic culture of human dermal fibroblasts and subsequent treatment with Pro-Hyp.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), low in hydroxyprolyl peptides[12]
-
Penicillin-Streptomycin solution
-
Prolyl-hydroxyproline (Pro-Hyp) stock solution (e.g., 1 mM in sterile water)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Culture plates (6-well or 24-well)
Procedure:
-
Cell Seeding: Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-seed into appropriate culture plates at a density of 5 x 10⁴ cells/mL.[10]
-
Allow cells to adhere and grow for 24 hours.
-
Serum Starvation (Optional): To reduce the influence of growth factors in FBS, replace the medium with DMEM containing 0.5-1% FBS for 12-24 hours before treatment.
-
Pro-Hyp Treatment: Prepare working concentrations of Pro-Hyp (e.g., 50, 100, 200 nmol/mL) in the low-serum medium.
-
Remove the starvation medium, and add the Pro-Hyp-containing medium to the cells. Include a vehicle control (medium without Pro-Hyp).
-
Incubate for the desired period (e.g., 24-72 hours) before proceeding to specific assays.
Protocol 2: Quantification of Hyaluronic Acid
This protocol outlines the measurement of HA in the cell culture supernatant using a competitive ELISA-based method.
Materials:
-
Culture supernatant from Protocol 1
-
Hyaluronic Acid ELISA Kit
-
Microplate reader
Procedure:
-
Sample Collection: Collect the culture medium from each well at the end of the incubation period.
-
Centrifuge the supernatant to remove any cell debris.
-
ELISA Assay: Perform the HA quantification following the manufacturer's instructions for the specific ELISA kit. This typically involves:
-
Preparation of HA standards to generate a standard curve.
-
Addition of standards and samples to a microplate pre-coated with HA binding protein.
-
Addition of a biotinylated HA probe, which competes with the sample HA for binding.
-
Incubation, followed by washing steps.
-
Addition of a streptavidin-enzyme conjugate, followed by a substrate.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Calculate the HA concentration in each sample by interpolating from the standard curve. Normalize the results to the cell number or total protein content if necessary.
Protocol 3: Analysis of HAS2 mRNA Expression by qRT-PCR
This protocol details the measurement of HAS2 gene expression levels.
Materials:
-
Cell pellets from Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for HAS2 and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: After removing the supernatant for the HA assay, lyse the cells directly in the well and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit.
-
qRT-PCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for HAS2 or the housekeeping gene, and qPCR master mix.
-
Run the reaction on a qRT-PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of HAS2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control. A 2.3-fold increase in HAS2 mRNA was observed with Pro-Hyp treatment.[1]
References [12] This work was supported by Commissioned Research between Kyoto University and Nitta Gelatin Inc. [10] Shigemura, Y., Iwai, K., Morimatsu, F., Iwamoto, T., Mori, T., Oda, C., Taira, T., Park, E. Y., Nakamura, Y., & Sato, K. (2009). Effect of Prolyl-hydroxyproline (Pro-Hyp), a Food-Derived Collagen Peptide in Human Blood, on Growth of Fibroblasts from Mouse Skin. Journal of Agricultural and Food Chemistry, 57(2), 444–449. [13] Shigemura, Y., et al. (2009). J. Agric. Food Chem., 57(2), 444-449. [1] Ohara, H., Ichikawa, S., Matsumoto, H., Akiyama, M., Fujimoto, N., Kobayashi, T., & Tajima, S. (2010). Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts. The Journal of Dermatology, 37(4), 330–338. [11] Shigemura, Y., Iwai, K., Morimatsu, F., Iwamoto, T., Mori, T., Oda, C., Taira, T., Park, E. Y., Nakamura, Y., & Sato, K. (2009). Effect of prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin. PubMed. [6] Ohara, H., Iida, H., Ito, K., Takeuchi, Y., & Nomura, Y. (2010). Effects of Pro-Hyp, a collagen hydrolysate-derived peptide, on hyaluronic acid synthesis using in vitro cultured synovium cells and oral ingestion of collagen hydrolysates in a guinea pig model of osteoarthritis. Bioscience, Biotechnology, and Biochemistry, 74(10), 2096–2099. [2] Inoue, N., Sugihara, F., & Wang, X. (2016). Oral collagen-derived dipeptides, prolyl-hydroxyproline and hydroxyprolyl-glycine, ameliorate skin barrier dysfunction and alter gene expression. [14] Inoue, N., Sugihara, F., & Wang, X. (2015). Oral collagen-derived dipeptides, prolyl-hydroxyproline and hydroxyprolyl-glycine, ameliorate skin barrier dysfunction and alter gene expression profiles in the skin. Biochemical and Biophysical Research Communications. [4] Request PDF. (n.d.). Effect of Prolyl-hydroxyproline (Pro-Hyp), a Food-Derived Collagen Peptide in Human Blood, on Growth of Fibroblasts from Mouse Skin | Request PDF. [8] Request PDF. (n.d.). Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts | Request PDF. [15] Lee, M., Kim, E., Ahn, H., & Lee, H. J. (2023). Oral intake of collagen peptide NS improves hydration, elasticity, desquamation, and wrinkling in human skin: a randomized, double-blinded, placebo-controlled study. RSC Publishing - The Royal Society of Chemistry. [9] ResearchGate. (n.d.). Skin-Moisturizing Effect of Collagen Peptides Taking Orally. [[“]] Consensus. (2010). Collagen‐derived dipeptide, proline‐hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts. [5] Kim, H. (2020). Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing. Frontiers. [3] Taga, Y., Kusubata, M., Ogawa-Goto, K., & Hattori, S. (2018). A Pilot Study for the Detection of Cyclic Prolyl-Hydroxyproline (Pro-Hyp) in Human Blood after Ingestion of Collagen Hydrolysate. NIH.
References
- 1. Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. libir.josai.ac.jp [libir.josai.ac.jp]
- 3. A Pilot Study for the Detection of Cyclic Prolyl-Hydroxyproline (Pro-Hyp) in Human Blood after Ingestion of Collagen Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing [frontiersin.org]
- 6. Effects of Pro-Hyp, a collagen hydrolysate-derived peptide, on hyaluronic acid synthesis using in vitro cultured synovium cells and oral ingestion of collagen hydrolysates in a guinea pig model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide | MDPI [mdpi.com]
- 13. researchmap.jp [researchmap.jp]
- 14. Oral collagen-derived dipeptides, prolyl-hydroxyproline and hydroxyprolyl-glycine, ameliorate skin barrier dysfunction and alter gene expression profiles in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oral intake of collagen peptide NS improves hydration, elasticity, desquamation, and wrinkling in human skin: a randomized, double-blinded, placebo-co ... - Food & Function (RSC Publishing) DOI:10.1039/D2FO02958H [pubs.rsc.org]
Application Notes: H-Pro-Hyp-OH in Cartilage and Bone Research
Introduction
H-Pro-Hyp-OH, or Prolyl-hydroxyproline (Pro-Hyp), is a major bioactive dipeptide derived from the oral ingestion and subsequent hydrolysis of collagen.[1][2] It is detected in human blood after the consumption of collagen hydrolysates and is known to accumulate in tissues such as skin, cartilage, and bone.[3][4] Emerging research has highlighted its significant role in stimulating cellular processes crucial for tissue repair and regeneration, positioning it as a molecule of interest for therapeutic applications in orthopedics and rheumatology. These notes provide an overview of the applications of Pro-Hyp in cartilage and bone research, including its effects on chondrocytes and osteoblasts, alongside detailed experimental protocols and pathway diagrams.
Application in Cartilage Regeneration
Pro-Hyp has demonstrated significant chondroprotective effects, making it a valuable compound for studying cartilage repair and developing treatments for degenerative joint diseases like osteoarthritis.[5][6] It influences chondrocyte differentiation, promotes the synthesis of essential extracellular matrix (ECM) components, and helps maintain cartilage homeostasis.[7]
Biological Effects on Chondrocytes
-
Inhibition of Cartilage Degradation: In animal models of cartilage degradation, oral administration of Pro-Hyp has been shown to inhibit the loss of chondrocytes and prevent the thinning of the articular cartilage layer.[5]
-
Stimulation of Matrix Synthesis: Pro-Hyp significantly increases the production of glycosaminoglycans (GAG), a critical component of cartilage ECM.[5][8] It specifically upregulates the expression of key cartilage matrix genes like Aggrecan (ACAN) and Type II Collagen (COL2A1).[5][7]
-
Regulation of Chondrocyte Differentiation: Pro-Hyp promotes the early differentiation of chondrocytes.[7] It achieves this by increasing the expression of the master chondrogenic transcription factor SOX9 while decreasing the expression of hypertrophic and bone-related markers like Runx1 and osteocalcin.[5][7] This suggests that Pro-Hyp helps maintain the chondrocyte phenotype and prevents their terminal differentiation into a hypertrophic state, a hallmark of osteoarthritis.
-
Hyaluronic Acid Synthesis: Pro-Hyp has been found to stimulate the production of hyaluronic acid in cultured synovium cells, which is vital for joint lubrication and function.[1][6]
Quantitative Data Summary: Cartilage
| Parameter | Cell/Animal Model | Treatment/Concentration | Result | Reference |
| Gene Expression | ATDC5 Chondrocytes | Pro-Hyp | Aggrecan mRNA: ~2-fold increase | [5] |
| ATDC5 Chondrocytes | Pro-Hyp | Runx1 mRNA: ~66% decrease | [5] | |
| ATDC5 Chondrocytes | Pro-Hyp | Osteocalcin mRNA: ~90% decrease | [5] | |
| ATDC5 Chondrocytes (Hypoxic) | 0.1 mmol/L Pro-Hyp | SOX9, Col2a1, Aggrecan, MMP13 mRNA: Significant upregulation | [7] | |
| Matrix Synthesis | ATDC5 Chondrocytes | Pro-Hyp | Glycosaminoglycan Staining Area: ~3-fold increase | [5] |
| ATDC5 Chondrocytes (Hypoxic) | 0.1 mmol/L Pro-Hyp | Glycosaminoglycan Staining Area: ~18-fold increase | [7] | |
| In Vivo Efficacy | C57BL/6J Mice (Phosphorus-induced cartilage degradation) | Oral Pro-Hyp | Inhibited loss of chondrocytes and thinning of articular cartilage | [5] |
| Guinea Pig (Osteoarthritis Model) | Oral Collagen Hydrolysate (source of Pro-Hyp) | Increased proteoglycans in epiphyses; reduced cartilage destruction | [6] |
Signaling Pathway in Chondrocytes
Under physiological hypoxic conditions found in cartilage, Pro-Hyp appears to exert its effects by modulating key chondrogenic transcription factors.[7] It significantly upregulates SOX9, which in turn promotes the expression of its target genes, Col2a1 and Aggrecan, leading to enhanced cartilage matrix production.[7]
Protocol: In Vitro Chondrocyte Differentiation Assay
This protocol describes how to assess the effect of this compound on the differentiation of the ATDC5 chondrogenic cell line.
Materials:
-
ATDC5 cells
-
DMEM/F12 medium with 5% Fetal Bovine Serum (FBS)
-
Insulin-Transferrin-Selenium (ITS) supplement
-
This compound (Bachem, Bubendorf, Switzerland)[7]
-
Alcian Blue solution (1% in 0.1 N HCl)
-
Guanidine-HCl for extraction
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate ATDC5 cells in 24-well plates at a density of 6 x 10⁴ cells/well.
-
Induction of Differentiation: Culture cells in DMEM/F12 with 5% FBS and 1x ITS supplement to induce chondrogenic differentiation.
-
Treatment: Add this compound to the culture medium at a final concentration of 0.1 mmol/L.[7] A control group without Pro-Hyp should be maintained.
-
Culture Period: Culture the cells for 14-21 days, changing the medium every 2-3 days.
-
Alcian Blue Staining:
-
Wash cells twice with PBS.
-
Fix with 100% methanol (B129727) for 5 minutes.
-
Stain with 1% Alcian Blue solution for 30 minutes.
-
Wash thoroughly with distilled water to remove excess stain.
-
Visually assess the blue staining, which indicates GAG-rich matrix production.
-
-
Quantification (Optional):
-
Extract the Alcian Blue stain by adding 6 M Guanidine-HCl to each well and incubating for 6 hours.
-
Measure the absorbance of the extracted dye at 620 nm.
-
-
Gene Expression Analysis (RT-PCR):
-
At desired time points (e.g., day 8), harvest cells and extract total RNA.[7]
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative PCR (qPCR) to measure the relative expression levels of chondrogenic marker genes (SOX9, ACAN, COL2A1) and hypertrophic markers (RUNX2). Normalize to a housekeeping gene like GAPDH.
-
Application in Bone Regeneration
Pro-Hyp also plays a role in bone metabolism, influencing osteoblast activity and contributing to bone health. Studies suggest that collagen-derived peptides containing Pro-Hyp can enhance bone formation and may have therapeutic potential for conditions like osteoporosis.[9][10]
Biological Effects on Osteoblasts and Bone
-
Osteoblast Proliferation and Differentiation: Pro-Hyp has been shown to promote the proliferation and differentiation of pre-osteoblast cells (e.g., MC3T3-E1).[10][11] It enhances the expression of key osteogenic transcription factors like Runx2.[11]
-
Bone Mineralization: Treatment with Pro-Hyp-containing peptides increases alkaline phosphatase (ALP) activity and enhances the formation of mineralized calcium nodules in osteoblast cultures, indicating a direct role in bone matrix mineralization.[10]
-
Increased Bone Mineral Density (BMD): In vivo studies in postmenopausal women have shown that supplementation with specific collagen peptides (which deliver Pro-Hyp to the bloodstream) can significantly increase the BMD of the lumbar spine and femoral neck.[12]
-
Modulation of Bone Markers: Supplementation is associated with a significant increase in the bone formation marker P1NP (amino-terminal propeptide of type I collagen) and a decrease in the bone resorption marker CTX-1 (C-telopeptide of type I collagen).[12]
Quantitative Data Summary: Bone
| Parameter | Cell/Animal Model | Treatment/Concentration | Result | Reference |
| Cell Proliferation | MC3T3-E1 Osteoblasts | 50-200 µg/mL Hydrolyzed Collagen (HC) | Promoted cell proliferation | [10] |
| hDPSCs (SSEA3-positive) | 200 µg/ml Pro-Hyp | Enhanced proliferation compared to control | [13] | |
| Mineralization | MC3T3-E1 Osteoblasts | 100 µg/mL HC | Increased calcium deposition vs. control | [10] |
| Gene Expression | MC3T3-E1 Osteoblasts | 100 µg/mL HC | Higher RUNX2 expression vs. control | [10] |
| In Vivo Efficacy | Postmenopausal Women | 5g Collagen Peptides/day for 12 months | Spine BMD: +3.0% increase (vs. -1.3% in placebo) | [12] |
| Postmenopausal Women | 5g Collagen Peptides/day for 12 months | Femoral Neck BMD: +6.7% increase (vs. -1.0% in placebo) | [12] | |
| Postmenopausal Women | 5g Collagen Peptides/day for 12 months | P1NP (Bone Formation Marker): Significant increase | [12] |
Signaling Pathway in Osteoblasts
The differentiation of bone marrow mesenchymal stem cells into osteoblasts can be stimulated by Pro-Hyp-containing peptides. This process is mediated through the activation of the p38 MAPK signaling pathway, which subsequently leads to the upregulation of the master osteogenic transcription factor, Runx2.[11]
Protocol: In Vitro Osteoblast Mineralization Assay
This protocol outlines a method to evaluate the effect of this compound on the mineralization capacity of MC3T3-E1 pre-osteoblasts.
Materials:
-
MC3T3-E1 cells
-
Alpha-MEM medium with 10% FBS
-
Osteogenic Differentiation Medium (ODM): Alpha-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate
-
This compound
-
Alizarin Red S solution (2%, pH 4.2)
-
Cetylpyridinium (B1207926) chloride (10%)
Procedure:
-
Cell Seeding: Plate MC3T3-E1 cells in 24-well plates at a density of 2 x 10⁴ cells/well in standard Alpha-MEM with 10% FBS.
-
Induction of Differentiation: After 24 hours, switch the medium to ODM to induce osteogenic differentiation.
-
Treatment: Add this compound to the ODM at desired concentrations (e.g., 50-200 µg/mL).[10] Maintain a control group with ODM only.
-
Culture Period: Culture the cells for 14-21 days, replacing the medium every 2-3 days.
-
Alizarin Red S Staining:
-
Wash cells twice with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Wash twice with distilled water.
-
Stain with 2% Alizarin Red S solution for 20 minutes at room temperature.
-
Wash thoroughly with distilled water to remove excess stain.
-
Visually assess the red/orange staining, which indicates calcium deposition.
-
-
Quantification:
-
Add 10% cetylpyridinium chloride solution to each well to destain.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Transfer the supernatant to a 96-well plate and measure the absorbance at 562 nm.
-
Experimental Workflow Overview
The general workflow for investigating the effects of this compound in vitro involves cell culture, treatment with the dipeptide, and subsequent analysis of cellular responses such as proliferation, differentiation, gene expression, and matrix production.
References
- 1. vtbioloji.com [vtbioloji.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Distribution of prolylhydroxyproline and its metabolites after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chondroprotective effect of the bioactive peptide prolyl-hydroxyproline in mouse articular cartilage in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Pro-Hyp, a collagen hydrolysate-derived peptide, on hyaluronic acid synthesis using in vitro cultured synovium cells and oral ingestion of collagen hydrolysates in a guinea pig model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collagen-Derived Dipeptide Pro-Hyp Enhanced ATDC5 Chondrocyte Differentiation under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Hydrolyzed Collagen from Defatted Sea Bass Skin on Proliferation and Differentiation of Preosteoblast MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Specific Collagen Peptides Improve Bone Mineral Density and Bone Markers in Postmenopausal Women—A Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective effects of collagen-derived peptides Pro-Hyp and Hyp-Gly on the proliferation and differentiation of SSEA3-positive human dental pulp stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Recovery of H-Pro-Hyp-OH During Solid-Phase Extraction
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low recovery of the dipeptide H-Pro-Hyp-OH during solid-phase extraction (SPE). Below you will find a troubleshooting guide in a question-and-answer format, detailed experimental protocols, and frequently asked questions to help you diagnose and resolve common issues.
Troubleshooting Guide
Low recovery of this compound, a polar dipeptide (Molecular Formula: C₁₀H₁₆N₂O₄, Molecular Weight: 228.25), during SPE can stem from several factors throughout the extraction process.[1][2] This guide will walk you through a systematic approach to identify and address the root cause of the issue.
Q1: My recovery of this compound is significantly lower than expected. Where should I start troubleshooting?
The first step is to determine at which stage of the SPE process the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step of the SPE procedure: the flow-through from the sample loading, the wash fractions, and the elution fraction.[3]
References
Prolyl-hydroxyproline (Pro-Hyp) Degradation in Cell Culture Media: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the dipeptide prolyl-hydroxyproline (Pro-Hyp) in cell culture. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, ensuring the stability and integrity of Pro-Hyp in your research.
Frequently Asked Questions (FAQs)
Q1: How stable is Prolyl-hydroxyproline (Pro-Hyp) in standard cell culture media like DMEM at 37°C?
Q2: What are the main causes of Pro-Hyp degradation in my cell culture experiments?
The primary cause of Pro-Hyp degradation in cell culture is enzymatic activity from peptidases present in serum, such as fetal bovine serum (FBS). These enzymes can cleave the dipeptide bond, releasing free proline and hydroxyproline (B1673980). Non-enzymatic cleavage of the peptide bond at physiological pH and temperature is generally a much slower process and is not considered a significant factor in short-term cell culture experiments.
Q3: Can the Pro-Hyp I'm adding to my media be contaminated or pre-existing in my culture components?
Yes, this is a critical consideration. Studies have shown that commercially available FBS can contain significant levels of Pro-Hyp, with concentrations ranging from 70 to 100 µM.[1][2] This pre-existing Pro-Hyp can be a confounding factor in experiments, potentially masking the effects of exogenously added Pro-Hyp. It is crucial to test your batch of FBS for endogenous Pro-Hyp levels or use a serum-free medium if your experimental design allows.
Q4: What are the breakdown products of Pro-Hyp, and can they affect my cells?
Pro-Hyp is degraded into L-proline and L-hydroxyproline. Both of these amino acids are involved in cellular metabolism, including collagen synthesis.[3] While they are naturally occurring and generally non-toxic, their presence at altered concentrations could potentially influence cellular processes that are sensitive to amino acid levels.
Troubleshooting Guide
This guide addresses common problems researchers face when working with Pro-Hyp in cell culture.
Problem 1: Inconsistent or No Observable Effect of Pro-Hyp Treatment
Possible Cause 1: Presence of Endogenous Pro-Hyp in Fetal Bovine Serum (FBS)
-
Troubleshooting Steps:
-
Quantify Pro-Hyp in your FBS lot: Before starting your experiment, analyze a sample of your FBS to determine the baseline concentration of Pro-Hyp. Refer to the Experimental Protocols section for quantification methods.
-
Use Low-Molecular-Weight Filtered FBS: If endogenous Pro-Hyp levels are high, consider using FBS that has been filtered to remove low-molecular-weight compounds, including dipeptides.
-
Switch to Serum-Free Media: If your cell line can be maintained in serum-free conditions, this will eliminate the confounding variable of serum-derived Pro-Hyp.
-
Batch Testing: Be aware that Pro-Hyp concentrations can vary between different lots of FBS.[1][2] Test each new lot before use.
-
Possible Cause 2: Rapid Degradation of Exogenously Added Pro-Hyp
-
Troubleshooting Steps:
-
Time-Course Analysis: Perform a time-course experiment to measure the concentration of Pro-Hyp in your culture medium at different time points after addition (e.g., 0, 6, 12, 24, and 48 hours). This will help you understand the degradation kinetics in your specific system.
-
Reduce Serum Concentration: If experimentally feasible, try reducing the percentage of FBS in your culture medium to decrease peptidase activity.
-
Consider Peptidase Inhibitors: As a last resort, and with careful consideration of potential off-target effects, a broad-spectrum peptidase inhibitor cocktail could be used. However, this may interfere with normal cellular processes.
-
Problem 2: Unexpected Variability in Experimental Replicates
Possible Cause: Inconsistent Handling and Storage of Pro-Hyp Stock Solutions
-
Troubleshooting Steps:
-
Proper Stock Solution Preparation: Prepare a concentrated stock solution of Pro-Hyp in a sterile, buffered aqueous solution (e.g., PBS, pH 7.4).
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can affect peptide stability. Store aliquots at -20°C or -80°C.
-
Fresh Working Solutions: Prepare fresh dilutions of Pro-Hyp in your cell culture medium for each experiment from a thawed aliquot. Do not store diluted Pro-Hyp solutions for extended periods.
-
Quantitative Data Summary
The following table summarizes the reported concentrations of Pro-Hyp found in Fetal Bovine Serum, a critical factor in experimental design and troubleshooting.
| Source Material | Pro-Hyp Concentration (µM) | Reference |
| Fetal Bovine Serum (FBS) | 70 - 100 | [1][2] |
| Adult Bovine Serum (ABS) | Significantly lower than FBS | [1] |
| Human Plasma (baseline) | Significantly lower than FBS | [1] |
Experimental Protocols
Quantification of Pro-Hyp in Cell Culture Media/Serum using LC-MS
This protocol provides a general workflow for the sensitive and specific quantification of Pro-Hyp using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Preparation:
-
Collect cell culture supernatant or serum samples.
-
To precipitate proteins, add a final concentration of 10% trichloroacetic acid (TCA).
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
For analysis of total hydroxyproline (from Pro-Hyp and other sources), acid hydrolysis is required. Add an equal volume of 12 M HCl to the supernatant and heat at 110°C for 16-24 hours. Then, neutralize the sample. For direct measurement of the dipeptide, hydrolysis is omitted.
-
-
LC-MS Analysis:
-
Use a C18 reversed-phase column for separation.
-
Employ a mobile phase gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Set the mass spectrometer to operate in positive ion mode and use multiple reaction monitoring (MRM) for the specific transition of Pro-Hyp.
-
Prepare a standard curve using known concentrations of a Pro-Hyp standard to quantify the amount in the samples.
-
Colorimetric Assay for Total Hydroxyproline Quantification
This method measures total hydroxyproline after acid hydrolysis and can be used to estimate Pro-Hyp concentrations if it is the primary source of hydroxyproline.
-
Sample Hydrolysis:
-
Collect 100 µL of cell culture supernatant or serum.
-
Add 100 µL of concentrated HCl (~12 M) to a pressure-tight vial.
-
Hydrolyze at 120°C for 3 hours.
-
Neutralize the hydrolysate.
-
-
Colorimetric Reaction:
-
Add Chloramine T reagent to the hydrolyzed sample to oxidize hydroxyproline to a pyrrole (B145914) intermediate.
-
Incubate at room temperature.
-
Add DMAB (Ehrlich's) reagent, which reacts with the pyrrole to form a chromophore.
-
Incubate at 60°C for 90 minutes.
-
Measure the absorbance at 560 nm.
-
Calculate the hydroxyproline concentration based on a standard curve prepared with known concentrations of hydroxyproline.
-
Visualizations
References
Inconsistent results with H-Pro-Hyp-OH in fibroblast assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with H-Pro-Hyp-OH (Pro-Hyp) in fibroblast assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on fibroblasts?
This compound, or Prolyl-hydroxyproline (Pro-Hyp), is a dipeptide derived from collagen. It is known to act as a low molecular weight growth-initiating factor for fibroblasts, playing a role in wound healing.[1][2] In vitro, it is expected to stimulate fibroblast proliferation and the synthesis of extracellular matrix components like hyaluronic acid.[3][4][[“]][6]
Q2: Why am I seeing inconsistent or no effect of this compound on my fibroblasts?
Q3: How can I mitigate the variability caused by FBS?
To obtain consistent results, it is highly recommended to use FBS that is free from low molecular weight (LMW) compounds.[7][9] This can be achieved by using commercially available LMW-free FBS or by removing LMW compounds from your standard FBS using size-exclusion chromatography.[7]
Q4: Does the cell culture substrate matter in this compound assays?
Yes, the substrate is critical. Fibroblasts cultured on collagen gels tend to be more quiescent, mimicking their state in healthy tissue.[1][10][11] In this state, they are more responsive to the growth-stimulatory effects of this compound. In contrast, fibroblasts on plastic culture plates may already be proliferating rapidly in the presence of serum, making the specific effect of this compound less apparent.[10][11][12]
Q5: What is the proposed mechanism of action for this compound in fibroblasts?
This compound is thought to stimulate fibroblast proliferation and hyaluronic acid synthesis through the upregulation of Hyaluronan Synthase 2 (HAS2) expression.[3][[“]] This process may also involve the phosphorylation of the STAT3 transcription factor.[3][[“]]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No significant effect of this compound on fibroblast proliferation. | High background proliferation due to standard FBS. | Switch to FBS that is free of low molecular weight (LMW) compounds.[7][9] |
| Cells are already at a high proliferative rate on plastic. | Culture fibroblasts on a collagen gel to better mimic the in vivo quiescent state.[1][10][11] | |
| Incorrect concentration of this compound. | Use a concentration range of 100-200 µM, as this has been shown to be effective.[1][3] | |
| High variability between experimental repeats. | Inconsistent levels of endogenous growth factors in different lots of FBS. | Use a single, tested lot of LMW-free FBS for the entire set of experiments. |
| Cell passage number and health. | Use fibroblasts at a consistent and low passage number. Ensure cells are healthy and not senescent. | |
| Unexpected fibroblast proliferation in control (no this compound) group. | Presence of endogenous hydroxyprolyl peptides in the FBS. | This strongly indicates contamination of your FBS with bioactive peptides. Use LMW-free FBS.[7][[“]] |
Quantitative Data Summary
The following table summarizes quantitative data from studies on the effect of this compound on fibroblasts.
| Parameter | This compound Concentration | Observed Effect | Cell Type | Reference |
| Cell Proliferation | 200 µM | Stimulated proliferation | Fibroblasts on collagen gel | [1] |
| Cell Proliferation | 200 nmol/mL (200 µM) | 1.5-fold increase | Human dermal fibroblasts | [3][4][[“]] |
| Hyaluronic Acid Synthesis | 200 nmol/mL (200 µM) | 3.8-fold increase | Human dermal fibroblasts | [3][4][[“]] |
| HAS2 mRNA Levels | 200 nmol/mL (200 µM) | 2.3-fold increase | Human dermal fibroblasts | [3][[“]] |
| Endogenous Peptides in FBS | N/A | 70-100 µM | N/A | [7][[“]][9] |
Experimental Protocols
Fibroblast Proliferation Assay on Collagen Gel
-
Preparation of Collagen Gels:
-
Prepare a collagen solution (e.g., Type I collagen) on ice according to the manufacturer's instructions.
-
Dispense the collagen solution into culture plates and allow it to gel at 37°C.
-
-
Cell Seeding:
-
Trypsinize and count fibroblasts.
-
Seed fibroblasts onto the prepared collagen gels at a desired density.
-
Culture in a standard medium containing LMW-free FBS until cells are attached and quiescent.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Dilute the stock solution to the final desired concentrations (e.g., 0-200 µM) in a culture medium containing LMW-free FBS.
-
Replace the medium on the cells with the treatment medium.
-
-
Assessment of Proliferation:
-
After the desired incubation period (e.g., 72 hours), quantify cell number using a suitable method such as a CyQUANT assay or by detaching and counting the cells.
-
Hyaluronic Acid Synthesis Assay
-
Cell Culture and Treatment:
-
Culture human dermal fibroblasts in standard conditions.
-
Treat cells with this compound (e.g., 200 µM) in a medium containing LMW-free FBS for a specified period (e.g., 48 hours).
-
-
Sample Collection:
-
Collect the culture supernatant.
-
-
Quantification of Hyaluronic Acid:
-
Use a commercially available Hyaluronic Acid ELISA kit to quantify the amount of hyaluronic acid in the supernatant, following the manufacturer's protocol.
-
Visualizations
Caption: Experimental workflow for consistent this compound fibroblast assays.
Caption: Proposed signaling pathway for this compound in fibroblasts.
Caption: Troubleshooting logic for this compound fibroblast assays.
References
- 1. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. consensus.app [consensus.app]
- 9. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchmap.jp [researchmap.jp]
Technical Support Center: Optimizing H-Pro-Hyp-OH Concentration for Cell Proliferation
Welcome to the technical support center for the application of H-Pro-Hyp-OH (Prolyl-4-hydroxyproline) in cell proliferation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound to promote cell proliferation?
A1: The optimal concentration of this compound can vary depending on the cell type. However, based on current research, a concentration of 200 µg/mL or 200 nmol/mL (approximately 200 µM) has been shown to be effective for enhancing the proliferation of various cell types, including dermal fibroblasts, tendon cells, and dental pulp stem cells.[1][2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q2: Which cell types have been shown to respond to this compound with increased proliferation?
A2: this compound has been demonstrated to stimulate the proliferation of several cell types, including:
-
Human Dermal Fibroblasts: Proliferation was enhanced at a concentration of 200 nmol/mL.[2]
-
Mouse Tendon Cells (Tenocytes and Tendon Progenitor Cells): Higher concentrations of 200 and 500 µg/mL were effective in promoting cell proliferation.[1]
-
Human Dental Pulp Stem Cells (SSEA3-positive): A concentration of 200 µg/mL significantly enhanced proliferation.[3]
-
Mouse Skin Fibroblasts: Pro-Hyp has been shown to stimulate the growth of these cells.[4]
-
Hippocampal Neural Progenitor Cells: Pro-Hyp has been found to promote the proliferation of these cells.[5]
Q3: What are the known signaling pathways involved in this compound-mediated cell proliferation?
A3: this compound has been shown to activate key signaling pathways involved in cell proliferation. The two primary pathways identified are:
-
Extracellular signal-regulated kinase (ERK) pathway: Phosphorylation of ERK is significantly upregulated in response to this compound treatment in tendon cells.[1]
-
Signal transducer and activator of transcription 3 (STAT3) pathway: this compound has been observed to elevate the phosphorylation of STAT3 in human dermal fibroblasts.[2]
Q4: How should I prepare and store this compound for cell culture experiments?
A4: this compound is typically supplied as a lyophilized powder. For cell culture applications, it should be reconstituted in a sterile buffer, such as phosphate-buffered saline (PBS) or cell culture medium. It is crucial to ensure complete dissolution. For long-term storage, it is recommended to store the lyophilized peptide at -20°C. Once reconstituted, it is best to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| No significant increase in cell proliferation observed. | Suboptimal Concentration: The concentration of this compound may not be optimal for your specific cell type. | Perform a dose-response experiment with a range of concentrations (e.g., 10 µg/mL to 500 µg/mL) to identify the most effective concentration. |
| Cell Line Insensitivity: Not all cell lines may respond to this compound. | Review the literature to confirm if your cell line is expected to respond. Consider testing a positive control cell line known to proliferate in response to this compound. | |
| Incorrect Experimental Duration: The incubation time with this compound may be too short or too long. | Conduct a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration for observing a proliferative effect. | |
| High variability between replicate wells. | Uneven Cell Seeding: Inconsistent cell numbers in each well will lead to variable results. | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between plating replicates. |
| Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered media concentration and cell stress. | Avoid using the outer wells of the microplate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity. | |
| Peptide Degradation: Improper storage or handling of this compound can lead to loss of activity. | Aliquot the reconstituted peptide and store it at -80°C. Avoid repeated freeze-thaw cycles. | |
| Cell death or toxicity observed at higher concentrations. | Cytotoxicity: Very high concentrations of any peptide can be toxic to cells. | Reduce the concentration of this compound. Ensure that the final concentration of any solvent used to dissolve the peptide (e.g., DMSO) is not toxic to the cells. |
| Inconsistent results across different experiments. | Passage Number: Cell characteristics can change with high passage numbers. | Use cells within a consistent and low passage number range for all experiments. |
| Serum Variability: Different lots of fetal bovine serum (FBS) can have varying levels of growth factors, affecting baseline proliferation. | Use the same lot of FBS for the entire set of experiments. If a new lot must be used, it is advisable to re-optimize the assay conditions. |
Data Presentation
Table 1: Effective Concentrations of this compound for Cell Proliferation in Various Cell Types
| Cell Type | Effective Concentration | Reference |
| Human Dermal Fibroblasts | 200 nmol/mL | [2] |
| Mouse Tenocytes | 200 - 500 µg/mL | [1] |
| Mouse Tendon Progenitor Cells | 200 - 500 µg/mL | [1] |
| Human Dental Pulp Stem Cells | 200 µg/mL | [3] |
Experimental Protocols
Cell Proliferation Assessment using MTT Assay
This protocol outlines the steps for determining the effect of this compound on cell proliferation using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound (lyophilized powder)
-
Sterile PBS or cell culture medium for reconstitution
-
Cells of interest
-
Complete cell culture medium (with serum)
-
Serum-free or low-serum medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Serum Starvation (Optional but Recommended):
-
After 24 hours, gently aspirate the complete medium.
-
Wash the cells once with sterile PBS.
-
Add 100 µL of serum-free or low-serum (e.g., 0.5% FBS) medium to each well.
-
Incubate for 12-24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound by reconstituting the lyophilized powder in sterile PBS or serum-free medium.
-
Prepare serial dilutions of this compound in serum-free or low-serum medium to achieve the desired final concentrations.
-
Aspirate the starvation medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium without this compound).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After incubation, carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound mediated cell proliferation using an MTT assay.
Caption: Simplified signaling pathways activated by this compound leading to cell proliferation.
References
- 1. Frontiers | A phage displaying an Aβ-interacting peptide mitigates neurotoxicity and prevents Aβ-driven gene expression changes [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: H-Pro-Hyp-OH Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of H-Pro-Hyp-OH.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting substances from the sample matrix (e.g., plasma, serum, tissue homogenates).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[2] For this compound, a small, hydrophilic dipeptide, common interfering substances in biological matrices include salts, phospholipids (B1166683), and endogenous metabolites.[3]
Q2: What is the most effective way to minimize matrix effects for this compound analysis?
A2: A multi-faceted approach is most effective. This includes:
-
Efficient Sample Preparation: The primary goal is to remove as many interfering matrix components as possible while retaining the analyte.[2] Techniques like protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE) are commonly employed.
-
Optimized Chromatographic Separation: Developing a robust LC method that separates this compound from co-eluting matrix components is crucial.
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for quantitative accuracy.[4] A SIL-IS for this compound will co-elute and experience similar matrix effects as the analyte, allowing for reliable correction during data analysis.
Q3: Which sample preparation technique is recommended for this compound from plasma?
A3: Protein precipitation (PPT) with a cold organic solvent like acetonitrile (B52724) or methanol (B129727) is a common and effective starting point for removing the bulk of proteins.[4][5] For cleaner samples, solid-phase extraction (SPE), particularly mixed-mode SPE, can provide better removal of phospholipids and other interferences.[6]
Q4: What are the known biological functions of this compound?
A4: this compound is a bioactive dipeptide derived from the digestion of collagen.[7] It has been shown to stimulate the proliferation of skin fibroblasts and enhance the synthesis of hyaluronic acid.[1][7][8] It also plays a role in wound healing and may have protective effects against muscle atrophy.[9][10]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes and Solutions:
-
Cause: Secondary interactions with the analytical column.
-
Solution: this compound is polar. Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column or an appropriate reversed-phase column with an aqueous mobile phase containing a suitable ion-pairing agent.
-
-
Cause: Column contamination.
-
Solution: Implement a column wash step at the end of each run with a strong solvent to remove strongly retained matrix components. Regularly flush the column and consider using a guard column.[11]
-
-
Cause: Inappropriate mobile phase pH.
-
Solution: Adjust the mobile phase pH to ensure this compound is in a single ionic state.
-
Issue 2: High Signal Variability or Poor Reproducibility
Possible Causes and Solutions:
-
Cause: Inconsistent matrix effects.
-
Solution: Improve the sample preparation method to more effectively remove interfering compounds. The use of a stable isotope-labeled internal standard is highly recommended to correct for variability.
-
-
Cause: Sample carryover.
-
Cause: Inconsistent sample extraction recovery.
-
Solution: Ensure the sample preparation protocol is followed precisely. Automating the extraction process can improve reproducibility.
-
Issue 3: Low Signal Intensity or Complete Signal Loss
Possible Causes and Solutions:
-
Cause: Significant ion suppression.
-
Solution: Dilute the sample extract to reduce the concentration of interfering matrix components. Enhance the sample cleanup procedure. A post-column infusion experiment can help identify regions of ion suppression in the chromatogram.
-
-
Cause: Analyte loss during sample preparation.
-
Solution: this compound is highly soluble in aqueous solutions. Ensure that any organic solvent precipitation steps are optimized to prevent its loss in the supernatant. Check for non-specific binding to labware.
-
-
Cause: Incorrect MS parameters.
-
Solution: Optimize MS source conditions (e.g., spray voltage, gas flows, temperature) and analyte-specific parameters (e.g., collision energy) for this compound.[12]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
This table summarizes representative data on the efficiency of different sample preparation techniques in removing phospholipids, a major source of matrix effects in plasma samples.
| Sample Preparation Technique | Analyte Recovery | Phospholipid Removal | Relative Matrix Effect |
| Protein Precipitation (PPT) | Low to Moderate | Low | High |
| Solid-Phase Extraction (SPE) | Moderate | Moderate | Moderate |
| HybridSPE® | High | High | Low |
Data adapted from a comparative study by Sigma-Aldrich. Absolute values are compound-dependent, but the trend illustrates the relative effectiveness of each technique.
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Extraction from Human Plasma
This protocol provides a general procedure for the extraction of this compound from plasma using protein precipitation.
-
Sample Thawing: Thaw frozen human plasma samples on ice.[13]
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add the stable isotope-labeled internal standard (this compound SIL-IS) solution. Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Parameters for this compound Analysis
These are starting parameters and should be optimized for your specific instrumentation.
-
LC System: UPLC or HPLC system
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or a HILIC column suitable for polar analytes.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by direct infusion of this compound and its SIL-IS.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for inconsistent results.
Caption: this compound signaling pathway in muscle cells.
References
- 1. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin. | Semantic Scholar [semanticscholar.org]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Quantitative evaluation of peptide-extraction methods by HPLC-triple-quad MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preventive Effects of Collagen-Derived Dipeptide Prolyl-Hydroxyproline against Dexamethasone-Induced Muscle Atrophy in Mouse C2C12 Skeletal Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. zefsci.com [zefsci.com]
- 13. protocols.io [protocols.io]
Prolyl-hydroxyproline solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prolyl-hydroxyproline (Pro-Hyp).
Frequently Asked Questions (FAQs)
Q1: What is prolyl-hydroxyproline (Pro-Hyp)?
Prolyl-hydroxyproline is a dipeptide composed of the amino acids proline and hydroxyproline (B1673980). It is a major collagen-derived peptide that is detected in the blood after ingestion of collagen or gelatin.[1] It is known to have various biological activities, including stimulating the proliferation of fibroblasts and the synthesis of hyaluronic acid.[2]
Q2: What are the main challenges when working with Pro-Hyp in aqueous buffers?
The primary challenge researchers face is ensuring the complete dissolution and stability of Pro-Hyp in aqueous buffers to achieve accurate and reproducible experimental results. Issues can include incomplete dissolution, precipitation over time, and potential degradation, which can be influenced by factors such as pH, temperature, and buffer composition.
Troubleshooting Guide: Solubility and Handling
Q3: I am having trouble dissolving prolyl-hydroxyproline in my aqueous buffer. What should I do?
If you are experiencing solubility issues with Pro-Hyp, consider the following troubleshooting steps:
-
Start with Water: Attempt to dissolve the Pro-Hyp in sterile, purified water first before adding it to your final buffer. Pro-Hyp is generally soluble in water.
-
Gentle Heating: Gently warm the solution to 37-40°C. Avoid excessive heat, as it may degrade the peptide.
-
Sonication: Use a sonicator bath for brief intervals to aid dissolution. This can help break up small aggregates.
-
pH Adjustment: The pH of the solution can significantly impact the solubility of peptides. While specific data for Pro-Hyp is limited, adjusting the pH slightly away from its isoelectric point may improve solubility.
-
Use of Co-solvents: For highly concentrated stock solutions, a small amount of a biocompatible organic solvent like DMSO can be used to initially dissolve the peptide, followed by a stepwise dilution into the aqueous buffer.
Q4: My prolyl-hydroxyproline solution is cloudy or has precipitates. What could be the cause?
Cloudiness or precipitation can occur for several reasons:
-
Concentration Exceeds Solubility Limit: The concentration of Pro-Hyp in your buffer may be too high. Refer to the solubility table below for guidance.
-
Buffer Composition: Certain salts in buffers like PBS can sometimes cause precipitation, especially with concentrated stock solutions or during freeze-thaw cycles.
-
pH Issues: The pH of your final solution may be near the isoelectric point of Pro-Hyp, reducing its solubility.
-
Improper Dissolution Technique: Adding the peptide too quickly to the buffer or inadequate mixing can lead to the formation of aggregates that are difficult to dissolve.
Q5: What is the recommended procedure for preparing a Pro-Hyp stock solution for cell culture experiments?
The following protocol is a general guideline for preparing a Pro-Hyp stock solution:
-
Weighing: Accurately weigh the desired amount of lyophilized Pro-Hyp powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a small volume of sterile, purified water or a suitable buffer (e.g., cell culture grade water or serum-free medium) to the peptide.
-
Vortexing: Vortex the tube gently to dissolve the peptide.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Data Presentation
Table 1: Solubility of Prolyl-hydroxyproline in Various Solvents
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | Soluble | 25 | Pro-Hyp is generally soluble in water. Specific quantitative data is not readily available. |
| PBS (pH 7.4) | Soluble at typical experimental concentrations (µM to low mM range) | 25 | Precipitation can occur at high concentrations or during freeze-thaw cycles. |
| Tris Buffer | Likely soluble | 25 | Specific data is not available, but Tris is a common biological buffer. |
| Cell Culture Media (e.g., DMEM) | Soluble at experimental concentrations (e.g., 200 µM)[3] | 37 | Pro-Hyp is routinely used in cell culture experiments, indicating good solubility in these complex aqueous environments. |
| DMSO | Slightly soluble[4] | 60 | Can be used as a co-solvent for preparing high-concentration stock solutions.[4] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving Prolyl-hydroxyproline
This protocol outlines a general method for dissolving Pro-Hyp for use in typical in vitro experiments.
-
Calculate the required amount of Pro-Hyp based on the desired final concentration and volume.
-
Add the appropriate volume of sterile, purified water or the desired aqueous buffer to the vial containing the lyophilized Pro-Hyp.
-
Gently vortex the solution until the powder is completely dissolved.
-
If solubility is an issue, the solution can be gently warmed to 37°C or sonicated for short periods.
-
Once dissolved, the solution can be sterile-filtered using a 0.22 µm filter if required for the application.
-
For cell culture applications, the Pro-Hyp solution can be added directly to the culture medium to achieve the final desired concentration.[3]
Protocol 2: Hydroxyproline Assay to Determine Pro-Hyp Concentration
To confirm the concentration of your Pro-Hyp solution, you can perform a hydroxyproline assay after acid hydrolysis. This assay is based on the oxidation of hydroxyproline and subsequent colorimetric detection.
-
Hydrolysis: Mix your Pro-Hyp sample with an equal volume of 12 N HCl in a pressure-tight, screw-capped vial. Hydrolyze at 110-120°C for 16-24 hours.
-
Neutralization: After cooling, neutralize the hydrolysate with NaOH.
-
Oxidation: Add Chloramine-T solution to the neutralized sample and incubate at room temperature for 20 minutes. This oxidizes the hydroxyproline.
-
Color Development: Add a colorimetric reagent (e.g., Ehrlich's reagent) and incubate at 60-65°C for 20-30 minutes.
-
Measurement: Read the absorbance at 550-560 nm using a spectrophotometer.
-
Quantification: Determine the hydroxyproline concentration by comparing the absorbance to a standard curve prepared with known concentrations of hydroxyproline.
Visualizations
Signaling Pathways
// Nodes ProHyp [label="Prolyl-hydroxyproline\n(Pro-Hyp)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Putative Receptor", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Integrin [label="β1-Integrin", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; FAK [label="FAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#34A853", fontcolor="#FFFFFF"]; pSTAT3 [label="p-STAT3", fillcolor="#34A853", fontcolor="#FFFFFF"]; HAS2 [label="HAS2 Transcription", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellMotility [label="Cell Motility &\nLamellipodia Formation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; CellProliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; HA_Synthesis [label="Hyaluronic Acid\nSynthesis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges ProHyp -> Receptor [label="Binds"]; ProHyp -> Integrin [label="Activates"]; Receptor -> STAT3; Integrin -> FAK; FAK -> ERK; STAT3 -> pSTAT3 [label="Phosphorylation"]; pSTAT3 -> HAS2 [label="Upregulates"]; ERK -> CellMotility; pSTAT3 -> CellProliferation; HAS2 -> HA_Synthesis; } Pro-Hyp signaling pathways.
Experimental Workflow for Preparing Pro-Hyp Solutions
// Nodes Start [label="Start: Weigh\nLyophilized Pro-Hyp", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Dissolve [label="Dissolve in Sterile Water\nor Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Vortex [label="Vortex Gently", fillcolor="#F1F3F4", fontcolor="#202124"]; Troubleshoot [label="Solubility Issue?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Warm [label="Warm Gently\n(37-40°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sonicate [label="Sonicate Briefly", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="Sterile Filter\n(0.22 µm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aliquot [label="Aliquot for Storage", fillcolor="#F1F3F4", fontcolor="#202124"]; Store [label="Store at -20°C\nor -80°C", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="Ready for Use", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Dissolve; Dissolve -> Vortex; Vortex -> Troubleshoot; Troubleshoot -> Filter [label="No"]; Troubleshoot -> Warm [label="Yes"]; Warm -> Sonicate; Sonicate -> Vortex; Filter -> Aliquot; Aliquot -> Store; Store -> End; } Pro-Hyp solution preparation workflow.
References
- 1. Frontiers | Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing [frontiersin.org]
- 2. Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of proline and hydroxyproline as antimicrobial and anticancer peptide components on the silver(i) ion activity: structural and biological evaluation with a new theoretical and experimental SAR approach - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Preventing Enzymatic Degradation of H-Pro-Hyp-OH in Serum
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the enzymatic degradation of the dipeptide H-Pro-Hyp-OH in serum during your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in serum?
A1: this compound is generally considered to be relatively stable in serum compared to many other peptides.[1] This stability is attributed to the presence of the proline residue, which makes it resistant to degradation by general peptidases. However, for sensitive applications requiring precise quantification, assuming complete stability is not recommended without experimental verification.
Q2: What are the primary enzymes in serum that can degrade this compound?
A2: The primary enzyme of concern for the degradation of peptides with an N-terminal proline, such as this compound, is Dipeptidyl Peptidase IV (DPP-IV), also known as CD26.[2][3][4][5] DPP-IV is a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides.
Q3: What are the common strategies to prevent the degradation of this compound in serum?
A3: The two most common and effective strategies are:
-
Use of Protease Inhibitors: Adding specific or a cocktail of protease inhibitors to the serum sample can effectively block the activity of degrading enzymes.
-
Heat Inactivation of Serum: Heating the serum to a specific temperature for a defined period can denature and inactivate most of the endogenous proteases.
Q4: Should I use plasma or serum for my experiments with this compound?
A4: Peptides are generally more stable in plasma than in serum.[6][7][8][9] The coagulation process that forms serum can activate certain proteases that may contribute to peptide degradation. Therefore, using plasma collected with anticoagulants (like EDTA) is often preferred for peptide stability studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Significant loss of this compound in serum samples over a short period. | Enzymatic degradation by serum peptidases, likely DPP-IV. | 1. Add a DPP-IV inhibitor to your serum samples immediately after collection. 2. Use heat-inactivated serum for your experiments. 3. Switch to using plasma (with EDTA) instead of serum. |
| Inconsistent results between experimental replicates. | Variable enzymatic activity between different serum aliquots or donors. Incomplete mixing of inhibitors. | 1. Pool serum from multiple donors to average out enzymatic variability. 2. Ensure thorough mixing of protease inhibitors in the serum immediately after addition. 3. Aliquot serum after treatment (heat inactivation or inhibitor addition) to ensure consistency. |
| Precipitate formation in serum after heat inactivation. | Aggregation of denatured serum proteins. | This is a common observation. To minimize this: 1. Thaw serum slowly before heating. 2. Swirl the serum gently during the heating process to ensure uniform temperature distribution. 3. After heat inactivation and cooling, centrifuge the serum at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitate and use the clear supernatant. |
| Loss of biological activity of other components in the serum after heat inactivation. | Heat-labile nature of certain growth factors or proteins. | 1. Consider using chemical inhibitors as a milder alternative to heat inactivation. 2. Optimize the heat inactivation protocol by testing lower temperatures or shorter incubation times, while validating the inactivation of peptidases. |
Quantitative Data Summary
Direct quantitative data on the half-life of this compound in serum is not extensively available in published literature, likely due to its inherent stability. However, the following tables provide relevant data on the stability of similar peptides and the efficacy of common prevention methods.
Table 1: Half-life of various peptides in human plasma.
| Peptide | Half-life in Human Plasma (hours) | Reference |
| Peptide 1 (Tam-labeled) | 43.5 (95% CI = 39.2–48.5) | [10] |
| Peptide 2 (Tam-labeled) | 3.2 (95% CI = 2.6–4.1) | [10] |
| Peptide 3 (Tam-labeled) | 50.5 (95% CI = 39.8–66.7) | [10] |
| Peptide with Odd modification | > 72 (around 90% intact) | [10] |
| Onc72 | ~1.5 (in commercial serum) | [6] |
| Api88 | < 0.2 (in commercial serum) | [6] |
Table 2: IC50 values of selected DPP-IV inhibitors.
| Inhibitor | Substrate | IC50 | Reference |
| Sitagliptin | Gly-Pro-AMC | Not specified, used as control | [4] |
| IPI (Isoleucyl-Prolyl-Isoleucine) | Gly-Pro-pNA | 3.22 µM | [3] |
| IPI (Isoleucyl-Prolyl-Isoleucine) | Gly-Pro-AMC | 5.95 ± 0.91 µM | [3] |
| IPQHY | Gly-Pro-AMC | 25.72 ± 1.06 µM | [3] |
| VPQHY | Gly-Pro-AMC | 30.78 ± 1.93 µM | [3] |
| VAVVPF | Gly-Pro-AMC | 33.91 ± 4.83 µM | [3] |
| Trp-Arg | Not specified | < 45 µM | [11] |
| Trp-Lys | Not specified | < 45 µM | [11] |
| Trp-Leu | Not specified | < 45 µM | [11] |
| Phe-Leu-Gln-Pro | Not specified | 65.3 ± 3.5 µM | [12] |
Experimental Protocols
Protocol 1: Heat Inactivation of Serum
This protocol is designed to denature and inactivate endogenous proteases in serum.
Materials:
-
Frozen serum
-
Water bath capable of maintaining 56°C
-
Sterile, conical tubes
-
Control bottle with water
-
Thermometer
Procedure:
-
Thaw the frozen serum slowly at 4°C overnight or in a 37°C water bath. Remove from the 37°C bath as soon as it is thawed.
-
Gently swirl the thawed serum to ensure a homogenous solution.
-
Pre-heat the water bath to 56°C. Place a control bottle containing an equivalent volume of water with a thermometer into the bath to monitor the temperature.
-
Once the water bath is stable at 56°C, place the serum bottle into the bath.
-
Incubate the serum for exactly 30 minutes, starting from when the serum itself reaches 56°C (monitored via the control bottle).
-
Gently swirl the serum bottle every 5-10 minutes during incubation to ensure even heating.
-
After 30 minutes, immediately transfer the serum bottle to an ice bath to cool it down rapidly.
-
Once cooled, aliquot the heat-inactivated serum into sterile tubes and store at -20°C or -80°C.
Protocol 2: Chemical Inhibition of DPP-IV Activity
This protocol describes the use of a chemical inhibitor to prevent this compound degradation.
Materials:
-
Serum or plasma sample
-
DPP-IV inhibitor (e.g., Sitagliptin, Vildagliptin)
-
This compound standard
-
Appropriate buffer for your experiment
-
LC-MS system for quantification
Procedure:
-
Prepare a stock solution of the chosen DPP-IV inhibitor at a concentration at least 100-fold higher than the final desired concentration.
-
Immediately after collecting the blood and preparing the serum or plasma, add the DPP-IV inhibitor to the desired final concentration (typically in the nM to low µM range, refer to IC50 values).
-
Vortex the sample gently to ensure thorough mixing.
-
Spike the sample with a known concentration of this compound.
-
Incubate the sample at the desired experimental temperature (e.g., 37°C).
-
At various time points, take aliquots of the sample and immediately stop any further reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile (B52724) or trichloroacetic acid).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of intact this compound using a validated LC-MS method.
Protocol 3: Quantification of this compound in Serum by LC-MS
This is a general workflow for the quantitative analysis of this compound.
Procedure:
-
Sample Preparation:
-
To 100 µL of serum, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of this compound) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode.
-
Monitor the specific parent-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Visualizations
Caption: Enzymatic degradation of this compound by DPP-IV.
Caption: Workflow for this compound stability assay in serum.
References
- 1. High Serum Stability of Collagen Hybridizing Peptides and Their Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of pro-gastrin-releasing peptide in serum versus plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthetic Prolyl-hydroxyproline (Pro-Hyp)
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the batch-to-batch variability of synthetic Prolyl-hydroxyproline (Pro-Hyp). The information is tailored for researchers, scientists, and drug development professionals to help ensure experimental consistency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability in synthetic Pro-Hyp and why is it a concern?
A1: Batch-to-batch variability refers to the physical, chemical, and biological differences that can occur between different manufacturing lots of synthetic Prolyl-hydroxyproline. As a small dipeptide, Pro-Hyp is typically synthesized via Solid-Phase Peptide Synthesis (SPPS).[1] Inconsistencies in this process can lead to variations in purity, impurity profiles, counter-ion content, and even the presence of modified or truncated sequences.[2] These variations are a significant concern because they can directly impact experimental outcomes, leading to inconsistent biological activity, altered cellular responses, and poor reproducibility in research and preclinical studies.[3][4]
Q2: What are the primary sources of batch-to-batch variability during Pro-Hyp synthesis?
A2: The primary sources of variability stem from the multi-step nature of chemical peptide synthesis and purification.[1][2] Key contributing factors include:
-
Solid-Phase Peptide Synthesis (SPPS) Inefficiencies: Incomplete amino acid coupling or deprotection steps can result in deletion sequences (missing one or more amino acids) or other peptidic impurities.[2][3][5]
-
Raw Material Inconsistency: Variations in the quality and purity of the initial amino acids, resins, and reagents can introduce impurities from the start.[2]
-
Cleavage and Purification Differences: The process of cleaving the peptide from the resin and subsequent purification, typically by High-Performance Liquid Chromatography (HPLC), can vary.[6][7] Differences in HPLC conditions (e.g., gradients, columns) can lead to different impurity profiles and purity levels between batches.[8][9]
-
Counter-Ion Content: Peptides are often supplied as trifluoroacetate (B77799) (TFA) salts from the HPLC purification process.[6] The amount of TFA and water can vary between lyophilization cycles, affecting the net peptide content and potentially impacting cell-based assays, as TFA can be toxic to cells.[6][10]
-
Side Reactions and Modifications: Unintended chemical modifications can occur during synthesis or storage, such as the oxidation of amino acid residues (though less common for Pro-Hyp which lacks highly susceptible residues like Met or Cys) or the formation of cyclic Pro-Hyp.[3][11][12]
Q3: How does batch-to-batch variability affect experimental results?
A3: Inconsistent batches of Pro-Hyp can lead to a range of experimental problems:
-
Variable Biological Activity: Impurities can sometimes have their own biological effects, either agonistic or antagonistic, leading to unexpected or variable results in cell-based assays.[2][13][14] For example, Pro-Hyp has been shown to promote cell proliferation and motility; variations in purity could alter the magnitude of this response.[15]
-
Inconsistent Physical Properties: Differences in solubility and aggregation may be observed. One batch might dissolve easily, while another requires different solvents or sonication.[16]
Troubleshooting Guide
Problem 1: Inconsistent results in my biological assay (e.g., cell proliferation, migration) between different Pro-Hyp batches.
| Possible Cause | Troubleshooting Step |
| Different Net Peptide Content | The amount of peptide versus counter-ions (e.g., TFA) and water can vary. Do not assume 100% peptide content. Request a Certificate of Analysis (CoA) with net peptide content data (often determined by amino acid analysis) from the supplier for each batch.[6] Adjust concentrations based on the net peptide content to ensure you are dosing the same amount of active peptide. |
| Presence of Bioactive Impurities | A new batch may contain impurities that interfere with your assay.[2][13] Analyze both the old and new batches using HPLC-MS to compare purity and impurity profiles. If significant differences are observed, consider repurifying the peptide or obtaining a new, higher-purity batch.[9] |
| Counter-Ion Toxicity (TFA) | Trifluoroacetic acid (TFA) is a common counter-ion from purification that can be toxic to cells, even at low concentrations.[6][10] If you observe increased cell death or erratic growth, consider exchanging the TFA for a more biocompatible counter-ion like acetate (B1210297) or chloride, a service offered by some vendors.[6] |
| Peptide Degradation | Improper storage or handling can lead to degradation.[17][18] Ensure the peptide was stored lyophilized at -20°C or -80°C and protected from moisture.[12][19] Avoid repeated freeze-thaw cycles for solutions.[20] |
Problem 2: My new batch of Pro-Hyp shows a different peak profile on HPLC compared to the previous one.
| Possible Cause | Troubleshooting Step |
| Different Purity Levels | The overall purity may be lower, showing more impurity peaks. Always check the CoA provided by the manufacturer. A purity of >95% is recommended for most cell-based assays, while >98% may be needed for highly sensitive applications.[6] |
| Presence of Deletion Sequences | Small peaks eluting close to the main product peak could be deletion sequences from failed coupling steps during synthesis.[3] Use mass spectrometry (MS) to identify the molecular weight of these species to confirm their identity.[6] |
| Formation of Cyclic Pro-Hyp | Pro-Hyp can cyclize, especially under certain pH and temperature conditions.[11] This cyclic form will have a different retention time on HPLC and a different mass (loss of 18 Da, corresponding to water).[11] Analyze the sample with LC-MS to check for a mass corresponding to the cyclic form.[11] |
| Oxidation or Other Modifications | While less likely for Pro-Hyp, unintended modifications can occur. MS analysis is the best tool to identify unexpected mass shifts.[3][21] |
Problem 3: The new batch of Pro-Hyp will not dissolve properly in my usual solvent.
| Possible Cause | Troubleshooting Step |
| Variations in Lyophilization/Counter-ions | The salt form and residual water content can affect solubility.[2] |
| Aggregation | Hydrophobic interactions can cause peptides to aggregate, reducing solubility.[17] |
| Incorrect Solvent Choice | Pro-Hyp is generally polar. Always start by attempting to dissolve it in sterile, distilled water or a simple buffer like PBS.[16] |
| Troubleshooting Protocol | 1. Perform a small-scale solubility test on an aliquot to avoid risking the entire batch.[16] 2. Start with sterile water or PBS. Vortex gently.[16] 3. If solubility is poor, try gentle warming or brief sonication in a bath sonicator to break up aggregates.[16] 4. For very difficult cases, a small amount of an organic solvent like DMSO or DMF can be used first, followed by dropwise addition to the aqueous buffer.[16][18] Note: Always check solvent compatibility with your downstream assay.[16] |
Analytical Workflows and Protocols
To mitigate issues from batch-to-batch variability, it is crucial to perform in-house quality control on new batches of synthetic Pro-Hyp.
Caption: Workflow for qualifying a new batch of synthetic Pro-Hyp.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Purity Analysis
This protocol provides a general method for assessing the purity of Pro-Hyp. Optimization may be required.
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[6]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 215 nm (for the peptide bond).[6]
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of lyophilized Pro-Hyp.
-
Dissolve in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Inject 10-20 µL of the sample.
-
Run a linear gradient. Due to the polar nature of Pro-Hyp, it will elute early. A suitable starting gradient could be:
-
0-2 min: 0% B
-
2-17 min: 0% to 20% B
-
17-20 min: 20% to 95% B (column wash)
-
20-25 min: 95% B
-
25-30 min: 0% B (re-equilibration)
-
-
This shallow initial gradient helps to resolve impurities from the main peak.[8]
-
-
Data Analysis:
-
Integrate all peaks detected at 215 nm.
-
Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Compare the retention time and peak profile to a previously validated "gold standard" batch.
-
Protocol 2: Mass Spectrometry (MS) for Identity Confirmation
This protocol is for verifying the molecular weight of the synthesized Pro-Hyp.
-
Method: Use an LC-MS system or direct infusion into an electrospray ionization (ESI) mass spectrometer.[11]
-
Sample Preparation: Prepare a dilute solution of Pro-Hyp (~10-50 µg/mL) in 50:50 water/acetonitrile with 0.1% formic acid. Note: Formic acid is preferred over TFA for MS analysis as it causes less ion suppression.[1]
-
MS Analysis:
-
Acquire data in positive ion mode.
-
Scan a mass range appropriate for the expected ions (e.g., m/z 100-500).
-
Expected Mass:
-
Linear Pro-Hyp (C₉H₁₄N₂O₄): Monoisotopic mass = 214.09 Da. Look for the protonated molecular ion [M+H]⁺ at m/z 215.1.
-
Cyclic Pro-Hyp (C₉H₁₂N₂O₃): Monoisotopic mass = 196.08 Da. Look for the protonated molecular ion [M+H]⁺ at m/z 197.1.[11]
-
-
-
Data Analysis:
-
Confirm the presence of the primary expected ion ([M+H]⁺).
-
Analyze other observed masses to identify potential impurities (e.g., deletion products, adducts).
-
Protocol 3: Nuclear Magnetic Resonance (NMR) for Structural Confirmation
NMR provides detailed structural information and can be used as a higher-order technique to confirm the identity and structure of Pro-Hyp, though it is less common for routine batch release.[22][23]
-
Sample Preparation: Dissolve 1-5 mg of Pro-Hyp in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Experiments:
-
1D ¹H NMR: Provides a basic fingerprint of the molecule. Check for the correct number of protons and their chemical shifts.[22]
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled through bonds, helping to assign specific protons within the proline and hydroxyproline (B1673980) rings.[24][25]
-
2D TOCSY (Total Correlation Spectroscopy): Shows all protons within a single amino acid's spin system.[24][26]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹³C) or nitrogens (¹⁵N), providing further structural confirmation.[22]
-
-
Data Analysis: The resulting spectra should be compared to a reference standard or published data to confirm the correct covalent structure and rule out major structural isomers or impurities.
Pro-Hyp Signaling and Experimental Context
Understanding the biological context of Pro-Hyp is crucial for troubleshooting. Pro-Hyp is not merely an inert dipeptide; it has demonstrated bioactivity, including promoting cell motility and matrix production in tendon cells.[15] This activity is linked to the activation of β1-integrin and the downstream phosphorylation of ERK (Extracellular signal-regulated kinase).[15] Variability in peptide batches can thus lead to inconsistent activation of this and other signaling pathways.
// Nodes ProHyp [label="Prolyl-hydroxyproline (Pro-Hyp)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Integrin [label="α5β1-Integrin Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK Phosphorylation", fillcolor="#FBBC05", fontcolor="#202124"]; CellularResponse [label="Cellular Responses:\n• Chemotaxis & Motility\n• Proliferation\n• ECM Production", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ProHyp -> Integrin [label=" Promotes"]; Integrin -> MEK [label=" Downstream Signaling "]; MEK -> ERK; ERK -> CellularResponse [label=" Leads to "];
// Inhibitor Nodes ATN161 [label="ATN-161\n(Integrin Antagonist)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PD98059 [label="PD98059\n(MEK1/2 Inhibitor)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Inhibition Edges ATN161 -> Integrin [label=" Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; PD98059 -> MEK [label=" Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; }
Caption: Simplified Pro-Hyp signaling pathway in tendon cells.[15]
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 7. agilent.com [agilent.com]
- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 9. waters.com [waters.com]
- 10. genscript.com [genscript.com]
- 11. A Pilot Study for the Detection of Cyclic Prolyl-Hydroxyproline (Pro-Hyp) in Human Blood after Ingestion of Collagen Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EpiVax and FDA Scientists Publish New Insights on Immunogenicity Risks of Peptide-Related Impurities in Generic Teriparatide | Morningstar [morningstar.com]
- 15. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. nordscipeptides.com [nordscipeptides.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. peptide.com [peptide.com]
- 20. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 21. Identification of Prolyl Hydroxylation Modifications in Mammalian Cell Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 23. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chem.uzh.ch [chem.uzh.ch]
- 25. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 26. youtube.com [youtube.com]
H-Pro-Hyp-OH Interference with Colorimetric Protein Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from the dipeptide H-Pro-Hyp-OH (Prolyl-hydroxyproline) in common colorimetric protein assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my protein assay?
This compound, or Prolyl-hydroxyproline, is a dipeptide composed of the amino acids proline and hydroxyproline.[1][2][3] It can interfere with certain protein assays because its chemical structure contains a peptide bond, which is the primary target for quantification in some assay methodologies.[4][5]
Q2: Which protein assays are most likely to be affected by this compound?
The Bicinchoninic Acid (BCA) and Lowry assays are highly susceptible to interference from this compound.[4][6] This is because both methods are based on the "biuret reaction," where the peptide backbone of proteins reduces Cu²⁺ to Cu¹⁺ in an alkaline solution.[4][5][7][8] Since this compound contains a peptide bond, it can also participate in this reduction, leading to an overestimation of the protein concentration. The Bradford assay is less likely to be significantly affected because it relies on the binding of Coomassie dye to proteins, primarily interacting with basic (like arginine and lysine) and aromatic amino acid residues, rather than the peptide bond itself.[9][10][11][12]
Q3: I am observing higher than expected protein concentrations in my samples containing this compound. Is this due to interference?
It is highly probable. The presence of non-protein substances with peptide bonds, like this compound, will contribute to the colorimetric signal in BCA and Lowry assays, resulting in an artificially inflated protein concentration reading.[4][6]
Q4: How can I determine the extent of this compound interference in my assay?
To quantify the interference, you can run a control experiment. Prepare a series of solutions containing varying concentrations of this compound in the same buffer as your protein samples (but without any protein). Measure the absorbance of these solutions using your protein assay protocol. The resulting absorbance values will correspond to the signal generated by this compound alone.
Troubleshooting Guide
Issue: Inaccurate protein concentration readings in the presence of this compound.
This guide will help you identify the source of the interference and provide solutions to obtain more accurate protein quantification.
Step 1: Identify the Type of Assay and Potential for Interference
-
BCA and Lowry Assays: High potential for interference due to the presence of a peptide bond in this compound.[4][6] The dipeptide will participate in the copper reduction step, leading to a false positive signal.
-
Bradford Assay: Low potential for significant interference. The Coomassie dye primarily binds to larger protein structures and specific amino acid side chains (arginine, lysine, histidine, and aromatic residues) that are absent in this compound in a way that would mimic a protein.[9][11] However, at very high concentrations, some non-specific binding might occur.
Step 2: Quantify the Interference
The following table summarizes the expected level of interference from this compound in each assay. "Signal" refers to the absorbance reading that would be falsely attributed to protein.
| Assay | This compound Concentration | Expected Signal Contribution |
| BCA | Low (µM to low mM) | Moderate to High |
| High (mM) | High | |
| Lowry | Low (µM to low mM) | Moderate to High |
| High (mM) | High | |
| Bradford | Low to High (µM to mM) | Negligible to Low |
Step 3: Choose a Mitigation Strategy
Based on the assay you are using and the concentration of this compound in your samples, select one of the following strategies:
Option A: Use a Compatible Assay (Recommended)
If your experimental conditions permit, switching to an assay that is not based on peptide bond chemistry is the most straightforward solution.
-
Recommendation: The Bradford assay is the recommended alternative as it is less susceptible to interference from small peptides like this compound.[9][10]
Option B: Correct for the Interference
If you must use a BCA or Lowry assay, you can correct for the interference by creating a specific standard curve.
-
Protocol:
-
Prepare your protein standards (e.g., BSA) as usual.
-
Prepare a second set of standards that contain the same concentrations of your protein standards but are also spiked with the concentration of this compound present in your unknown samples.
-
Generate a standard curve using the spiked standards.
-
Measure your unknown samples containing this compound and determine their concentration using the spiked standard curve.
-
Option C: Remove the Interfering Substance
For samples with very high concentrations of this compound, or for the most accurate results with BCA or Lowry assays, you may need to remove the dipeptide from your sample.
-
Methods:
-
Dialysis or Desalting: This is effective for separating small molecules like this compound from larger proteins.[13]
-
Protein Precipitation: Methods like trichloroacetic acid (TCA) or acetone (B3395972) precipitation can be used to isolate the protein from the soluble this compound.[13][14]
-
Experimental Protocols
Protocol 1: Bradford Protein Assay for Samples Containing this compound
This protocol is recommended for quantifying protein in the presence of this compound.
Materials:
-
Bradford reagent (Coomassie Brilliant Blue G-250)
-
Protein standard (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 2 mg/mL)
-
Your protein samples containing this compound
-
Buffer used to dissolve your samples and standards
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare Protein Standards: Create a series of protein standards by diluting the BSA stock solution with your buffer. Typical concentrations range from 0 to 2000 µg/mL.[9]
-
Prepare Samples: Dilute your unknown protein samples to fall within the range of your standard curve.
-
Assay:
-
Calculate Concentration:
-
Subtract the absorbance of the blank (0 µg/mL protein standard) from all other readings.
-
Create a standard curve by plotting the absorbance of the standards versus their known concentrations.
-
Determine the concentration of your unknown samples from the standard curve.
-
Visualizations
Logical Flow for Troubleshooting
Caption: A flowchart outlining the decision-making process for troubleshooting this compound interference in protein assays.
Interference Mechanism in Copper-Based Assays
Caption: Diagram illustrating how both proteins and this compound can reduce Cu²⁺ to Cu¹⁺, leading to an amplified colorimetric signal and inaccurate results in BCA and Lowry assays.
References
- 1. scbt.com [scbt.com]
- 2. Prolylhydroxyproline | C10H16N2O4 | CID 11902893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemistry of Protein Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. The Lowry Protein Assay: A Time-Tested Method for Protein Quantification - MetwareBio [metwarebio.com]
- 7. Bicinchoninic acid assay - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Bradford protein assay - Wikipedia [en.wikipedia.org]
- 10. Bradford protein assay | Abcam [abcam.com]
- 11. grokipedia.com [grokipedia.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Quantifying proteins using the Bradford method [qiagen.com]
Prolyl-hydroxyproline (Pro-Hyp) Stock Solutions: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Prolyl-hydroxyproline (Pro-Hyp) stock solutions. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on expected stability to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in Pro-Hyp stock solutions?
A1: The primary cause of instability in Pro-Hyp stock solutions is chemical degradation through intramolecular cyclization. This process results in the formation of a cyclic dipeptide known as a diketopiperazine (DKP). This reaction is spontaneous and can occur during storage, leading to a decrease in the concentration of the linear Pro-Hyp dipeptide.
Q2: What are the optimal storage conditions for Pro-Hyp stock solutions?
A2: To maximize stability and minimize degradation, Pro-Hyp stock solutions should be stored at -20°C or colder. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] For short-term storage (up to one week), refrigeration at 4°C is generally acceptable.[1] Solutions should be prepared in sterile, pH-neutral buffers (pH 5-7) for enhanced stability.[2]
Q3: My Pro-Hyp solution appears cloudy or has formed a precipitate. What should I do?
A3: Cloudiness or precipitation can occur if the solubility limit of Pro-Hyp is exceeded or if the solution has degraded. First, try to gently warm the solution and vortex or sonicate to see if the precipitate redissolves. If it does not, it may be an indication of degradation or aggregation. It is recommended to filter the solution through a 0.22 µm filter before use to remove any particulate matter. However, be aware that this does not address potential chemical degradation. If precipitation is a recurring issue, consider preparing a more dilute stock solution.
Q4: How can I verify the concentration and purity of my Pro-Hyp stock solution over time?
A4: The concentration and purity of Pro-Hyp stock solutions can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and quantify the intact Pro-Hyp from its degradation products, primarily the diketopiperazine form.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of Pro-Hyp into its inactive cyclic form (diketopiperazine). | Prepare fresh stock solutions from lyophilized powder. Store solutions as single-use aliquots at -20°C or colder. Verify the purity of the stock solution using HPLC or LC-MS. |
| Precipitate formation in the stock solution | The concentration of Pro-Hyp exceeds its solubility at the storage temperature. Aggregation of the dipeptide. | Gently warm and vortex the solution. If the precipitate persists, centrifuge and filter the supernatant. Prepare a more dilute stock solution for future use. |
| Inconsistent experimental results | Inconsistent concentration of Pro-Hyp due to degradation or improper storage. Repeated freeze-thaw cycles. | Prepare and use fresh aliquots for each experiment. Avoid repeated freeze-thaw cycles by storing in single-use volumes. Re-validate the concentration of the stock solution. |
| Visible color change in the solution | Potential contamination or reaction with components of the storage vessel. | Prepare fresh solutions using high-purity water and sterile containers. Ensure all glassware is thoroughly cleaned. |
Pro-Hyp Stability Data
The stability of Pro-Hyp in aqueous solutions is primarily influenced by temperature and pH. The main degradation pathway is the formation of its cyclic form, diketopiperazine (DKP). The following table provides an estimated percentage of Pro-Hyp remaining over time under different storage conditions, based on general principles of dipeptide stability and diketopiperazine formation kinetics.
| Storage Condition | Solvent/Buffer | 1 Week | 1 Month | 3 Months |
| -80°C | Sterile Water, pH 7 | >99% | >99% | >98% |
| -20°C | Sterile Water, pH 7 | >99% | ~98% | ~95% |
| 4°C | Sterile Water, pH 7 | ~98% | ~90% | ~75% |
| Room Temperature (25°C) | Sterile Water, pH 7 | ~90% | ~60% | <40% |
| 4°C | Sterile Buffer, pH 5 | ~99% | ~95% | ~85% |
Note: These values are estimates and the actual stability may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol for Assessing Pro-Hyp Stability by HPLC
This protocol outlines a method to monitor the degradation of Pro-Hyp in a stock solution over time.
1. Materials:
- Prolyl-hydroxyproline (lyophilized powder)
- HPLC-grade water
- HPLC-grade acetonitrile
- Trifluoroacetic acid (TFA)
- Sterile microcentrifuge tubes
- 0.22 µm syringe filters
- HPLC system with a C18 column and UV detector
2. Preparation of Pro-Hyp Stock Solution:
- Accurately weigh a known amount of lyophilized Pro-Hyp powder.
- Dissolve in a known volume of sterile, HPLC-grade water to achieve the desired concentration (e.g., 1 mg/mL).
- Vortex until fully dissolved.
- Filter the stock solution through a 0.22 µm syringe filter into a sterile container.
3. Stability Study Setup:
- Aliquot the stock solution into multiple sterile microcentrifuge tubes for each storage condition to be tested (e.g., -20°C, 4°C, 25°C).
- At designated time points (e.g., Day 0, Week 1, Week 2, Week 4, etc.), retrieve one aliquot from each storage condition for analysis.
4. HPLC Analysis:
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 214 nm
- Injection Volume: 10 µL
- Gradient:
- 0-2 min: 5% B
- 2-15 min: 5% to 50% B (linear gradient)
- 15-17 min: 50% to 95% B (linear gradient)
- 17-20 min: Hold at 95% B
- 20-22 min: 95% to 5% B (linear gradient)
- 22-25 min: Hold at 5% B (re-equilibration)
- Inject the Pro-Hyp sample from each time point and storage condition.
5. Data Analysis:
- Identify the peak corresponding to Pro-Hyp based on its retention time from the Day 0 sample.
- A new peak, likely corresponding to the diketopiperazine degradation product, may appear over time.
- Integrate the peak area of the Pro-Hyp peak at each time point.
- Calculate the percentage of Pro-Hyp remaining relative to the Day 0 sample:
- % Remaining = (Peak Area at Time X / Peak Area at Day 0) * 100
Visualizations
Caption: Primary degradation pathway of Prolyl-hydroxyproline.
Caption: A logical workflow for troubleshooting unstable Pro-Hyp solutions.
References
Troubleshooting Prolyl-hydroxyproline detection in complex biological samples
Welcome to the technical support center for the analysis of Prolyl-hydroxyproline (Pro-Hyp) in complex biological samples. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Prolyl-hydroxyproline (Pro-Hyp) and why can its detection be challenging?
Prolyl-hydroxyproline (Pro-Hyp) is a dipeptide derived from the breakdown of collagen. After ingestion of collagen or gelatin, Pro-Hyp is one of the primary forms of hydroxyproline-containing peptides that appears in the bloodstream.[1] Its detection in complex biological matrices like plasma or serum is challenging due to:
-
Low Concentrations: Endogenous and food-derived levels can be low, requiring highly sensitive analytical methods like LC-MS/MS.[2][3]
-
Matrix Effects: Abundant molecules in plasma (proteins, lipids, salts) can interfere with the ionization of Pro-Hyp in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[4]
-
Chemical Instability: The dipeptide can undergo intramolecular cyclization to form a stable six-membered ring called a diketopiperazine (DKP), especially when heated or under certain pH conditions.[1][5] This conversion removes the target analyte, leading to signal loss.
-
Isobaric Interferences: Other molecules may have the same mass as Pro-Hyp, requiring effective chromatographic separation for accurate detection.
Q2: I am seeing high variability or a complete loss of my Pro-Hyp signal. What is the most likely cause?
A primary cause of signal loss or high variability is the conversion of linear Pro-Hyp into its cyclic form, a diketopiperazine (DKP).[1] This side reaction is particularly problematic for peptides with a proline residue in the second position.[5][6] The formation of this DKP byproduct leads to a different molecular weight ([M+H]⁺ of ~211.13 Da vs. ~229.00 Da for linear Pro-Hyp) and chromatographic behavior, effectively removing the analyte of interest from detection.[1]
Key factors that promote DKP formation include:
-
Temperature: Heating samples, even at moderate temperatures (e.g., 50°C), can significantly accelerate the conversion.[1]
-
pH: Both acidic and basic conditions can catalyze the reaction.[5]
-
Storage Conditions: Extended storage, especially in certain solvents like DMF, can lead to analyte degradation.[5][7]
To mitigate this, ensure all sample preparation steps are performed at low, controlled temperatures (e.g., 4°C), minimize storage times, and maintain a neutral pH where possible.
Q3: What are "matrix effects" in LC-MS/MS and how can I minimize them for Pro-Hyp analysis?
Matrix effects occur when co-eluting compounds from the biological sample (e.g., salts, phospholipids) interfere with the ionization of the target analyte in the mass spectrometer's source.[4][8] This can lead to either ion suppression (lower signal) or ion enhancement (higher signal), resulting in poor accuracy and reproducibility.
Strategies to minimize matrix effects include:
-
Effective Sample Preparation: The goal is to remove as many interfering compounds as possible while retaining the analyte.[8] Techniques like protein precipitation followed by solid-phase extraction (SPE) or ultrafiltration are highly effective.[9][10]
-
Optimized Chromatography: Developing a good chromatographic method that separates Pro-Hyp from the bulk of matrix components is crucial. Using techniques like Hydrophilic Interaction Chromatography (HILIC) can be beneficial for polar molecules like Pro-Hyp.[2]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard co-elutes with the analyte and experiences the same matrix effects. Any signal suppression or enhancement will affect both the analyte and the IS equally, allowing for an accurate ratio-based quantification.
Q4: How can I differentiate Pro-Hyp from its isomers or other interfering compounds?
Several isomers of hydroxyproline (B1673980) exist (e.g., 3-Hyp, 4-cis/trans-Hyp), and other small molecules in a biological sample may be isobaric (have the same mass) with Pro-Hyp.[11] While mass spectrometry alone cannot distinguish between isomers, they can be separated chromatographically. A well-developed HPLC or UPLC method is essential to ensure that different isomers or other interfering compounds do not co-elute with the Pro-Hyp peak, which would lead to an overestimation of its concentration.[11][12] Two-dimensional LC systems have also been developed for complex separations of proline and hydroxyproline enantiomers.[13]
Experimental Protocols & Data
Protocol 1: Plasma/Serum Sample Preparation for Pro-Hyp Analysis
This protocol combines protein precipitation with solid-phase extraction (SPE) for robust cleanup and high recovery.
-
Initial Preparation: Thaw frozen plasma or serum samples on ice. Vortex briefly to ensure homogeneity.
-
Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing a stable isotope-labeled internal standard (e.g., Pro-Hyp ¹³C₅,¹⁵N₂).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Solvent Evaporation: Evaporate the acetonitrile from the supernatant under a gentle stream of nitrogen gas or using a centrifugal vacuum concentrator. Do not over-dry the sample.
-
Reconstitution & SPE Cleanup:
-
Reconstitute the dried extract in 200 µL of 0.1% formic acid in water.
-
Condition an appropriate SPE cartridge (e.g., mixed-mode or reversed-phase) according to the manufacturer's instructions.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with a weak, high-organic solvent to remove non-polar interferences.[10]
-
Elute the Pro-Hyp with a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Final Preparation: Evaporate the elution solvent and reconstitute the final sample in a small volume (e.g., 50-100 µL) of the initial LC mobile phase for injection.
Protocol 2: Typical LC-MS/MS Method
This method is a starting point and should be optimized for your specific instrumentation.
-
LC System: UPLC or HPLC system capable of binary gradients.
-
Column: Reversed-phase C18 column (e.g., Inertsil ODS-3, 150 x 2.1 mm) or a HILIC column.[1][4]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.2 - 0.4 mL/min
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: Ramp to 30% B
-
10-11 min: Ramp to 95% B (column wash)
-
11-13 min: Hold at 95% B
-
13-13.1 min: Return to 2% B
-
13.1-18 min: Re-equilibrate at 2% B
-
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Positive Ion Mode, Multiple Reaction Monitoring (MRM).
-
Key Parameters: Optimize source parameters (e.g., temperature, gas flows, ion spray voltage) for the specific analyte and system.[4]
Quantitative Data Tables
Table 1: Typical Mass Spectrometry Parameters for Pro-Hyp and Related Analytes
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Polarity | Notes |
| Prolyl-hydroxyproline (Linear) | 229.0[1] | User Determined | Positive | Product ions must be determined via infusion and a product ion scan. Likely fragments would correspond to the immonium ions of proline (m/z 70.0) and hydroxyproline (m/z 86.0). |
| Cyclic Pro-Hyp (DKP) | 211.1[1] | User Determined | Positive | This is an undesired byproduct. Monitoring can be useful for troubleshooting analyte loss. |
| Hydroxyproline (Hyp) | 132.1[4][14] | 86.0 / 68.0[4][14] | Positive | Often monitored as a related biomarker. These are well-documented MRM transitions. |
Table 2: Summary of Factors Affecting Pro-Hyp Stability and DKP Formation
| Factor | Issue | Recommended Action | Reference |
| Temperature | High temperatures (>25°C) accelerate DKP formation. | Process all samples on ice or at 4°C. Avoid heating steps. | [1] |
| pH | Acidic or basic conditions can catalyze DKP formation. | Maintain samples at a neutral pH where possible during storage and initial extraction steps. | [5] |
| Enzymatic Degradation | Proteases in plasma/serum can degrade the dipeptide. | Use protease inhibitor cocktails or specialized collection tubes (e.g., containing DPP-IV inhibitors) if peptide stability is a major concern.[15] | [15][16] |
| Storage Time/Solvent | Long-term storage can lead to degradation. | Analyze samples as quickly as possible after collection and preparation. Avoid storing intermediates in solvents like DMF for extended periods. | [5][7] |
Visual Troubleshooting Guides & Workflows
Experimental Workflow
The diagram below outlines the general experimental procedure for the quantification of Pro-Hyp from biological samples.
Troubleshooting Decision Tree
Use this logical diagram to diagnose common issues encountered during Pro-Hyp analysis. Start at the top and follow the path that best describes your observation.
References
- 1. A Pilot Study for the Detection of Cyclic Prolyl-Hydroxyproline (Pro-Hyp) in Human Blood after Ingestion of Collagen Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 8. lcms.cz [lcms.cz]
- 9. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. organomation.com [organomation.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 16. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
Technical Support Center: Overcoming Poor Cell Response to H-Pro-Hyp-OH Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during experiments with H-Pro-Hyp-OH (Pro-Hyp).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on cells?
A1: this compound, or Prolyl-4-hydroxyproline (Pro-Hyp), is a dipeptide derived from collagen. It is known to have several biological activities, primarily related to stimulating fibroblast proliferation and extracellular matrix (ECM) synthesis.[1][2] Expected effects include increased cell growth, enhanced collagen and hyaluronic acid production, and promotion of cell migration.[1][3][4]
Q2: My cells are not showing any significant response to this compound treatment. What are the possible reasons?
A2: A lack of response could be due to several factors, including:
-
Suboptimal peptide concentration: The effective concentration of this compound can vary between cell types.
-
Peptide quality and stability: The purity and integrity of the peptide are crucial for its activity. Improper storage or handling can lead to degradation.
-
Cell line variability and health: Different cell lines, and even the same cell line at high passage numbers, can exhibit varied responses.[4]
-
Interference from serum: Fetal Bovine Serum (FBS) can contain endogenous peptides, including Pro-Hyp, which may mask the effect of the externally added peptide.[5][6]
-
Inappropriate experimental setup: The choice of cell culture surface (e.g., plastic vs. collagen-coated) can influence cell behavior and response to treatment.[4][7]
Q3: How should I properly store and handle my this compound peptide?
A3: For long-term storage, this compound powder should be kept at -20°C or -80°C.[8][9] Once reconstituted in a solvent like DMSO or cell culture medium, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month.[8][9] Avoid repeated freeze-thaw cycles.
Q4: Is there a recommended solvent for this compound?
A4: this compound is soluble in DMSO and can be further diluted in aqueous buffers or cell culture media.[8][9] When using DMSO, it is crucial to ensure the final concentration in your cell culture does not exceed levels that are toxic to your specific cell line, typically below 0.5%.
Troubleshooting Guides
Issue 1: No or Low Cell Proliferation/Viability Response
Question: I am not observing the expected increase in cell proliferation after treating my cells with this compound. What should I do?
Answer:
-
Verify Peptide Quality and Concentration:
-
Source and Purity: Ensure you are using a high-purity grade of this compound.
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Effective concentrations can range from the nanomolar to the micromolar scale.[1][4][7]
-
Fresh Preparation: Prepare fresh working solutions from a properly stored stock for each experiment to rule out degradation.
-
-
Evaluate Cell Line Health and Characteristics:
-
Passage Number: Use cells at a low passage number. High-passage cells can exhibit altered phenotypes and responsiveness.[4]
-
Cell Viability: Confirm the baseline health and viability of your cells before starting the experiment.
-
Cell Line Specificity: Be aware that the magnitude of the response can vary significantly between different cell types.
-
-
Optimize Culture Conditions:
-
Serum-Free or Low-Serum Conditions: Consider reducing the serum concentration or using serum-free media during treatment to minimize interference from endogenous growth factors and peptides in FBS.[5][6][7] Some studies have shown that the effects of Pro-Hyp are more pronounced in the absence of FBS.[7]
-
Culture Substrate: The cellular response to this compound can be influenced by the culture surface. For example, fibroblasts cultured on collagen gels may show a more pronounced proliferative response to Pro-Hyp compared to those on standard plastic surfaces.[4][7]
-
Issue 2: Inconsistent Results Between Experiments
Question: I am seeing a significant response to this compound in some experiments but not in others. What could be causing this variability?
Answer:
-
Control for Serum Variability:
-
Lot-to-Lot Variation in FBS: Different lots of FBS can have varying concentrations of endogenous prolyl-hydroxyproline, leading to inconsistent results.[5][6]
-
Use of Peptide-Free Serum: If possible, use serum that has been specifically tested and confirmed to have low levels of endogenous peptides, or consider using a serum-free medium.
-
-
Standardize Experimental Procedures:
-
Consistent Cell Seeding Density: Ensure that cells are seeded at the same density for all experiments.
-
Uniform Treatment Duration: Maintain a consistent incubation time with this compound.
-
Assay Timing: Perform assays at consistent time points after treatment.
-
-
Peptide Handling and Preparation:
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot your stock solution of this compound into single-use volumes.
-
Thorough Mixing: Ensure the peptide is completely dissolved and evenly mixed in the culture medium before adding it to the cells.
-
Data Presentation
Table 1: Effective Concentrations of this compound in Different Cell Types
| Cell Type | Effective Concentration Range | Observed Effect | Reference |
| Mouse Skin Fibroblasts | 0 - 1000 nmol/mL | Dose-dependent enhancement of growth on collagen gel.[1][4][7] | Shigemura et al., 2009[1][4][7] |
| Human Dermal Fibroblasts | 200 nmol/mL | 1.5-fold increase in cell proliferation. | Ohara et al., 2010[3] |
| Synovium Cells | 50 µg/mL | Approximately 2.0-fold increase in hyaluronic acid synthesis.[3] | Ohara et al., 2010[3] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 nmol/mL). Include a vehicle control (the solvent used to dissolve this compound).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated or vehicle-treated cells).
Protocol 2: Quantification of Collagen Synthesis (Hydroxyproline Assay)
This protocol is adapted from a modified hydroxyproline (B1673980) assay.[10]
-
Sample Preparation: After this compound treatment, wash the cell layer with PBS and collect the cells.
-
Hydrolysis:
-
Add 100 µL of 4 N NaOH to the cell pellet.
-
Autoclave at 120°C for 15 minutes.
-
Cool to room temperature and neutralize with 100 µL of 4 N HCl.
-
-
Oxidation: Add 625 µL of Chloramine-T solution and let it stand at room temperature for 20 minutes.
-
Color Development: Add 625 µL of Ehrlich's reagent (p-dimethylaminobenzaldehyde dissolved in a mixture of perchloric acid and isopropanol, or a safer alternative of hydrochloric acid and isopropanol).[10]
-
Incubation: Incubate at 65°C for 20 minutes.
-
Absorbance Measurement: Cool the samples and measure the absorbance between 550 and 565 nm.
-
Quantification: Determine the hydroxyproline concentration using a standard curve generated with known concentrations of hydroxyproline. Collagen content can be estimated based on the assumption that hydroxyproline constitutes approximately 13.5% of collagen by weight.
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound in promoting cell proliferation and ECM synthesis.
Experimental Workflow
Caption: General experimental workflow for assessing the effects of this compound on cultured cells.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting of poor cell response to this compound treatment.
References
- 1. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vtbioloji.com [vtbioloji.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchmap.jp [researchmap.jp]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Liquid Chromatography for Prolyl-hydroxyproline (Pro-Hyp) Separation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the liquid chromatography separation of Prolyl-hydroxyproline (Pro-Hyp).
Troubleshooting Guide
This section addresses specific issues that may arise during the chromatographic separation of Prolyl-hydroxyproline.
Peak Shape Problems
Q: Why is my Pro-Hyp peak tailing or fronting?
A: Poor peak shape for polar dipeptides like Pro-Hyp is a common issue. The primary causes include secondary interactions with the stationary phase, column overload, or issues with the sample solvent.
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on silica-based columns can interact with the analyte, causing tailing. To mitigate this, add a buffer to your mobile phase to block these active sites.[1] Using a mobile phase with a low pH and an ion-pairing agent like trifluoroacetic acid (TFA) can also significantly improve peak shape for basic peptides.[2]
-
Column Overload: Injecting too much sample can lead to peak distortion. Dilute your sample or decrease the injection volume to see if the peak shape improves.[1]
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than your initial mobile phase, it can cause peak fronting or splitting. Ensure your sample diluent is the same as or weaker than the starting mobile phase composition.[1]
-
Column Contamination: Accumulation of contaminants can lead to distorted peaks. Flush your column according to the manufacturer's instructions or, if necessary, replace it.[1]
Q: My Pro-Hyp peak is splitting. What is the cause?
A: Peak splitting can be caused by several factors, including a partially clogged frit, a void in the column packing, or incompatibility between the sample solvent and the mobile phase.
-
Clogged Frit/Column Void: A sudden pressure shock or continuous use can create a void at the column inlet. Reversing and flushing the column (if the manufacturer allows) can sometimes resolve this. If the problem persists, the column may need to be replaced.[3]
-
Sample Solvent: As with peak tailing/fronting, ensure your sample solvent is compatible with the mobile phase to prevent on-column precipitation or miscibility issues.[1]
Retention and Resolution Issues
Q: I am seeing poor retention of Pro-Hyp on my reversed-phase (RP) column. How can I increase it?
A: Pro-Hyp is a very polar dipeptide and often shows poor retention on traditional C18 columns.
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for separating highly polar compounds.[4] HILIC columns use a high organic mobile phase, which promotes the retention of polar analytes.
-
Use Ion-Pairing Agents in RP: Adding an ion-pairing agent like TFA to the mobile phase can increase the retention of charged analytes on a reversed-phase column.[2]
-
Adjust Mobile Phase: In HILIC, retention is driven by hydrophilic partitioning. Ensure your mobile phase has a high percentage of organic solvent (typically >70% acetonitrile) in the initial conditions.[5]
Q: My retention times are shifting from run to run. What should I check?
A: Drifting retention times can compromise data quality and reproducibility. Common causes include:
-
Mobile Phase Instability: Ensure your mobile phase is fresh and properly degassed. For buffered mobile phases, check the pH, as a small change can significantly alter retention times for ionizable compounds.[3] Air bubbles in the pump can also cause flow rate inconsistencies. Purging the pump lines daily is recommended.[6]
-
Column Temperature Fluctuations: Inconsistent column temperature can lead to retention time shifts. Always use a thermostatically controlled column compartment to maintain a stable temperature.[1]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions between injections, especially when running gradients. HILIC columns, in particular, may require longer equilibration times.
Q: How can I improve the resolution between Pro-Hyp and its isomers or other closely eluting peaks?
A: Achieving baseline separation for isomers or similar compounds requires careful method optimization.
-
Optimize Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.[7][8]
-
Change Mobile Phase pH or Additive: Altering the pH of the mobile phase can change the ionization state of analytes and the column surface, thus affecting selectivity. Trying different acidic modifiers (e.g., formic acid vs. TFA) can also change separation selectivity.[9]
-
Try a Different Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different chemistry (e.g., from a C18 to a Phenyl-Hexyl or a HILIC column) can provide the necessary change in selectivity.
Troubleshooting Flowchart
The following diagram provides a systematic approach to diagnosing common LC issues.
Frequently Asked Questions (FAQs)
Q: What is the best chromatographic mode for separating Prolyl-hydroxyproline?
A: Both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be used, but the choice depends on the sample matrix and desired outcome.
-
HILIC: This is often the preferred method for highly polar analytes like Pro-Hyp because it provides better retention and resolution.[4] It is particularly effective for separating hydroxylated peptides from their unmodified counterparts.[4]
-
Reversed-Phase: RP-LC can be effective, especially when coupled with mass spectrometry. However, achieving sufficient retention often requires the use of ion-pairing agents like TFA or formic acid.[2][9]
Q: Do I need to derivatize Pro-Hyp for analysis?
A: Derivatization is not always necessary, especially when using a highly sensitive detector like a mass spectrometer (MS).[10] However, for UV-Vis detection, derivatization may be required to improve sensitivity and selectivity, especially in complex matrices. Reagents like 7-chloro-4-nitrobenzo-2-oxa-l,3-diazole (NBD) can be used in post-column derivatization setups.[11]
Q: What type of mass spectrometry is best suited for Pro-Hyp quantification?
A: Tandem mass spectrometry (LC-MS/MS) is highly recommended for quantifying Pro-Hyp in complex biological samples like plasma or tissue hydrolysates.[12] It offers high selectivity and sensitivity, allowing for accurate measurement even at low concentrations.
Q: Can I separate Pro-Hyp from its isomers (e.g., Hyp-Pro)?
A: Yes, separating isomeric dipeptides is possible but challenging. It requires a highly efficient column and optimized chromatographic conditions. Two-dimensional LC-MS/MS systems have been developed for the successful chiral separation of proline and hydroxyproline (B1673980) enantiomers after derivatization.[13] Careful optimization of the mobile phase and gradient is critical.
Data Presentation: Comparison of LC Conditions
The following tables summarize different experimental conditions for the separation of Pro-Hyp and related compounds found in the literature.
Table 1: Reversed-Phase LC Conditions
| Parameter | Method 1: Pro-Hyp in Plasma[14] | Method 2: Hydroxyproline Analysis[15] |
| Column | Inertsil ODS-3 (150 x 2.1 mm) | Nova-Pak C18 |
| Mobile Phase A | 0.01% TFA in Water | 140 mM Sodium Acetate, 0.05% Triethylamine (TEA) |
| Mobile Phase B | 100% Acetonitrile | 6% Acetonitrile in Mobile Phase A |
| Flow Rate | 0.2 mL/min | Not Specified |
| Gradient | 0-2.5 min, 0% B; 2.0-15.0 min, 0-28% B | Isocratic |
| Temperature | 45 °C | Not Specified |
| Detection | ESI-MS | Not Specified |
Table 2: HILIC & Other LC Conditions
| Parameter | Method 3: HILIC for Hydroxylated Peptides[4] | Method 4: Ligand-Exchange[11] |
| Column | HILIC Column | Sumichiral OA-5000 (4.6 x 250 mm) |
| Mobile Phase | High % Acetonitrile with aqueous buffer | 1 mM Copper Sulfate |
| Flow Rate | Not Specified | 1.0 mL/min |
| Gradient | Gradient elution (increasing aqueous content) | Isocratic |
| Temperature | Not Specified | 38 °C |
| Detection | ESI-MS | Post-column derivatization with NBD, Fluorescence |
Experimental Protocols
Protocol 1: Reversed-Phase LC-MS/MS for Pro-Hyp Quantification in Plasma
This protocol is adapted from a method used for the analysis of Pro-Hyp in human plasma.[14]
1. Sample Preparation: a. To 100 µL of plasma, add an appropriate internal standard. b. Precipitate proteins by adding 400 µL of ice-cold acetonitrile. c. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4 °C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase (0.01% TFA in water).
2. LC Conditions:
- Column: Inertsil ODS-3 (150 x 2.1 mm, 5 µm)
- Mobile Phase A: 0.01% TFA in water
- Mobile Phase B: 100% Acetonitrile
- Flow Rate: 0.2 mL/min
- Column Temperature: 45 °C
- Injection Volume: 10 µL
- Gradient Profile:
- 0.0 - 2.5 min: 0% B
- 2.5 - 15.0 min: 0% to 28% B (linear gradient)
- 15.0 - 15.1 min: 28% to 60% B (linear gradient)
- 15.1 - 20.0 min: Hold at 60% B (column wash)
- 20.0 - 20.1 min: 60% to 0% B (return to initial)
- 20.1 - 30.0 min: Hold at 0% B (equilibration)
3. MS Conditions:
- Ionization Mode: ESI Positive
- Detection: Multiple Reaction Monitoring (MRM)
- MRM Transition for Pro-Hyp: To be optimized based on instrument (e.g., precursor ion [M+H]⁺ m/z 229.1, product ion m/z 70.1)
Experimental Workflow Diagram
References
- 1. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lcms.cz [lcms.cz]
- 4. biorxiv.org [biorxiv.org]
- 5. Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Peak Capacity Optimization of Peptide Separations in Reversed-Phase Gradient Elution Chromatography: Fixed Column Format - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Determination of hydroxyproline in plasma and tissue using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a two-dimensional LC-MS/MS system for the determination of proline and 4-hydroxyproline enantiomers in biological and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Pilot Study for the Detection of Cyclic Prolyl-Hydroxyproline (Pro-Hyp) in Human Blood after Ingestion of Collagen Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of hydroxyproline by high performance liquid chromatography and its application to collagen turnover studies in bone cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: H-Pro-Hyp-OH Contamination in Fetal Bovine Serum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding Prolyl-hydroxyproline (H-Pro-Hyp-OH) contamination in Fetal Bovine Serum (FBS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
A1: this compound is the dipeptide Prolyl-hydroxyproline (Pro-Hyp). It is a breakdown product of collagen, a major protein in connective tissues.[1][2] Its presence in Fetal Bovine Serum is a form of contamination, with studies reporting unexpectedly high concentrations in commercially available FBS lots.[3][4]
Q2: Why is this compound contamination a concern for my experiments?
Q3: What are typical concentrations of this compound found in FBS?
A3: Studies have detected this compound concentrations in commercial FBS ranging from approximately 70 µM to 100 µM.[3][6][8] These levels are significantly higher than those found in adult bovine serum and are sufficient to induce biological effects in sensitive cell cultures.[6][9]
Q4: Which cell types are most affected by this contamination?
A4: Fibroblasts are particularly sensitive to this compound, showing increased proliferation and migration.[1][3] Other affected cells include tenocytes (tendon cells) and human dental pulp stem cells.[10] Researchers working on wound healing, tissue engineering, dermatology, and rheumatology should be especially vigilant.
Q5: How can I detect this compound in my FBS lot?
A5: The standard method for accurately detecting and quantifying this compound in FBS is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6] This technique allows for the specific identification and measurement of the dipeptide concentration in a complex biological matrix like serum.
Q6: What steps can I take to mitigate the effects of this compound contamination?
A6: The most effective mitigation strategy is to remove the contaminant from the FBS. This can be achieved through size-exclusion chromatography to eliminate low molecular weight (LMW) compounds, including dipeptides like this compound.[3][6] Alternatively, researchers can screen different FBS lots for low levels of this compound before use in critical experiments. Using serum-free media, when possible for your cell type, is another option to completely avoid the issue.
Troubleshooting Guide
This guide addresses common issues that may arise from this compound contamination in FBS.
Problem: Unexpected or High Background Cell Proliferation
You observe significant cell proliferation, migration, or altered morphology in your negative control group, which is cultured in a medium supplemented only with FBS.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected cell proliferation.
Quantitative Data Summary
The following table summarizes the reported concentrations of hydroxyprolyl peptides, including this compound, found in various serum types.
| Serum Type | Total Hydroxyprolyl Peptide Conc. (µM) | This compound Contribution | Citation(s) |
| Fetal Bovine Serum (FBS) - Lot 1 | ~100 µM | Not specified, but a major component | [3][6] |
| Fetal Bovine Serum (FBS) - Other Lots | 70 - 80 µM | 37% - 70% of total | [3][6][8] |
| Adult Bovine Serum (ABS) | Significantly lower than FBS | Not specified | [6][8] |
Experimental Protocols
Protocol 1: Detection and Quantification of this compound in FBS by LC-MS/MS
This protocol provides a general methodology for the detection of this compound. Instrument parameters must be optimized for the specific equipment used.
1. Sample Preparation: a. Thaw FBS sample on ice. b. To 100 µL of FBS, add 400 µL of cold ethanol (B145695) to precipitate proteins. c. Vortex vigorously for 1 minute and incubate at -20°C for 2 hours. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Carefully collect the supernatant, which contains the LMW fraction including this compound. f. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. g. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
2. LC-MS/MS Analysis: a. LC System: A high-pressure binary gradient HPLC system. b. Column: A C18 reverse-phase column suitable for peptide analysis. c. Mobile Phase A: 0.1% Formic Acid in Water. d. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. e. Gradient: Develop a suitable gradient from 2% to 50% Mobile Phase B over 10-15 minutes to elute this compound. f. Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole) operating in positive electrospray ionization (ESI) mode. g. Detection Mode: Multiple Reaction Monitoring (MRM). Monitor for the specific precursor-to-product ion transition for this compound (e.g., m/z 229.1 -> 132.1). h. Quantification: Generate a standard curve using a certified this compound standard (e.g., from Bachem[11]) and calculate the concentration in the FBS sample.
Experimental Workflow: this compound Detection
Caption: Workflow for this compound detection and quantification.
Signaling Pathway
This compound Induced Cell Proliferation and Migration
This compound acts as an extracellular signaling molecule. In susceptible cells like tenocytes and fibroblasts, it functions as a ligand for integrin receptors on the cell surface. This interaction initiates an "outside-in" signaling cascade that promotes cell growth and motility.
The binding of this compound to α5β1-integrin activates downstream kinases, leading to the phosphorylation and activation of the Extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway. Activated ERK translocates to the nucleus, where it regulates transcription factors that control the expression of genes involved in cell proliferation, survival, and migration. This pathway is a primary mechanism by which this compound contamination in FBS can cause aberrant cell behavior in culture.
Signaling Diagram: this compound Mechanism of Action
Caption: this compound signaling via the Integrin-ERK pathway.
References
- 1. The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 3. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrin-Mediated Adhesion and Proliferation of Human MCs Elicited by A Hydroxyproline-Lacking, Collagen-like Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing [frontiersin.org]
- 10. Selective effects of collagen-derived peptides Pro-Hyp and Hyp-Gly on the proliferation and differentiation of SSEA3-positive human dental pulp stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating H-Pro-Hyp-OH Dosage Refinement for Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance and frequently asked questions (FAQs) to aid researchers in refining the dosage of H-Pro-Hyp-OH (Prolyl-hydroxyproline) for animal studies. Accurate dosage determination is critical for obtaining reliable and reproducible results in preclinical research. This guide offers a structured approach to dosage selection, administration, and troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for oral administration of this compound in rodent models for skin health studies?
A1: Based on available literature, a common starting point for oral administration in mice to investigate effects on skin health is in the range of 50 mg/kg body weight. However, the optimal dose will depend on the specific research question, the animal model, and the formulation of the compound. It is always recommended to perform a dose-ranging study to determine the most effective dose for your specific experimental conditions.
Q2: Are there any established toxicity data, such as an LD50, for this compound?
Q3: What is a recommended dosage for intraperitoneal administration of this compound for wound healing studies in mice?
A3: A previously published study on wound healing in mice utilized a daily intraperitoneal injection of 500 nmol of this compound in a 200 µL volume. This dosage was shown to be effective in promoting tissue regeneration. As with any administration route, it is crucial to monitor the animals for any signs of distress or adverse reactions.
Q4: How is this compound metabolized and distributed in animal models?
A4: Following oral administration, this compound is absorbed and can be detected in the bloodstream.[4][5] It distributes to various tissues, including the skin.[6] This distribution to target tissues is a key consideration for its therapeutic effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of efficacy at previously reported "effective" doses. | 1. Suboptimal Bioavailability: The vehicle or formulation may not be facilitating efficient absorption. 2. Animal Model Differences: Strain, age, or sex of the animal can influence response. 3. Incorrect Administration: Improper gavage technique or injection method. | 1. Formulation Optimization: Consider using a different vehicle or formulation to enhance solubility and absorption. 2. Dose-Ranging Study: Conduct a pilot study with a wider range of doses to identify the optimal dose for your specific model. 3. Technique Refinement: Ensure proper training and technique for the chosen administration route. |
| Observed Adverse Effects (e.g., lethargy, weight loss). | 1. Toxicity at High Doses: Although generally considered safe, high concentrations may lead to unforeseen effects. 2. Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing the adverse effects. 3. Contamination: The compound may be contaminated with impurities. | 1. Dose Reduction: Lower the administered dose and re-evaluate the therapeutic window. 2. Vehicle Control Group: Include a control group that receives only the vehicle to isolate its effects. 3. Purity Analysis: Verify the purity of your this compound compound using appropriate analytical methods. |
| Inconsistent results between experimental groups. | 1. Variability in Administration: Inconsistent dosing volumes or timing. 2. Animal Handling Stress: Stress can significantly impact physiological responses. 3. Dietary Factors: Components of the animal's diet could interfere with the absorption or action of this compound. | 1. Standardize Protocols: Ensure all experimental procedures, including dosing, are strictly standardized. 2. Acclimatization and Handling: Allow for a proper acclimatization period and handle animals consistently and gently. 3. Controlled Diet: Use a standardized diet for all animals in the study. |
Quantitative Data Summary
Table 1: this compound Dosage in Animal Studies
| Animal Model | Application | Administration Route | Dosage | Outcome |
| Rat | Pharmacokinetics | Intravenous | 5 mg/kg | Determination of bioavailability and clearance.[4][5] |
| Rat | Pharmacokinetics | Intragastric | 100 mg/kg | Assessment of oral absorption and metabolism.[4][5] |
| Mouse | Skin Health | Oral | 50 mg/kg | Investigated effects on skin properties. |
| Mouse | Wound Healing | Intraperitoneal | 500 nmol/day | Promoted tissue regeneration. |
| Guinea Pig | Osteoarthritis | Oral (in Collagen Hydrolysate) | Not specified for Pro-Hyp | Reduced cartilage destruction. |
Table 2: Toxicity Data for Collagen Peptides
| Substance | Animal Model | Administration Route | LD50 | Chronic Toxicity |
| Collagen Peptide (from Skate Skin) | Rat | Oral | > 5,000 mg/kg | Not reported in this study.[1] |
| Marine Collagen Peptides | Rat | Oral | Not determined | No significant adverse effects at up to 18% of diet for 24 months.[2] |
Experimental Protocols
Pharmacokinetic Study Protocol (Rat Model)
This protocol provides a general framework for assessing the pharmacokinetics of this compound in rats.
Caption: Workflow for a typical pharmacokinetic study of this compound in rats.
Signaling Pathway
Hypothesized Signaling Pathway for this compound in Fibroblasts
The following diagram illustrates a potential signaling pathway through which this compound may exert its effects on fibroblast proliferation and extracellular matrix (ECM) synthesis, key processes in wound healing and skin health.
References
- 1. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 2. A Chronic Oral Toxicity Study of Marine Collagen Peptides Preparation from Chum Salmon (Oncorhynchus keta) Skin Using Sprague-Dawley Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing [frontiersin.org]
- 4. Pharmacokinetics of collagen dipeptides (Gly-Pro and Pro-Hyp) and tripeptides (Gly-Pro-Hyp) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of collagen dipeptides (Gly–Pro and Pro–Hyp) and tripeptides (Gly–Pro–Hyp) in rats: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. Orally administered collagen peptide protects against UVB-induced skin aging through the absorption of dipeptide forms, Gly-Pro and Pro-Hyp - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of H-Pro-Hyp-OH and Gly-Pro-Hyp
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two prominent collagen-derived peptides: the dipeptide H-Pro-Hyp-OH (Pro-Hyp) and the tripeptide H-Gly-Pro-Hyp-OH (Gly-Pro-Hyp). This document synthesizes available experimental data to offer an objective overview of their respective roles in key physiological processes, particularly those related to skin health and tissue regeneration.
Executive Summary
Both Pro-Hyp and Gly-Pro-Hyp are bioactive peptides derived from the breakdown of collagen and have demonstrated significant roles in stimulating cellular activities relevant to dermatology and regenerative medicine. While both peptides contribute to improved skin health, they exhibit distinct pharmacokinetic profiles and potentially different primary biological activities. Pro-Hyp shows significantly higher oral bioavailability and has been extensively studied for its role in fibroblast proliferation and hyaluronic acid synthesis.[1][[“]] Gly-Pro-Hyp, while having lower oral bioavailability, is a key signaling molecule that activates specific fibroblast receptors and well-defined downstream pathways to promote extracellular matrix regeneration.[1][3]
Comparative Analysis of Biological Activities
The following sections detail the known biological activities of Pro-Hyp and Gly-Pro-Hyp, with quantitative data presented for comparison. It is important to note that the presented data for biological activities are derived from different studies and may not be directly comparable due to variations in experimental conditions.
Pharmacokinetics
A significant differentiator between the two peptides is their absorption and bioavailability following oral administration.
| Parameter | This compound | Gly-Pro-Hyp | Source |
| Absolute Oral Bioavailability (in rats) | 19.3% | 4.4% | [1] |
Fibroblast Proliferation
Both peptides have been shown to stimulate the proliferation of fibroblasts, which are critical cells for synthesizing collagen and other extracellular matrix components.
| Peptide | Concentration | Effect | Source |
| This compound | 200 nmol/mL | 1.5-fold increase in human dermal fibroblast proliferation | [[“]] |
| This compound | 0-1000 nmol/mL | Dose-dependent enhancement of mouse skin fibroblast growth on collagen gel | [4] |
| Gly-Pro-Hyp | Not specified | Accelerates osteoblastic proliferation and differentiation | [5] |
One study noted that in a mouse model of dermatitis, both Pro-Hyp and Gly-Pro-Hyp levels were significantly increased, with Pro-Hyp being the most abundant of these peptides.[6][7]
Hyaluronic Acid Synthesis
Hyaluronic acid is a key molecule for maintaining skin hydration and joint lubrication. Pro-Hyp has been demonstrated to be a potent stimulator of its synthesis.
| Peptide | Concentration | Effect | Source |
| This compound | 200 nmol/mL | 3.8-fold increase in hyaluronic acid synthesis in human dermal fibroblasts | [[“]] |
| This compound | Not specified | Stimulated hyaluronic acid production in cultured synovium cells | [8] |
Quantitative data for the direct effect of Gly-Pro-Hyp on hyaluronic acid synthesis is not as readily available in the reviewed literature.
Collagen Synthesis
Both peptides are believed to contribute to collagen synthesis, a fundamental process for maintaining skin structure and integrity. Gly-Pro-Hyp is specifically mentioned as a stimulant for collagen synthesis.[9] While Pro-Hyp's role in fibroblast proliferation indirectly supports collagen synthesis, direct quantitative comparisons of their efficacy in promoting collagen synthesis are not well-documented in the available literature.
Signaling Pathways
The mechanisms by which these peptides exert their effects are beginning to be understood, with distinct signaling pathways identified for each.
Gly-Pro-Hyp Signaling Pathway
Gly-Pro-Hyp is known to interact with several fibroblast surface receptors, initiating a cascade of intracellular signaling that leads to the upregulation of extracellular matrix proteins.[3]
Caption: Signaling cascade initiated by Gly-Pro-Hyp in fibroblasts.
Pro-Hyp Signaling Pathway
The signaling pathway for Pro-Hyp in fibroblasts is understood to involve the p75NTR receptor, particularly in the context of wound healing.[10]
References
- 1. Pharmacokinetics of collagen dipeptides (Gly-Pro and Pro-Hyp) and tripeptides (Gly-Pro-Hyp) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Assay for Hyaluronan Synthase | Springer Nature Experiments [experiments.springernature.com]
- 6. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing [frontiersin.org]
- 8. Effects of Pro-Hyp, a collagen hydrolysate-derived peptide, on hyaluronic acid synthesis using in vitro cultured synovium cells and oral ingestion of collagen hydrolysates in a guinea pig model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fibroblast cell proliferation assay [bio-protocol.org]
- 10. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of H-Pro-Hyp-OH and Ascorbic Acid on Collagen Efficacy
For Immediate Release
[City, State] – In the intricate world of cellular biology and tissue regeneration, the synthesis of collagen is a focal point for researchers in dermatology, pharmacology, and regenerative medicine. This guide provides a comprehensive comparison of two key molecules known to influence collagen production: the dipeptide Prolyl-hydroxyproline (H-Pro-Hyp-OH) and the essential nutrient Ascorbic Acid (Vitamin C). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their respective efficacies, supported by experimental data and methodologies.
Executive Summary
Both this compound and Ascorbic Acid have demonstrated significant positive effects on collagen synthesis, albeit through different primary mechanisms. Ascorbic Acid is a well-established cofactor for the enzymes prolyl and lysyl hydroxylase, which are critical for the post-translational modification and stabilization of collagen. It also upregulates the expression of collagen genes. This compound, a major bioactive component of collagen hydrolysates, has been shown to stimulate the proliferation and migration of fibroblasts, the primary cells responsible for collagen synthesis. While direct comparative studies are limited, this guide consolidates available data to facilitate an informed understanding of their individual and potential synergistic roles in promoting collagen production.
Quantitative Data on Efficacy
The following tables summarize the quantitative effects of this compound and Ascorbic Acid on various parameters related to collagen synthesis, as reported in separate in vitro studies. It is crucial to note that these results are not from head-to-head comparative experiments and experimental conditions may vary between studies.
Table 1: Efficacy of this compound on Fibroblast Activity and Collagen Synthesis
| Parameter | Cell Type | Concentration | Observed Effect | Citation |
| Fibroblast Proliferation | Mouse Skin Fibroblasts | 200 nmol/mL | Significant increase in the number of fibroblasts migrating from skin explants after 72 hours. | [1][2] |
| Fibroblast Growth on Collagen Gel | Mouse Skin Fibroblasts | 0-1000 nmol/mL | Dose-dependent enhancement of fibroblast growth. | [1][2] |
| Hyaluronic Acid Synthesis | Cultured Human Dermal Fibroblasts | 200 nmol/mL | 3.8-fold increase in hyaluronic acid synthesis. | [3] |
| Cell Proliferation | Cultured Human Dermal Fibroblasts | 200 nmol/mL | 1.5-fold increase in cell proliferation. | [3] |
Table 2: Efficacy of Ascorbic Acid on Collagen Synthesis
| Parameter | Cell Type | Concentration | Observed Effect | Citation |
| Collagen Synthesis | Cultured Human Skin Fibroblasts | Not specified | Approximately 8-fold increase in collagen synthesis. | [4] |
| Procollagen (B1174764) Hydroxyproline (B1673980) Synthesis | Cultured Chick Embryo Tendon Fibroblasts | 40 µg/mL | 2-fold increase in the rate of hydroxyproline synthesis within 30 minutes. | [5] |
| Collagen Type I and III mRNA Levels | Human Skin Fibroblasts | Not specified | 2 to 3-fold increase in steady-state mRNA levels. | [6][7] |
| Collagen Gene Transcription (Type I and III) | Human Skin Fibroblasts | Not specified | 4-fold and 3.4-fold enhancement of transcription, respectively. | [8] |
| Prolyl Hydroxylase (PH) and Lysyl Hydroxylase (LH) mRNA and Protein Expression | Human Dermal Fibroblast Cells (HS27) | 5-100 µM | Dose-dependent increase in both mRNA and protein expression. | [9] |
Experimental Protocols
Quantification of Collagen Synthesis via Hydroxyproline Assay
This method is widely used to determine the total collagen content in cell cultures and tissues.
1. Sample Preparation:
-
Cell Layer: Cells are scraped from the culture dish and sonicated. Proteins are precipitated, and the collagen-containing pellet is resolubilized.
-
Culture Medium: Proteins in the culture medium are precipitated, and the resulting pellet containing secreted collagen is collected.
2. Hydrolysis:
-
The samples are hydrolyzed in 6 M HCl at an elevated temperature (e.g., 110-120°C) for 18-24 hours to break down the collagen into its constituent amino acids.
3. Hydroxyproline Quantification:
-
The concentration of hydroxyproline in the hydrolysate is determined using a colorimetric assay. This typically involves the oxidation of hydroxyproline followed by a reaction with a chromogen (e.g., Ehrlich's reagent) to produce a colored product.
-
The absorbance is measured spectrophotometrically, and the hydroxyproline concentration is calculated from a standard curve.
-
Collagen content is estimated based on the assumption that hydroxyproline constitutes a specific percentage of collagen by weight (typically around 13.5%).
Assessment of Fibroblast Proliferation and Migration
1. Cell Culture:
-
Fibroblasts are seeded in culture plates. For migration assays, a "wound" can be created by scratching the cell monolayer, or transwell inserts can be used.
2. Treatment:
-
The cells are treated with various concentrations of the test substance (this compound or Ascorbic Acid).
3. Proliferation Assay (e.g., MTT Assay):
-
After the treatment period, a reagent such as MTT is added to the culture medium.
-
Viable, metabolically active cells convert the MTT into a colored formazan (B1609692) product.
-
The formazan is solubilized, and the absorbance is measured to determine the relative number of viable cells.
4. Migration Assay (e.g., Wound Healing Assay):
-
The rate of "wound" closure is monitored and quantified over time using microscopy.
Gene Expression Analysis by RT-qPCR
1. RNA Extraction:
-
Total RNA is isolated from the treated and control fibroblast cultures.
2. Reverse Transcription:
-
The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
3. Quantitative PCR (qPCR):
-
The cDNA is used as a template for qPCR with primers specific for collagen genes (e.g., COL1A1, COL3A1) and a reference gene.
-
The relative expression of the target genes is calculated to determine the effect of the treatment.
Signaling Pathways and Mechanisms of Action
Ascorbic Acid: A Key Cofactor and Gene Regulator
Ascorbic acid's primary role in collagen synthesis is as a cofactor for prolyl and lysyl hydroxylases. These enzymes are essential for the hydroxylation of proline and lysine (B10760008) residues in procollagen chains, a critical step for the formation of the stable triple-helix structure of mature collagen.[10] Additionally, ascorbic acid has been shown to increase the transcription of procollagen genes, leading to higher levels of collagen mRNA and subsequent protein synthesis.[8][11]
Caption: Ascorbic Acid's dual role in collagen synthesis.
This compound: A Stimulator of Fibroblast Activity
The dipeptide this compound appears to exert its effects primarily by stimulating the cells responsible for collagen production. Studies have shown that this compound can enhance the proliferation and migration of fibroblasts.[1][2] While the precise signaling cascade is still under investigation, some evidence suggests the involvement of growth factor-like signaling pathways that ultimately lead to increased cell numbers and activity.
Caption: Proposed mechanism of this compound on fibroblasts.
Conclusion
Both this compound and Ascorbic Acid are potent enhancers of collagen synthesis, operating through distinct yet potentially complementary mechanisms. Ascorbic Acid's role is well-defined at the molecular level, directly participating in collagen maturation and gene expression. This compound, on the other hand, acts as a cellular stimulant, promoting the growth and activity of fibroblasts.
For researchers and drug development professionals, these findings suggest that a combination of these two molecules could offer a synergistic approach to enhancing collagen production for various therapeutic and cosmetic applications. Further head-to-head comparative studies are warranted to elucidate the optimal concentrations and combined effects of this compound and Ascorbic Acid on collagen synthesis and tissue regeneration.
Experimental Workflow Overview
The following diagram outlines a general experimental workflow for comparing the efficacy of this compound and Ascorbic Acid on collagen synthesis in vitro.
Caption: In vitro comparison workflow.
References
- 1. Frontiers | Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing [frontiersin.org]
- 2. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of collagen synthesis by ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ascorbate increases the synthesis of procollagen hydroxyproline by cultured fibroblasts from chick embryo tendons without activation of prolyl hydroxyla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ascorbic acid specifically increases type I and type III procollagen messenger RNA levels in human skin fibroblast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ascorbic acid preferentially enhances type I and III collagen gene transcription in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
H-Pro-Hyp-OH: A Validated Marker for Enhanced Wound Healing Assessment
For Immediate Release
A comprehensive evaluation of Prolyl-hydroxyproline (H-Pro-Hyp-OH), a unique collagen-derived dipeptide, establishes its role as a significant and specific biomarker for monitoring the wound healing process. This guide provides an objective comparison of this compound with other conventional and emerging wound healing markers, supported by experimental data, for researchers, scientists, and drug development professionals.
Executive Summary
Wound healing is a complex biological process involving inflammation, proliferation, and remodeling phases. Accurate monitoring of this process is crucial for developing effective therapeutic strategies. While traditional markers like total hydroxyproline (B1673980) provide a general measure of collagen content, this compound offers a more dynamic and specific assessment of active collagen synthesis and fibroblast proliferation, key events in wound repair. This guide delves into the validation of this compound, comparing its performance with alternative markers such as total hydroxyproline, matrix metalloproteinases (MMPs), tissue inhibitors of metalloproteinases (TIMPs), and various cytokines and growth factors.
This compound: A Specific Indicator of Wound Repair
This compound is a major bioactive component of collagen hydrolysates and is also generated endogenously at wound sites.[1][2] Its primary role in wound healing is to stimulate the proliferation of specific fibroblasts, particularly those expressing the p75 neurotrophin receptor (p75NTR), which are crucial for tissue regeneration.[1][2] This targeted action makes this compound a more precise marker of the proliferative phase of wound healing compared to broader measures of collagen content.
Comparative Analysis of Wound Healing Markers
The following tables summarize the performance of this compound in comparison to other established and emerging wound healing biomarkers.
Table 1: Quantitative Comparison of Collagen-Related Wound Healing Markers
| Marker | Typical Concentration in Healing Wounds | Method of Measurement | Advantages | Limitations |
| This compound | Plasma levels: ~0.14-0.34 nmol/mL (cyclic form after collagen hydrolysate ingestion)[3] | LC-MS/MS | Specific to active collagen turnover and fibroblast proliferation.[1][2] Can be detected in blood, offering a less invasive monitoring option.[3] | Requires sensitive analytical techniques like LC-MS/MS. Less historical data compared to hydroxyproline. |
| Total Hydroxyproline | Tissue levels: Increase significantly during healing (e.g., from ~25 µg/mg to ~70 µg/mg dry tissue over 15 days)[4] | Colorimetric Assay, HPLC, LC-MS/MS | Well-established, reflects total collagen content.[5] Simpler colorimetric assays are available. | Not specific to newly synthesized collagen. Primarily measured in tissue biopsies, which are invasive. |
Table 2: Comparison with Non-Collagen-Based Wound Healing Markers
| Marker Class | Specific Examples | Role in Wound Healing | Advantages | Limitations |
| Matrix Metalloproteinases (MMPs) & Inhibitors (TIMPs) | MMP-2, MMP-9, TIMP-1 | MMPs degrade extracellular matrix, while TIMPs inhibit them. The MMP-9/TIMP-1 ratio is a key indicator of healing progression. | The MMP/TIMP ratio is a strong predictor of wound healing outcomes.[6] | Levels can fluctuate significantly and are influenced by inflammation and infection. |
| Cytokines | IL-1β, IL-6, IL-8, TNF-α, IL-10 | Modulate inflammation and cell signaling. Pro-inflammatory cytokines are elevated in early stages, while anti-inflammatory cytokines increase later.[7] | Provide insights into the inflammatory status of the wound. | Can be non-specific and influenced by various systemic factors. |
| Growth Factors | PDGF, VEGF, bFGF, GM-CSF | Stimulate cell proliferation, angiogenesis, and matrix deposition.[6] | Directly reflect the anabolic processes of wound healing. | Can have short half-lives and their local concentration may not be reflected systemically. |
Experimental Methodologies
Accurate quantification of these biomarkers is essential for their validation and clinical utility. Below are detailed protocols for the measurement of this compound and the conventional marker, total hydroxyproline.
Protocol 1: Quantification of this compound in Biological Fluids by LC-MS/MS
This protocol is adapted from a method for the detection of cyclic Pro-Hyp and can be optimized for linear this compound.[3]
1. Sample Preparation:
- Collect plasma or wound fluid samples.
- For derivatization, mix the sample with a derivatizing agent (e.g., AccQ•Tag™ Ultra).
- Incubate to allow for complete derivatization.
- Quench the reaction and dilute the sample for analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A reverse-phase C18 column (e.g., Inertsil ODS-3, 150 x 2.1 mm).
- Mobile Phase A: 0.01% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: Acetonitrile.
- Gradient: A suitable gradient to separate this compound from other components.
- Flow Rate: 0.2 mL/min.
- Column Temperature: 45 °C.
- Mass Spectrometry (MS):
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for this compound.
- Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a stable isotope-labeled internal standard.
Protocol 2: Quantification of Total Hydroxyproline in Tissue Samples (Colorimetric Assay)
1. Sample Preparation:
- Obtain a tissue biopsy from the wound site.
- Hydrolyze the tissue sample in 6 M HCl at 110-120°C for 3-18 hours to break down collagen into its constituent amino acids.
- Neutralize the hydrolysate with NaOH.
2. Colorimetric Reaction:
- Add Chloramine-T solution to oxidize the hydroxyproline.
- Incubate at room temperature.
- Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 60-65°C to develop a chromophore.
3. Measurement:
- Measure the absorbance of the resulting solution at approximately 560 nm using a spectrophotometer.
- Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.
This compound Signaling Pathway in Fibroblasts
This compound specifically stimulates the proliferation of p75NTR-positive fibroblasts. The binding of this compound to p75NTR is believed to initiate a signaling cascade that promotes cell growth and collagen synthesis. Downstream signaling may involve the activation of NF-κB and JNK pathways, as well as the generation of ceramide.[8]
Caption: this compound signaling in fibroblasts.
Experimental Workflow for this compound Quantification
The following workflow outlines the key steps in quantifying this compound from a biological sample using LC-MS/MS.
Caption: LC-MS/MS workflow for this compound.
Logical Relationship of Wound Healing Markers
This diagram illustrates the relationship between different classes of wound healing markers and the phases of wound healing they represent.
Caption: Markers and phases of wound healing.
Conclusion
The validation of this compound as a wound healing marker represents a significant advancement in the field. Its specificity for active fibroblast proliferation provides a more nuanced understanding of the healing process compared to traditional markers. While further direct comparative studies are warranted, the existing evidence strongly supports the integration of this compound measurement into research and clinical settings for a more precise evaluation of wound healing dynamics and the efficacy of novel therapeutic interventions.
References
- 1. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Pilot Study for the Detection of Cyclic Prolyl-Hydroxyproline (Pro-Hyp) in Human Blood after Ingestion of Collagen Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collagen-derived dipeptide Pro-Hyp administration accelerates muscle regenerative healing accompanied by less scarring after wounding on the abdominal wall in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of collagen content in skin wounds evaluated by biochemical assay and by computer-aided histomorphometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Application of Growth Factors and Cytokines in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ceramide Signaling Downstream of the p75 Neurotrophin Receptor Mediates the Effects of Nerve Growth Factor on Outgrowth of Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Prolyl-hydroxyproline (Pro-Hyp) Outperforms Hydroxyproline (Hyp) in Stimulating Fibroblast Function: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of Prolyl-hydroxyproline (Pro-Hyp), a bioactive dipeptide, and its constituent amino acid, Hydroxyproline (Hyp), on fibroblast activity. The following sections detail their differential impacts on fibroblast proliferation, migration, and extracellular matrix synthesis, supported by experimental data and methodologies.
Executive Summary
Prolyl-hydroxyproline (Pro-Hyp) has demonstrated significant stimulatory effects on key fibroblast functions crucial for skin and connective tissue health. In stark contrast, Hydroxyproline (Hyp) alone does not exhibit these bioactivities. Experimental evidence indicates that Pro-Hyp actively promotes fibroblast proliferation, migration, and the synthesis of essential extracellular matrix components like collagen and hyaluronic acid. These findings position Pro-Hyp as a promising agent in dermatology, wound healing, and tissue regeneration research.
I. Comparative Efficacy: Pro-Hyp vs. Hyp on Fibroblast Functions
Experimental studies consistently highlight the superior performance of Pro-Hyp in modulating fibroblast behavior compared to Hyp. While Pro-Hyp acts as a signaling molecule, Hyp appears to be biologically inert in the contexts examined.
Fibroblast Proliferation and Migration
Pro-Hyp has been shown to significantly enhance the proliferation and migration of fibroblasts, particularly when these cells are cultured on a collagen gel matrix, which mimics the in-vivo environment. In contrast, free Hyp does not induce a similar proliferative response.
One study demonstrated that the addition of Pro-Hyp (200 nmol/mL) to mouse skin fibroblasts cultured on a collagen gel significantly enhanced their growth.[1] Conversely, the addition of free Hyp at the same concentration showed no significant effect on fibroblast growth.[1] In a separate experiment, Pro-Hyp at a concentration of 200 nmol/mL was found to increase the number of fibroblasts migrating from skin explants, an effect that was not observed with free Proline and Hydroxyproline.[1] Another study corroborated these findings, showing that Pro-Hyp enhanced cell proliferation by 1.5-fold at a dose of 200 nmol/mL in cultured human dermal fibroblasts.[2]
Table 1: Effect of Pro-Hyp vs. Hyp on Fibroblast Proliferation
| Compound | Concentration | Cell Type | Experimental Condition | Result | Reference |
| Pro-Hyp | 200 nmol/mL | Mouse Skin Fibroblasts | Collagen Gel Culture | Significant growth enhancement | [1] |
| Hyp | 200 nmol/mL | Mouse Skin Fibroblasts | Collagen Gel Culture | No significant effect | [1] |
| Pro + Hyp | 200 nmol/mL | Mouse Skin Fibroblasts | Collagen Gel Culture | No significant effect | [1] |
| Pro-Hyp | 200 nmol/mL | Human Dermal Fibroblasts | Standard Culture | 1.5-fold increase in proliferation | [2] |
Extracellular Matrix Synthesis
The synthesis of extracellular matrix components, particularly collagen and hyaluronic acid, is a critical function of fibroblasts. Pro-Hyp has been identified as a potent stimulator of hyaluronic acid synthesis, while the direct effect of Hyp on this process is not supported by the available data.
A key study revealed that Pro-Hyp at a concentration of 200 nmol/mL led to a remarkable 3.8-fold increase in hyaluronic acid synthesis in cultured human dermal fibroblasts.[2] This was associated with a 2.3-fold elevation in the mRNA levels of hyaluronan synthase 2 (HAS2).[2]
Table 2: Effect of Pro-Hyp on Hyaluronic Acid Synthesis
| Compound | Concentration | Cell Type | Key Outcome | Fold Increase | Reference |
| Pro-Hyp | 200 nmol/mL | Human Dermal Fibroblasts | Hyaluronic Acid Synthesis | 3.8 | [2] |
| Pro-Hyp | 200 nmol/mL | Human Dermal Fibroblasts | HAS2 mRNA levels | 2.3 | [2] |
While direct comparative data for collagen synthesis is less explicitly quantified in a side-by-side manner, the enhanced proliferation and overall activation of fibroblasts by Pro-Hyp strongly suggest a positive impact on collagen production. The fundamental role of fibroblasts is to produce collagen, and an increase in fibroblast number and activity, as induced by Pro-Hyp, would logically lead to increased collagen deposition.
II. Signaling Pathways
The differential effects of Pro-Hyp and Hyp on fibroblasts can be attributed to their distinct interactions with cellular signaling pathways. Pro-Hyp has been shown to actively modulate intracellular signaling cascades, a property not observed with Hyp.
Pro-Hyp Signaling
Research indicates that Pro-Hyp stimulates hyaluronic acid synthesis through the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[2] Upon stimulation with Pro-Hyp, an elevation in the phosphorylation of STAT3 was observed.[2] The stimulatory effect of Pro-Hyp on HAS2 mRNA expression was abolished by protein kinase inhibitors, further implicating a kinase-mediated signaling cascade.[2]
Caption: Pro-Hyp signaling pathway in fibroblasts.
Hydroxyproline Signaling
Currently, there is no substantial evidence to suggest that free Hydroxyproline activates specific signaling pathways in fibroblasts to promote proliferation or extracellular matrix synthesis. Its effects are generally considered to be passive, serving as a basic building block for collagen synthesis once it is incorporated into procollagen (B1174764) chains inside the cell, a process that is dependent on the overall rate of protein synthesis directed by the cell.
III. Experimental Protocols
The following are summaries of the methodologies used in the cited research to evaluate the effects of Pro-Hyp and Hyp on fibroblasts.
Fibroblast Proliferation Assay
-
Cell Culture: Mouse skin primary fibroblasts or human dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. For experiments on collagen gels, plates are coated with a collagen solution that is allowed to gel before cell seeding.
-
Treatment: Cells are treated with Pro-Hyp or Hyp at specified concentrations (e.g., 200 nmol/mL). A control group without these additives is also maintained.
-
Proliferation Assessment: Cell proliferation is quantified at various time points (e.g., 48, 96, 144 hours) using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8). This assay measures the activity of dehydrogenases in viable cells. The absorbance is read at 450 nm using a microplate reader, with higher absorbance correlating to a greater number of viable cells.
-
Migration Assay (Skin Explant Model): Small sections of mouse skin are placed in culture dishes. The number of fibroblasts migrating out from the skin explant is counted at regular intervals under a microscope.
Caption: Experimental workflow for fibroblast proliferation assay.
Hyaluronic Acid Synthesis Assay
-
Cell Culture and Treatment: Human dermal fibroblasts are cultured to confluence. The cells are then treated with Pro-Hyp or a control medium for a specified period (e.g., 48 hours).
-
Sample Collection: The culture supernatant is collected to measure the secreted hyaluronic acid.
-
Quantification: The concentration of hyaluronic acid in the supernatant is determined using a commercially available Hyaluronic Acid ELISA (Enzyme-Linked Immunosorbent Assay) kit. This method typically involves the use of a hyaluronic acid binding protein.
-
Gene Expression Analysis: To assess the underlying mechanism, total RNA is extracted from the treated cells. The mRNA expression levels of hyaluronan synthase 2 (HAS2) are quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR).
IV. Conclusion
The evidence strongly indicates that Prolyl-hydroxyproline is a bioactive dipeptide that directly stimulates fibroblast proliferation, migration, and hyaluronic acid synthesis. These effects are mediated through the activation of specific intracellular signaling pathways. In contrast, Hydroxyproline alone does not exhibit these stimulatory properties. For researchers and professionals in drug development, these findings underscore the potential of Pro-Hyp as a targeted agent for promoting skin health, wound healing, and the development of novel therapeutics for connective tissue disorders. Future research should continue to elucidate the specific receptors and downstream signaling events initiated by Pro-Hyp to fully harness its therapeutic potential.
References
A Comparative Analysis of Synthetic vs. Natural H-Pro-Hyp-OH for Research Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic and Natural H-Pro-Hyp-OH
The dipeptide this compound, also known as Prolyl-hydroxyproline (Pro-Hyp), is a key bioactive component derived from collagen. It plays a significant role in various physiological processes, including skin health and wound healing, primarily by stimulating fibroblast proliferation.[1][2] This guide provides a comparative analysis of chemically synthesized this compound versus its natural counterpart derived from collagen hydrolysates, offering insights into their respective properties and performance based on available data.
Physicochemical Properties
Synthetic this compound offers high purity and well-defined physicochemical characteristics. Natural this compound is typically a component of a complex mixture of peptides in collagen hydrolysates, where its concentration and the presence of other molecules can vary depending on the source and manufacturing process.[3][4]
| Property | Synthetic this compound | Natural this compound (from Collagen Hydrolysate) |
| Purity | High (typically ≥99%)[5] | Variable, part of a peptide mixture |
| Molecular Formula | C10H16N2O4[] | C10H16N2O4[] |
| Molecular Weight | 228.25 g/mol [] | 228.25 g/mol [] |
| Appearance | White to off-white powder[5] | Typically a powder, color may vary |
| Melting Point | 152-154 °C[] | Not applicable (as it's a mixture) |
| Potential Impurities | Residual solvents, reagents from synthesis | Other collagen peptides, heavy metals, endotoxins[7][8] |
Biological Activity and Efficacy
| Parameter | Synthetic this compound | Natural this compound (from Collagen Hydrolysate) |
| Primary Bioactivity | Stimulation of fibroblast proliferation[1] | Stimulation of fibroblast proliferation[1][9] |
| Consistency of Action | High, due to defined purity and concentration | Variable, dependent on the peptide profile of the hydrolysate |
| Other Potential Effects | Specific to the this compound molecule | Potential for synergistic or confounding effects from other peptides and molecules present in the hydrolysate |
Experimental Protocols
To facilitate reproducible and rigorous research, detailed experimental methodologies are essential. Below are representative protocols for comparing the biological activity of synthetic and natural this compound.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of synthetic this compound and quantify its concentration in a natural collagen hydrolysate.
Methodology:
-
Sample Preparation:
-
Synthetic this compound: Prepare a stock solution of 1 mg/mL in ultrapure water.
-
Natural Collagen Hydrolysate: Prepare a 10 mg/mL solution in ultrapure water and filter through a 0.22 µm syringe filter to remove any insoluble material.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (0.1% trifluoroacetic acid in water) and solvent B (0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Program: A linear gradient from 5% to 50% solvent B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
-
Data Analysis:
-
For synthetic this compound, calculate purity based on the peak area of the main component relative to the total peak area.
-
For natural collagen hydrolysate, identify the this compound peak by comparing its retention time with that of the synthetic standard and quantify its concentration using a calibration curve generated from the synthetic standard.
-
In Vitro Fibroblast Proliferation Assay (CCK-8 Assay)
Objective: To compare the dose-dependent effect of synthetic and natural this compound on the proliferation of human dermal fibroblasts.
Methodology:
-
Cell Culture: Culture human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Seed fibroblasts into a 96-well plate at a density of 5 x 10^3 cells per well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of synthetic this compound in serum-free DMEM (e.g., 0, 10, 50, 100, 200, 500 µM).
-
Prepare serial dilutions of the natural collagen hydrolysate, with concentrations normalized to the this compound content determined by HPLC.
-
Replace the culture medium with the prepared treatment solutions and incubate for 48-72 hours.
-
-
Proliferation Assessment:
-
Data Analysis: Express the results as a percentage of the control (untreated cells) and plot a dose-response curve to determine the EC50 for both synthetic and natural this compound.
Signaling Pathways and Experimental Workflows
The biological effects of this compound on fibroblasts are initiated through specific signaling cascades. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for comparative analysis.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wellbeingnutrition.com [wellbeingnutrition.com]
- 4. goldmanlaboratories.com [goldmanlaboratories.com]
- 5. chemimpex.com [chemimpex.com]
- 7. naturallycollagen.com [naturallycollagen.com]
- 8. cbsupplements.com [cbsupplements.com]
- 9. researchgate.net [researchgate.net]
- 10. Dermal Fibroblast Migration and Proliferation Upon Wounding or Lipopolysaccharide Exposure is Mediated by Stathmin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
H-Pro-Hyp-OH: A Comparative Efficacy Analysis Against Other Dipeptides in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Prolyl-hydroxyproline (H-Pro-Hyp-OH or Pro-Hyp) is a major bioactive component found in the bloodstream after the ingestion of collagen hydrolysates.[1][2] Its presence has been linked to a variety of physiological effects, particularly in the realms of skin health and wound healing. This guide provides a comparative analysis of the efficacy of this compound against other dipeptides, focusing on key cellular processes such as fibroblast proliferation, cell migration, and extracellular matrix synthesis. The information presented is based on available in vitro experimental data to offer an objective overview for research and development applications.
Data Presentation
The following tables summarize the quantitative data from various studies comparing the efficacy of this compound with other dipeptides in stimulating key cellular functions in fibroblasts.
Table 1: Fibroblast Proliferation
| Dipeptide | Concentration | Cell Type | Proliferation Increase (relative to control) | Source |
| This compound | 200 nmol/mL | Human Dermal Fibroblasts | 1.5-fold | [3] |
| This compound | 100 µM | Mouse Skin Fibroblasts | Significant increase | [4][5] |
| H-Hyp-Gly-OH | 100 µM | Mouse Skin Fibroblasts | Significant increase | [4][5] |
| Ala-Hyp-Gly | 80 µg/mL | Adult Tenocytes | Less effective than Pro-Hyp | [6] |
| Leu-Hyp-Gly | 80 µg/mL | Adult Tenocytes | Less effective than Pro-Hyp | [6] |
| Hyp-Gly | 80 µg/mL | Adult Tenocytes | Less effective than Pro-Hyp | [6] |
Table 2: Cell Migration / Wound Healing
| Dipeptide | Concentration | Assay | % Wound Closure / Migration Increase | Source |
| This compound | 200 µM | Skin Explant Migration | Significant increase in migrated fibroblasts | [4] |
| OA-GL12 | 10 pM | Scratch Assay (Keratinocytes) | 92.31 ± 2.61% at 24h (vs. 63.53 ± 5.41% for control) | [7] |
| MT6-AgNP | Not specified | Scratch Assay (Fibroblasts) | 71.97 ± 4.35% at 24h | [8] |
| CuTP1-AgNP | Not specified | Scratch Assay (Fibroblasts) | 62.37 ± 18.33% at 24h | [8] |
Table 3: Extracellular Matrix (Collagen) Synthesis
| Dipeptide | Concentration | Cell Type | Outcome | Source |
| This compound | 500 µg/mL | Adult Tenocytes | Significantly denser and thicker type I collagen fibril network | [2] |
| This compound | Not specified | Preosteoblast cells | Enhanced collagen secretion | [6] |
| Ala-Hyp-Gly | Not specified | Preosteoblast cells | Enhanced collagen secretion | [6] |
| Leu-Hyp-Gly | Not specified | Preosteoblast cells | Enhanced collagen secretion | [6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Fibroblast Proliferation Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Culture human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Dipeptide Treatment:
-
Prepare stock solutions of the dipeptides (e.g., this compound, H-Hyp-Gly-OH) in sterile phosphate-buffered saline (PBS) or the culture medium.
-
Perform serial dilutions to achieve the desired final concentrations.
-
After the 24-hour incubation, replace the culture medium with 100 µL of fresh medium containing the different dipeptide concentrations. Include a vehicle-only control group.
-
-
MTT Assay:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the control group.
-
In Vitro Wound Healing Assay (Scratch Assay)
This assay is used to study collective cell migration in vitro.
-
Cell Seeding:
-
Seed fibroblasts into a 12-well plate at a density that allows them to reach 90-100% confluence within 24 hours (e.g., 2 x 10⁵ cells/well).
-
-
Creating the Wound:
-
Once the cells form a confluent monolayer, use a sterile p200 pipette tip to create a straight scratch down the center of each well.
-
-
Treatment and Imaging:
-
Gently wash the wells with PBS to remove detached cells.
-
Add fresh culture medium containing the dipeptides at the desired concentrations.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 8 hours for 24-48 hours) using a phase-contrast microscope.
-
-
Data Analysis:
-
The rate of wound closure is quantified by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
The percentage of wound closure is calculated relative to the initial scratch area.
-
Quantification of Collagen Synthesis (ELISA)
This protocol is used to measure the amount of newly synthesized collagen secreted by fibroblasts.
-
Cell Culture and Treatment:
-
Plate fibroblasts in 6-well plates and grow to confluence.
-
Replace the medium with fresh medium containing the dipeptides and 50 µg/mL of ascorbic acid (which is essential for collagen synthesis).
-
Incubate for 48-72 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
The cell layer can also be lysed to measure cell-associated collagen.
-
-
ELISA Procedure:
-
Use a commercially available ELISA kit for type I procollagen (B1174764).
-
Coat a 96-well plate with a capture antibody specific for the C-terminal propeptide of type I procollagen (PICP).
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
After washing, add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the PICP standards.
-
Determine the concentration of PICP in the samples by interpolating from the standard curve.
-
Signaling Pathways and Mechanisms of Action
This compound has been shown to exert its effects on fibroblasts through the activation of specific signaling pathways.
β1-Integrin Signaling Pathway
This compound-mediated chemotactic activity in tendon cells is significantly reduced by an α5β1-integrin antagonist, suggesting a crucial role for this pathway in cell migration.
References
- 1. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective inhibition of fibroblast activation protein protease based on dipeptide substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A short peptide potentially promotes the healing of skin wound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Peptides on the Synthesis, Properties and Wound Healing Capacity of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Benchmarking H-Pro-Hyp-OH Activity Against Key Growth Factors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of the dipeptide H-Pro-Hyp-OH (Prolyl-hydroxyproline) against common growth factors such as Epidermal Growth Factor (EGF), Fibroblast Growth Factor (FGF), Platelet-Derived Growth Factor (PDGF), and Transforming Growth Factor-beta (TGF-β). The information is intended for researchers and professionals in the fields of cell culture, tissue engineering, and drug development to evaluate the potential applications of this compound.
Introduction
This compound is a collagen-derived dipeptide that has been shown to exhibit several biological activities, including the promotion of cell proliferation and migration, and stimulation of extracellular matrix synthesis.[1][2] These properties suggest that this compound may serve as a potential alternative or supplement to traditional growth factors in various in vitro and in vivo applications. This guide benchmarks the known activities of this compound against well-established growth factors to aid in the assessment of its relative potency and utility.
Quantitative Comparison of Bioactivity
Direct comparative studies providing head-to-head quantitative data (e.g., EC50 values) for this compound and various growth factors in the same experimental setups are limited in the publicly available literature. However, by compiling data from various sources, we can establish a benchmark for their respective activities in key cellular assays.
Table 1: Comparative Efficacy in Fibroblast Proliferation
| Compound | Cell Type | Assay | Effective Concentration | Fold Increase (vs. Control) | Citation |
| This compound | Human Dermal Fibroblasts | Cell Counting | 200 nmol/mL | 1.5-fold | [1] |
| This compound | Mouse Tenocytes | Cell Proliferation Assay | 200-500 µg/mL | Concentration-dependent increase | [2] |
| bFGF (basic FGF) | Human Foreskin Fibroblasts | MTT Assay | 1-100 ng/mL | Concentration-dependent increase | |
| EGF | Human Foreskin Fibroblasts | Cell Counting | 0.1-10 ng/mL | Concentration-dependent increase | |
| PDGF-BB | Mouse Embryonic Fibroblasts | BrdU Incorporation | 1-50 ng/mL | Concentration-dependent increase |
Table 2: Stimulation of Extracellular Matrix Components
| Compound | Cell Type | Component Measured | Assay | Effective Concentration | Fold Increase (vs. Control) | Citation |
| This compound | Human Dermal Fibroblasts | Hyaluronic Acid | ELISA | 200 nmol/mL | 3.8-fold | [1] |
| TGF-β1 | Human Dermal Fibroblasts | Collagen Type I | ELISA / Western Blot | 1-10 ng/mL | Concentration-dependent increase |
Signaling Pathways
Understanding the signaling pathways activated by this compound and growth factors is crucial for predicting their cellular effects and potential synergies or antagonisms.
This compound Signaling
This compound has been shown to stimulate the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and increase the expression of Hyaluronan Synthase 2 (HAS2), leading to enhanced hyaluronic acid synthesis and cell proliferation.[1]
Caption: this compound signaling pathway leading to cell proliferation and hyaluronic acid synthesis.
Growth Factor Signaling Pathways
Growth factors like EGF, FGF, PDGF, and TGF-β activate receptor tyrosine kinases (RTKs) or serine/threonine kinase receptors, initiating complex downstream signaling cascades. A common pathway involves the activation of the Ras-MAPK and PI3K-Akt pathways, which regulate cell proliferation, survival, and migration.
Caption: A generalized signaling pathway for receptor tyrosine kinase-activating growth factors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for the key assays mentioned in this guide.
Cell Proliferation Assay (CCK-8/MTT)
Objective: To quantify the number of viable cells in response to treatment with this compound or growth factors.
Methodology:
-
Cell Seeding: Plate cells (e.g., human dermal fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the culture medium with a serum-free or low-serum medium containing various concentrations of the test compound (this compound or growth factor). Include a vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C. For MTT, a solubilization step with DMSO or another suitable solvent is required after incubation.
-
Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
Analysis: Calculate the percentage of cell viability or proliferation relative to the control.
Wound Healing (Scratch) Assay
Objective: To assess the effect of this compound or growth factors on cell migration.
Methodology:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the test compound or vehicle control. To distinguish between migration and proliferation, a proliferation inhibitor like Mitomycin C can be added.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the rate of wound closure.
Caption: Workflow for a typical in vitro wound healing (scratch) assay.
Collagen Synthesis Assay (ELISA)
Objective: To quantify the amount of collagen produced by cells in response to treatment.
Methodology:
-
Cell Culture and Treatment: Culture cells to near confluency and then treat them with the test compounds in a serum-free medium for 48-72 hours.
-
Sample Collection: Collect the cell culture supernatant (for secreted collagen) and/or prepare cell lysates (for cell-associated collagen).
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the collagen type of interest (e.g., anti-collagen type I).
-
Block non-specific binding sites.
-
Add samples and standards to the wells and incubate.
-
Wash the plate and add a detection antibody.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the resulting colorimetric change using a microplate reader.
-
-
Analysis: Generate a standard curve and determine the concentration of collagen in the samples.
Conclusion
This compound demonstrates notable bioactivity, particularly in stimulating fibroblast proliferation and hyaluronic acid synthesis. While it may not exhibit the same potency as high concentrations of traditional growth factors, its stability, small size, and potential for oral availability present unique advantages for certain applications in cosmetics, wound healing, and as a cell culture supplement. Further direct comparative studies are warranted to fully elucidate its efficacy relative to established growth factors across a broader range of cell types and biological assays. This guide provides a foundational framework for researchers to design and interpret such comparative experiments.
References
- 1. Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
Prolyl-hydroxyproline (Pro-Hyp) in Biological Assays: A Comparative Guide on the Influence of Stereochemistry
A comprehensive analysis of the bioactivity of prolyl-hydroxyproline, with a focus on the current understanding of its naturally occurring L-L enantiomer and a discussion on the potential roles of its stereoisomers.
Introduction
Prolyl-hydroxyproline (Pro-Hyp) is a dipeptide derived from the enzymatic hydrolysis of collagen, the most abundant protein in mammals. It is one of the major bioactive components found in the bloodstream after ingestion of collagen hydrolysates and has garnered significant attention for its diverse physiological activities. The naturally occurring form of this dipeptide is L-Prolyl-L-hydroxyproline (L-Pro-L-Hyp). This guide provides a detailed comparison of the known biological activities of L-Pro-L-Hyp and explores the potential impact of its enantiomers: L-Pro-D-Hyp, D-Pro-L-Hyp, and D-Pro-D-Hyp. While extensive research has elucidated the effects of L-Pro-L-Hyp, a notable gap exists in the scientific literature regarding direct comparative studies of its stereoisomers. This guide will summarize the available quantitative data for L-Pro-L-Hyp, detail the experimental protocols used to assess its activity, and discuss the potential implications of stereochemistry on its biological function.
L-Prolyl-L-hydroxyproline (L-Pro-L-Hyp): A Potent Modulator of Cellular Functions
The L-L enantiomer of Pro-Hyp has been extensively studied and shown to influence a variety of cellular processes, most notably fibroblast proliferation and migration, which are critical for wound healing and tissue regeneration.
Effects on Fibroblast Proliferation
L-Pro-L-Hyp has been demonstrated to stimulate the proliferation of fibroblasts, the primary cells responsible for synthesizing the extracellular matrix and collagen.
Table 1: Effect of L-Pro-L-Hyp on Fibroblast Proliferation
| Cell Type | Concentration | Incubation Time | Proliferation Increase (%) | Citation |
| Mouse Skin Fibroblasts | 100 µM | 48 hours | Not specified, but significant | [1] |
| Adult Tenocytes | 200 µg/ml | 24 hours | ~20% | [2] |
| Adult Tenocytes | 500 µg/ml | 24 hours | ~40% | [2] |
| Tendon Progenitor Cells | 200 µg/ml | 24 hours | ~30% | [2] |
| Tendon Progenitor Cells | 500 µg/ml | 24 hours | ~50% | [2] |
Effects on Fibroblast Migration
L-Pro-L-Hyp also acts as a chemoattractant, promoting the migration of fibroblasts to sites of injury, a crucial step in the wound healing process.
Table 2: Effect of L-Pro-L-Hyp on Fibroblast Migration
| Cell Type | Concentration | Assay Type | Observation | Citation |
| Mouse Skin Fibroblasts | 200 nmol/mL | Skin Disc Culture | Significantly increased number of migrating cells after 72h | [3] |
| Adult Tenocytes | 500 µg/ml | Transwell Assay | Significant chemotactic activity | [2] |
The Enantiomeric Puzzle: L-Pro-D-Hyp, D-Pro-L-Hyp, and D-Pro-D-Hyp
A thorough review of the current scientific literature reveals a significant lack of studies directly comparing the biological activities of the different stereoisomers of prolyl-hydroxyproline. While the synthesis of peptides containing D-amino acids is a well-established practice to enhance stability against enzymatic degradation, the specific effects of substituting L-proline or L-hydroxyproline with their D-enantiomers in the Pro-Hyp dipeptide have not been extensively investigated and reported.
General principles of stereochemistry in pharmacology suggest that the biological activity of chiral molecules can be highly dependent on their spatial arrangement. It is plausible that the different enantiomers of Pro-Hyp would exhibit distinct biological profiles due to altered binding affinities to cellular receptors and enzymes. For instance, a study on cis- and trans-4-hydroxy-N-methylproline, structurally related to the components of Pro-Hyp, demonstrated that these stereoisomers possess different biological activities, with the trans-isomer showing neuroprotective effects.[4] This underscores the potential for the stereochemistry of the proline and hydroxyproline (B1673980) residues within the Pro-Hyp dipeptide to significantly influence its biological function. However, without direct experimental evidence, any discussion on the specific activities of L-Pro-D-Hyp, D-Pro-L-Hyp, and D-Pro-D-Hyp remains speculative.
Signaling Pathways of L-Pro-L-Hyp
Research has begun to unravel the molecular mechanisms underlying the biological effects of L-Pro-L-Hyp. The dipeptide has been shown to activate specific signaling cascades that regulate cell proliferation and migration. A key pathway involves the activation of integrin receptors and the subsequent phosphorylation of Extracellular signal-Regulated Kinase (ERK).
References
- 1. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide [mdpi.com]
- 2. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of H-Pro-Hyp-OH and Other Collagen Peptides in Dermal and Joint Health
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing literature highlights the distinct biological activities of the collagen-derived dipeptide H-Pro-Hyp-OH (Prolyl-hydroxyproline) and provides a comparative perspective against other collagen peptides. This guide synthesizes quantitative data from multiple studies to offer researchers, scientists, and drug development professionals a clear overview of the current landscape of collagen peptide research, with a focus on skin and joint health applications.
Executive Summary
Collagen peptides, produced through the hydrolysis of collagen, are a complex mixture of various small peptide chains. Among these, specific bioactive peptides such as Prolyl-hydroxyproline (Pro-Hyp), Hydroxyprolyl-glycine (Hyp-Gly), and Glycyl-prolyl-hydroxyproline (Gly-Pro-Hyp) have been identified as key players in mediating the health benefits associated with collagen supplementation. This guide focuses on the comparative efficacy of this compound and other prevalent collagen peptides, presenting data on their bioavailability and their impact on crucial cellular processes like fibroblast proliferation, collagen and hyaluronic acid synthesis, and wound healing. The evidence underscores the significant potential of specific collagen di- and tripeptides in therapeutic and cosmetic applications.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative findings from in vitro and in vivo studies, offering a side-by-side comparison of the bioactivities of different collagen peptides.
Table 1: Comparative Bioavailability of Collagen Peptides
| Peptide | Animal Model | Administration Route | Absolute Oral Bioavailability (%) | Source |
| This compound (Pro-Hyp) | Rat | Intragastric | 19.3% | [1] |
| Gly-Pro-Hyp | Rat | Intragastric | 4.4% | [1] |
Table 2: In Vitro Bioactivity of this compound on Skin Cells
| Bioactivity | Cell Type | This compound Concentration | Quantitative Effect | Source |
| Fibroblast Migration | Mouse Skin Fibroblasts | 200 nmol/mL | Significant increase in migrating fibroblasts after 72h | [2][3] |
| Fibroblast Growth (on collagen gel) | Mouse Skin Fibroblasts | 0-1000 nmol/mL | Dose-dependent enhancement of growth | [2][3] |
| Cell Proliferation | Human Dermal Fibroblasts | 200 nmol/mL | 1.5-fold increase | [4] |
| Hyaluronic Acid Synthesis | Human Dermal Fibroblasts | 200 nmol/mL | 3.8-fold increase | [4] |
| Hyaluronic Acid Synthesis | Cultured Synovium Cells | 50 µg/ml | Approximately 2.0-fold increase | [5] |
| HAS2 mRNA Expression | Human Dermal Fibroblasts | 200 nmol/mL | 2.3-fold elevation | [4] |
Table 3: Clinical Trial Outcomes of Collagen Hydrolysate Supplementation (Containing various peptides including Pro-Hyp)
| Outcome | Dosage | Duration | Quantitative Improvement | Source |
| Skin Wrinkle Volume Reduction | 2.5 g/day | 6 weeks | 46% reduction | [6] |
| Skin Wrinkle Area Reduction | 2.5 g/day | 6 weeks | 44% reduction | [6] |
| Skin Wrinkle Depth Reduction | 2.5 g/day | 6 weeks | 9% reduction | [6] |
| Skin Moisturization | 2.5 g/day | 6 weeks | 34% increase | [6] |
| Skin Elasticity | 2.5 g/day | 8 weeks | 7% increase vs. placebo | [7] |
| Skin Hydration | Not specified | 12 weeks | 28% increase | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the cited studies.
In Vivo Oral Bioavailability Assessment in Rats
This protocol is based on the methodology described in studies investigating the pharmacokinetics of collagen peptides.[1]
-
Animal Model: Male Sprague-Dawley rats are used.
-
Peptide Administration:
-
Intravenous: A solution of the target peptide (e.g., Pro-Hyp or Gly-Pro-Hyp) is administered at a dose of 5 mg/kg.
-
Intragastric: A solution of the target peptide is administered at a dose of 100 mg/kg.
-
-
Sample Collection: Blood samples are collected at predetermined time points post-administration. Urine is also collected over a 24-hour period.
-
Sample Preparation: Plasma is separated from blood samples. Both plasma and urine samples are typically deproteinized, often using an organic solvent like acetonitrile.
-
Quantification: The concentration of the peptides in the prepared samples is determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9][10]
-
Data Analysis: Pharmacokinetic parameters, including absolute oral bioavailability, are calculated from the concentration-time data.
In Vitro Fibroblast Migration (Wound Healing) Assay
This protocol is a synthesized representation of standard wound healing or scratch assay methodologies.[11][12][13][14]
-
Cell Culture: Human or mouse dermal fibroblasts are cultured in appropriate media until they form a confluent monolayer in a multi-well plate.
-
Creating the "Wound": A sterile pipette tip or a specialized cell scraper is used to create a linear scratch in the cell monolayer.
-
Treatment: The cells are washed to remove dislodged cells and then incubated with media containing different concentrations of the test peptides (e.g., this compound) or a control medium.
-
Imaging: The "wound" area is imaged at the beginning of the experiment (time 0) and at regular intervals thereafter (e.g., every 4-8 hours) using a phase-contrast microscope.
-
Data Analysis: The rate of wound closure is quantified by measuring the area or width of the scratch at each time point. The percentage of wound closure is calculated as: [(Initial Wound Area - Wound Area at Time T) / Initial Wound Area] x 100.
In Vitro Hyaluronic Acid Synthesis Assay
This protocol is based on studies investigating the effect of collagen peptides on hyaluronic acid production.[4][5]
-
Cell Culture: Human dermal fibroblasts or synovium cells are cultured in appropriate media.
-
Treatment: Cells are treated with specific concentrations of collagen peptides (e.g., 200 nmol/mL of this compound) or a control medium for a defined period (e.g., 48 hours).
-
Sample Collection: The culture medium is collected.
-
Quantification of Hyaluronic Acid: The concentration of hyaluronic acid in the culture medium is measured using an enzyme-linked immunosorbent assay (ELISA) kit specific for hyaluronic acid.
-
Gene Expression Analysis (Optional): To investigate the mechanism, the expression of hyaluronan synthase (HAS) genes (e.g., HAS2) can be quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
Mandatory Visualizations
The following diagrams illustrate key biological pathways and experimental workflows discussed in this guide.
Caption: Workflow for in vivo oral bioavailability assessment of collagen peptides.
Caption: TGF-β/Smad signaling pathway in collagen synthesis activated by collagen peptides.
Caption: this compound signaling pathway for hyaluronic acid synthesis.
Conclusion
The presented data strongly suggest that specific, small collagen-derived peptides, particularly this compound, possess significant and measurable bioactive properties. This compound demonstrates superior oral bioavailability compared to larger peptides and actively stimulates key cellular processes in dermal fibroblasts, leading to increased cell proliferation, migration, and the synthesis of essential extracellular matrix components like hyaluronic acid. Clinical studies on collagen hydrolysates, which are rich in such bioactive peptides, corroborate these in vitro findings, showing tangible improvements in skin health parameters.
For researchers and developers in the pharmaceutical and cosmetic industries, these findings underscore the importance of focusing on the specific peptide composition of collagen-based products. The development of formulations enriched with bioactive di- and tripeptides like this compound holds considerable promise for creating more effective solutions for skin aging and joint health. Further research should aim to conduct direct comparative studies of these key peptides to elucidate their individual contributions and potential synergistic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vtbioloji.com [vtbioloji.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. cigb.edu.cu [cigb.edu.cu]
- 11. clyte.tech [clyte.tech]
- 12. med.virginia.edu [med.virginia.edu]
- 13. researchgate.net [researchgate.net]
- 14. bitesizebio.com [bitesizebio.com]
Unveiling the Chemotactic Pull of H-Pro-Hyp-OH on Fibroblasts: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of cellular migration is paramount. This guide provides a comprehensive comparison of the chemotactic effect of the dipeptide H-Pro-Hyp-OH (Pro-Hyp) on fibroblasts against other well-established chemoattractants. We delve into the supporting experimental data, detailed protocols, and the underlying signaling pathways to offer a clear perspective on its potential in therapeutic applications, particularly in wound healing and tissue regeneration.
The migration of fibroblasts, a critical cell type in connective tissue, is a cornerstone of the wound healing process. These cells are responsible for synthesizing the extracellular matrix and providing the structural framework for new tissue. Chemotaxis, the directed movement of cells in response to a chemical gradient, is the primary mechanism guiding fibroblasts to the site of injury. Among the various molecules known to influence this process, the collagen-derived dipeptide this compound has emerged as a significant player.
Quantitative Comparison of Fibroblast Chemoattractants
The following table summarizes the effective concentrations of this compound and other key chemoattractants in inducing fibroblast migration, as documented in various studies. While direct comparative studies are limited, this compilation offers a valuable overview of their relative potencies.
| Chemoattractant | Effective Concentration for Chemotaxis | Cell Type | Assay Method | Reference |
| This compound (Pro-Hyp) | 200 nmol/mL - 200 µM | Mouse Skin Fibroblasts, Human Dermal Fibroblasts | Skin Disc Migration Assay, Boyden Chamber | [1][2][3] |
| Platelet-Derived Growth Factor (PDGF) | 0.5 - 1.0 mitogenic units/mL; 4 - 8 ng/mL | Human Skin Fibroblasts, Rat Lung Fibroblasts | Modified Boyden Chamber | [4][5][6][7] |
| Transforming Growth Factor-beta (TGF-β1) | 0.1 - 20 ng/mL | Human Dermal Fibroblasts, Human Vocal Fold Fibroblasts | Not specified in abstract | [8][9] |
Experimental Protocols: The Boyden Chamber Assay
The Boyden chamber assay is a widely accepted method for quantifying chemotaxis. Below is a generalized protocol for assessing the chemotactic effect of a substance on fibroblasts.
Objective: To quantify the in vitro migration of fibroblasts towards a chemoattractant.
Materials:
-
Boyden chambers (transwell inserts) with porous membranes (typically 8 µm pore size for fibroblasts)[10][11]
-
24-well tissue culture plates
-
Fibroblast cell culture (e.g., human dermal fibroblasts)
-
Basal medium (e.g., DMEM) supplemented with 0.1% Bovine Serum Albumin (BSA)
-
Chemoattractant solution (e.g., this compound, PDGF, or TGF-β1 at various concentrations)
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., Giemsa or DAPI)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture fibroblasts to sub-confluency.
-
Prior to the assay, starve the cells in serum-free medium for 4-24 hours to reduce background migration.
-
Trypsinize and resuspend the cells in basal medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the 24-well plate. Use basal medium alone as a negative control.
-
Place the Boyden chamber inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
Add the fibroblast cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period of 4-24 hours, allowing the cells to migrate through the porous membrane.
-
-
Cell Fixation and Staining:
-
After incubation, carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixing solution.
-
Stain the fixed cells with a suitable staining solution.
-
-
Quantification:
-
Once stained, the membrane is carefully excised from the insert and mounted on a microscope slide.
-
Count the number of migrated cells in several random high-power fields under a microscope.
-
The results are typically expressed as the average number of migrated cells per field.
-
References
- 1. researchmap.jp [researchmap.jp]
- 2. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet-derived growth factor in chemotactic for fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Platelet-derived growth factor (PDGF)-AA, -AB, and -BB induce differential chemotaxis of early-passage rat lung fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Response of Fibroblasts to Transforming Growth Factor-β1 on Two-Dimensional and in Three-Dimensional Hyaluronan Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stimulation of the chemotactic migration of human fibroblasts by transforming growth factor beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Migration & Invasion Assays [sigmaaldrich.com]
A Comparative Guide to the Serum Stability of H-Pro-Hyp-OH and Pro-Pro-Gly
For Researchers, Scientists, and Drug Development Professionals
The stability of peptides in serum is a critical determinant of their therapeutic potential and biological activity. This guide provides an objective comparison of the serum stability of two collagen-derived tripeptides: H-Pro-Hyp-OH (Prolyl-Hydroxyproline) and Pro-Pro-Gly (Prolyl-Prolyl-Glycine). This comparison is supported by available experimental data to aid researchers in selecting appropriate peptides for their studies.
Executive Summary
Collagen-derived peptides are gaining significant interest for their potential roles in tissue regeneration, drug delivery, and as bioactive food components. The inherent stability of these peptides in the bloodstream is paramount for their efficacy. Generally, peptides containing the Pro-Hyp motif exhibit greater resistance to enzymatic degradation in serum compared to those with Pro-Pro sequences. The presence of a hydroxyl group on the hydroxyproline (B1673980) residue is thought to contribute to this increased stability.
Serum Stability: A Comparative Analysis
Peptides rich in proline and hydroxyproline are known for their resistance to degradation by common serum proteases.[1] This resistance is attributed to the unique cyclic structure of proline and hydroxyproline, which restricts the conformational flexibility of the peptide backbone, making it a poor substrate for many peptidases.
This compound and Related Peptides:
Research has consistently shown that peptides containing the Pro-Hyp motif are notably stable in biological fluids. For instance, Gly-Pro-Hyp (GPH) and Pro-Hyp (PH) were found to be stable in rat plasma for at least two hours.[2] The dipeptide Pro-Hyp has been identified as a major bioactive component in human blood following the ingestion of collagen hydrolysates, underscoring its resistance to degradation.[3][4] Furthermore, studies comparing the degradation of Gly-Pro and Pro-Hyp by intestinal mucosa extracts revealed that Pro-Hyp has a higher resistance, suggesting the stabilizing effect of the hydroxyl group on hydroxyproline.
Pro-Pro-Gly and Related Peptides:
While still relatively stable due to the presence of proline, peptides with the Pro-Pro-Gly sequence appear to be more susceptible to degradation than their hydroxyproline-containing counterparts. For example, in a study comparing the stability of different collagen-like peptides, a peptide with repeating Gly-Pro-Pro units, (GPP)9, had 73.5% of the intact peptide remaining after 24 hours in mouse serum. In contrast, a similar peptide with Gly-Pro-Hyp repeats, NB(GPO)9, showed a higher stability with approximately 90.8% remaining under the same conditions.[1]
Quantitative Data on Related Peptides
To provide a clearer picture of the relative stabilities, the following table summarizes quantitative data from studies on peptides containing the Pro-Hyp and Pro-Pro-Gly motifs. It is important to note that these are not direct measurements for the tripeptides this compound and Pro-Pro-Gly themselves but for larger peptides incorporating these sequences.
| Peptide Sequence | Description | Percentage of Intact Peptide Remaining (after 24h in mouse serum) | Reference |
| NB(GPO)9 | Monomeric collagen hybridizing peptide with Gly-Pro-Hyp repeats | ~90.8% | [1] |
| (GPP)9 | Monomeric collagen hybridizing peptide with Gly-Pro-Pro repeats | 73.5% | [1] |
| (GPO)5 | Shorter monomeric collagen hybridizing peptide with Gly-Pro-Hyp repeats | 61.8% | [1] |
| Penetratin | Control peptide with known poor serum half-life | 7.3% | [1] |
Experimental Protocols
The following is a generalized protocol for an in vitro serum stability assay, based on methodologies reported in the literature.[1]
Objective: To determine the degradation rate of a peptide in serum over time.
Materials:
-
Test peptide (e.g., this compound or Pro-Pro-Gly)
-
Control peptide (with known stability)
-
Human or animal serum (e.g., mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mass spectrometer (optional, for metabolite identification)
Procedure:
-
Peptide Incubation:
-
Prepare a stock solution of the test peptide in an appropriate solvent (e.g., water or PBS).
-
Incubate the peptide with serum (e.g., 80% serum in PBS) at 37°C.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), collect aliquots of the incubation mixture.
-
-
Protein Precipitation:
-
To stop the enzymatic reaction, add a protein precipitating agent (e.g., 2 volumes of cold acetonitrile or 10% trichloroacetic acid) to the collected aliquots.
-
Vortex the mixture and centrifuge to pellet the precipitated serum proteins.
-
-
Sample Analysis:
-
Analyze the supernatant, containing the remaining intact peptide and any degradation products, by reverse-phase HPLC (RP-HPLC).
-
Use a suitable gradient of water/acetonitrile with 0.1% TFA as the mobile phase.
-
Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining relative to the time zero sample.
-
Determine the half-life (t½) of the peptide by fitting the data to a first-order decay model.
-
Signaling Pathways and Biological Activities
The biological effects of these peptides are intrinsically linked to their stability, as a longer half-life allows for greater interaction with cellular targets.
This compound:
The dipeptide Pro-Hyp has been shown to exert its biological effects through the activation of the Extracellular signal-regulated kinase (ERK) signaling pathway . In studies with tendon cells and dermal fibroblasts, Pro-Hyp treatment led to the phosphorylation of ERK, a key event in a signaling cascade that regulates cell proliferation, differentiation, and migration.
Pro-Pro-Gly:
The tripeptide Pro-Gly-Pro, which shares the Pro-Pro-Gly sequence, is recognized as a chemoattractant for neutrophils and is involved in inflammatory responses. It has been shown to interact with the chemokine receptors CXCR1 and CXCR2 . This interaction triggers downstream signaling cascades involving G-proteins, Rac1, p21-activated kinase (PAK), and the ERK pathway, while concurrently reducing Akt phosphorylation.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the serum stability of this compound and Pro-Pro-Gly.
Conclusion
The available evidence strongly suggests that this compound is more stable in serum than Pro-Pro-Gly. This enhanced stability is likely due to the presence of the hydroxyl group on hydroxyproline, which confers greater resistance to enzymatic degradation. The longer persistence of this compound in the bloodstream may lead to more sustained biological activity, particularly in pathways such as ERK-mediated cell proliferation and differentiation. In contrast, while Pro-Pro-Gly is also bioactive, its potentially shorter half-life might be better suited for applications requiring more transient signaling, such as in acute inflammatory responses.
For researchers and drug developers, the choice between these two tripeptides will depend on the specific application and the desired pharmacokinetic profile. Further direct comparative studies are warranted to precisely quantify the serum half-lives of this compound and Pro-Pro-Gly to provide a more definitive basis for their selection in therapeutic and research contexts.
References
- 1. Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Cellular Response to H-Pro-Hyp-OH: A Comparative Proteomics Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular proteome in response to H-Pro-Hyp-OH treatment. The information is supported by experimental data to illuminate the molecular mechanisms orchestrated by this bioactive dipeptide.
The dipeptide prolyl-4-hydroxyproline (this compound), a key component derived from collagen, has been shown to elicit a range of biological effects, including the promotion of cellular homeostasis and motility.[1] Understanding the global changes in the cellular proteome upon this compound treatment is crucial for elucidating its mechanism of action and identifying potential therapeutic applications. This guide summarizes the findings from a comparative proteomics analysis of mouse tendon cells, providing insights into the signaling pathways and cellular processes modulated by this compound.
Quantitative Proteomic Alterations in Response to this compound
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) based proteomics approach was employed to identify and quantify protein expression changes in adult mouse tenocytes following treatment with this compound. The analysis revealed significant alterations in the cellular proteome, indicating a widespread impact on cellular functions.
After a 6-hour exposure to this compound, a total of 3006 proteins were identified across all samples.[1] Statistical analysis identified a subset of proteins that were significantly regulated in response to the treatment.[1]
| Regulation Status | Number of Significantly Altered Proteins |
| Increased | 26 |
| Decreased | 290 |
Table 1: Summary of significantly regulated proteins in mouse tendon cells treated with this compound for 6 hours.[1]
The proteomics data has been deposited to the ProteomeXchange Consortium via the PRIDE partner repository with the dataset identifier PXD023176.[1]
Key Signaling Pathways Modulated by this compound
Functional annotation and pathway analysis of the differentially expressed proteins predicted the involvement of several key cellular pathways. These pathways are primarily associated with molecular transport, cellular assembly and organization, and cellular movement.[1]
Furthermore, experimental evidence has directly implicated the activation of specific signaling cascades in response to this compound treatment. The mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinase (ERK), is significantly upregulated.[1] Additionally, this compound has been shown to stimulate hyaluronic acid synthesis through the activation of hyaluronan synthase 2 (HAS2) transcription, a process that may be mediated by the phosphorylation of the STAT3 transcription factor.[2] The chemotactic activity induced by this compound is dependent on both the ERK signaling pathway and the α5β1-integrin.[1]
Caption: Signaling pathways activated by this compound.
Experimental Protocols
Cell Culture and this compound Treatment
Adult mouse tenocytes were used for the proteomics analysis. Cells were exposed to this compound for 6 hours before being harvested for protein extraction.[1] In other functional assays, concentrations of 200 and 500 μg/ml of this compound have been shown to be effective in upregulating cell proliferation.[1]
Proteomics Analysis Workflow
The following workflow was utilized for the comparative proteomics analysis:
Caption: Workflow for comparative proteomics analysis.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to identify and quantify the proteins in the samples.[1] The resulting data was analyzed to determine the relative abundance of each protein in the this compound treated cells compared to the untreated control cells.
Ingenuity Pathway Analysis (IPA) was used to identify the molecular transport, cellular assembly and organization, and cellular movement as predicted linked-network pathways affected by this compound treatment.[1]
Concluding Remarks
The comparative proteomic analysis of cells treated with this compound reveals a significant and diverse cellular response. The alteration in the expression of a large number of proteins underscores the multifaceted role of this dipeptide in modulating cellular functions, particularly those related to cell motility, assembly, and molecular transport. The activation of key signaling pathways such as the ERK and STAT3 pathways provides a mechanistic basis for the observed physiological effects, including increased cell proliferation and hyaluronic acid synthesis. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the potential of this compound as a modulator of cellular behavior and a candidate for further investigation in various therapeutic contexts.
References
- 1. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Prolyl-hydroxyproline's Impact on Skin: A Comparative Guide for Researchers
An objective analysis of experimental data and methodologies from key studies investigating the dermatological effects of the bioactive dipeptide, Prolyl-hydroxyproline (Pro-Hyp).
Prolyl-hydroxyproline (Pro-Hyp), a dipeptide derived from collagen, has emerged as a significant bioactive molecule in skin health and rejuvenation. Its presence in the bloodstream following the oral ingestion of collagen hydrolysates has been linked to a range of beneficial effects on the skin. This guide provides a comprehensive comparison of findings from various studies, focusing on quantitative data, experimental protocols, and the underlying cellular mechanisms.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the effect of Prolyl-hydroxyproline on various skin parameters.
Table 1: Effect of Prolyl-hydroxyproline on Fibroblast Proliferation and Migration
| Study Type | Model | Pro-Hyp Concentration | Key Findings | Reference |
| In Vitro | Mouse Skin Fibroblasts | 0 - 1000 nmol/mL | Dose-dependent enhancement of fibroblast growth on collagen gel.[1][2] | Shigemura et al. (2009) |
| In Vitro | Human Dermal Fibroblasts | 200 nmol/mL | 1.5-fold increase in cell proliferation. | Ohara et al. (2010) |
| Ex Vivo | Mouse Skin Discs | 200 nmol/mL | Significantly increased the number of fibroblasts migrating from the skin after 72 hours in a serum-free medium.[1] | Shigemura et al. (2009) |
| Ex Vivo | Mouse Skin Discs | 200 µM | Significantly increased the number of fibroblasts that migrated from the skin in the absence of Fetal Bovine Serum (FBS) after 72 hours.[3] | Kim et al. (2020) |
Table 2: Effect of Oral Administration of Pro-Hyp Containing Peptides on Skin Properties in Animal Studies
| Study Type | Model | Treatment | Duration | Key Findings | Reference |
| Animal Study | HR-1 Hairless Mice | 0.15% Pro-Hyp and 0.15% Hydroxyprolyl-glycine (Hyp-Gly) in diet | 35 days | Significantly decreased Transepidermal Water Loss (TEWL) and significantly increased water content of the stratum corneum. | Shimizu et al. (2015) |
Table 3: Effect of Oral Administration of Pro-Hyp Containing Collagen Peptides on Skin Properties in Human Clinical Trials
| Study Type | Participants | Treatment | Duration | Key Findings | Reference |
| Randomized, Double-Blind, Placebo-Controlled | 100 women (30-60 years) | 1650 mg/day of collagen peptides containing Pro-Hyp | 12 weeks | Significant improvement in skin desquamation, hydration (after 4 weeks), wrinkling, and elasticity (after 12 weeks) compared to placebo.[2] | Lee et al. (2021) |
| Randomized, Double-Blind, Placebo-Controlled | 50 women (30-45 years) | 10g/day of very high proline complex collagen | 8 weeks | Statistically significant improvement in skin elasticity, hydration, melanin (B1238610) index, TEWL, smoothness, and wrinkles compared to placebo and another commercially available collagen.[4] | Likhitthummaguna et al. (2018) |
| Randomized, Double-Blind, Placebo-Controlled | 31 individuals (47-87 years) | 5 g/day of fish-derived collagen peptides | 12 weeks | Significantly lower levels of advanced glycation end products (AGEs) in the skin.[5] | Iwai et al. (2023) |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for replication and comparison.
In Vitro & Ex Vivo Fibroblast Studies
-
Cell Culture: Primary mouse skin fibroblasts were cultured on collagen gel-coated or plastic plates.[1][2] Human dermal fibroblasts have also been used.
-
Treatment: Pro-Hyp was added to the culture medium at various concentrations, typically ranging from 200 nmol/mL to 1000 nmol/mL.[1][2]
-
Serum Conditions: Experiments were often conducted in both serum-free and serum-containing (10% Fetal Bovine Serum - FBS) media to assess the direct effects of Pro-Hyp and its interaction with other growth factors.[1] One study highlighted that some commercial FBS contains bioactive hydroxyprolyl peptides, which can mask the effects of supplemented Pro-Hyp.[3]
-
Migration Assay: Mouse skin discs were cultured, and the number of fibroblasts migrating from the tissue onto the culture plate was quantified.[1]
-
Proliferation Assay: Fibroblast growth on collagen gels was measured to assess the proliferative effect of Pro-Hyp.[1][2]
Animal Studies
-
Animal Model: HR-1 hairless mice are a common model for studying skin barrier function.[6]
-
Dietary Intervention: Pro-Hyp, often in combination with other collagen-derived peptides like Hyp-Gly, was incorporated into the diet of the animals.[6]
-
Skin Barrier Function Assessment: Transepidermal Water Loss (TEWL) and stratum corneum water content were measured to evaluate the integrity of the skin barrier.[6]
Human Clinical Trials
-
Study Design: The gold standard for these studies is the randomized, double-blind, placebo-controlled design.[2][4][5]
-
Supplementation: Participants typically ingest a daily dose of collagen hydrolysate or peptides rich in Pro-Hyp for a specified duration, ranging from 8 to 12 weeks.[2][4][5]
-
Skin Parameter Measurement: A variety of non-invasive techniques are used to assess skin properties, including:
-
Corneometry: for skin hydration.
-
Cutometry: for skin elasticity.
-
Visioscan or other imaging techniques: for wrinkle analysis.
-
Tewameter: for TEWL.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of Prolyl-hydroxyproline in dermal fibroblasts and a typical experimental workflow for in vitro studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. dpu.ac.th [dpu.ac.th]
- 5. academic.oup.com [academic.oup.com]
- 6. Oral collagen-derived dipeptides, prolyl-hydroxyproline and hydroxyprolyl-glycine, ameliorate skin barrier dysfunction and alter gene expression profiles in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of H-Pro-Hyp-OH in Cellular Proliferation and Tissue Regeneration: A Comparative Analysis of Hyp-Containing Peptides
For Immediate Release
In the dynamic fields of regenerative medicine and drug development, the quest for potent and specific bioactive molecules is paramount. Among these, collagen-derived, hydroxyproline (B1673980) (Hyp)-containing peptides have garnered significant attention for their roles in cellular signaling and tissue repair. This guide provides a comprehensive comparison of H-Pro-Hyp-OH (Pro-Hyp) with other notable Hyp-containing peptides, focusing on their efficacy in promoting fibroblast proliferation, migration, and collagen synthesis, supported by experimental data.
At a Glance: this compound's Superior Bioactivity
This compound (Pro-Hyp) distinguishes itself as a key bioactive dipeptide, both endogenously produced during wound healing and exogenously derived from the ingestion of collagen hydrolysates.[1][2] Experimental evidence consistently demonstrates its potent effects on fibroblasts, the primary cells responsible for synthesizing the extracellular matrix and crucial for tissue regeneration. Pro-Hyp has been shown to significantly stimulate the growth and migration of these cells, particularly when they are cultured on a collagen gel matrix, which mimics the in vivo environment of connective tissue.[3]
A notable aspect of Pro-Hyp's mechanism is its specific action on p75NTR-positive fibroblasts.[1][4] These fibroblasts are particularly active during the wound healing process, suggesting that Pro-Hyp's effects are targeted towards tissue repair without causing abnormal proliferation of quiescent fibroblasts in healthy tissue.[1][2]
Comparative Performance of Hyp-Containing Peptides
While Pro-Hyp is a major player, other Hyp-containing peptides such as Hydroxyprolyl-Glycine (Hyp-Gly) and Glycine-Proline-Hydroxyproline (Gly-Pro-Hyp) also exhibit bioactive properties. The following tables summarize the available quantitative data to facilitate a direct comparison of their performance.
Table 1: Comparative Bioavailability of Hyp-Containing Peptides
| Peptide | Absolute Oral Bioavailability (in rats) | Peak Plasma Concentration (Cmax) | Notes |
| This compound (Pro-Hyp) | 19.3% [5] | Highest among tested linear peptides[2] | Resistant to degradation by plasma peptidases[6] |
| Gly-Pro-Hyp-OH (Gly-Pro-Hyp) | 4.4%[5] | Lower than Pro-Hyp | Subject to higher first-pass metabolism[5] |
| Hyp-Gly-OH (Hyp-Gly) | Data not available | Lower plasma concentrations than Pro-Hyp[3] | Found in blood after collagen ingestion[6][7] |
Table 2: Comparative Efficacy in Fibroblast Proliferation
| Peptide | Effective Concentration | Cell Type | Experimental Condition | Key Findings |
| This compound (Pro-Hyp) | 100-200 µM[2][7] | Mouse Skin Fibroblasts | Cultured on collagen gel | Significantly enhances fibroblast growth in a dose-dependent manner. |
| Hyp-Gly-OH (Hyp-Gly) | 100 µM[7] | Mouse Skin Fibroblasts | Cultured on collagen gel | Triggers fibroblast growth, often studied in combination with Pro-Hyp.[7][8] |
| Gly-Pro-Hyp-OH (Gly-Pro-Hyp) | Not specified for proliferation | Human Dermal Fibroblasts | In vitro culture | Upregulates Type I collagen, elastin, and hyaluronic acid synthesis.[7] |
Signaling Pathways: The Molecular Mechanisms of Action
The biological effects of these peptides are underpinned by their ability to activate specific intracellular signaling cascades.
This compound (Pro-Hyp) is understood to initiate its effects, at least in part, through the p75 neurotrophin receptor (p75NTR). This interaction is thought to trigger the downstream activation of the Extracellular signal-regulated kinase (ERK) pathway, a critical regulator of cell proliferation and survival.
Gly-Pro-Hyp-OH (Gly-Pro-Hyp) , on the other hand, has been shown to engage with fibroblast receptors such as CD44 and discoidin domain receptors (DDR1/2). This interaction activates the Transforming Growth Factor-β (TGF-β) signaling pathway, a master regulator of extracellular matrix protein synthesis, including collagen.
Detailed Experimental Protocols
To ensure the reproducibility and critical evaluation of the findings presented, detailed methodologies for key experiments are provided below.
Fibroblast Proliferation Assay on Collagen Gel
This assay measures the effect of Hyp-containing peptides on the growth of fibroblasts in a three-dimensional environment that mimics connective tissue.
Protocol Steps:
-
Preparation of Collagen Gels: Type I collagen solution is neutralized and mixed with a suspension of fibroblasts (e.g., primary mouse skin fibroblasts) to a final concentration of approximately 3 x 10^4 cells/mL. This mixture is dispensed into wells of a culture plate and incubated at 37°C for 1 hour to allow for gelation.
-
Cell Culture and Treatment: Culture medium (e.g., DMEM with 10% low-molecular-weight compound-free FBS) containing the desired concentration of the test peptide (e.g., 100 µM Pro-Hyp) or a vehicle control is added on top of the collagen gels. The cultures are maintained at 37°C in a 5% CO2 incubator for 24 to 72 hours.
-
Quantification of Cell Proliferation: At the end of the incubation period, the collagen gels are digested using collagenase. The released cells are then lysed, and cell proliferation is quantified by measuring the number of cells, often through DNA content assays (e.g., staining with a fluorescent dye like propidium iodide and counting nuclei) or metabolic assays like the MTT assay.
Collagen Synthesis Assay (Sirius Red Staining)
This colorimetric assay quantifies the total collagen produced by fibroblasts in culture.
Protocol Steps:
-
Cell Culture and Treatment: Fibroblasts are cultured to confluence in a 96-well plate. The medium is then replaced with a serum-free medium containing L-ascorbic acid (to promote collagen maturation) and the test peptides at various concentrations. Cells are incubated for 48-72 hours.
-
Staining: The cell culture medium is removed, and the cell layer is washed with PBS. The cells are then fixed (e.g., with Kahle's solution) and stained with a Sirius Red solution (e.g., 0.1% Sirius Red in saturated picric acid) for 1 hour at room temperature.
-
Washing and Elution: The unbound dye is removed by washing with acidified water. The collagen-bound dye is then eluted using a destain solution (e.g., 0.1 M NaOH).
-
Quantification: The optical density of the eluate is measured using a spectrophotometer at a wavelength of approximately 540 nm. The amount of collagen is determined by comparing the readings to a standard curve generated with known concentrations of collagen.
Conclusion
The available evidence strongly supports the significant role of this compound in promoting key events in tissue regeneration, namely fibroblast proliferation and migration. Its superior oral bioavailability compared to Gly-Pro-Hyp, coupled with its targeted action on wound-healing-associated fibroblasts, positions it as a highly promising candidate for applications in drug development, functional foods, and advanced cosmeceuticals. While other Hyp-containing peptides like Hyp-Gly and Gly-Pro-Hyp also demonstrate beneficial activities, particularly in stimulating collagen synthesis, Pro-Hyp's overall profile suggests a more potent and direct role in initiating the cellular processes fundamental to tissue repair. Further head-to-head clinical studies are warranted to fully elucidate the comparative efficacy of these peptides in vivo.
References
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Post-translational regulation of TGF-β receptor and Smad signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. TGF‐β/Smads signaling pathway, Hippo‐YAP/TAZ signaling pathway, and VEGF: Their mechanisms and roles in vascular remodeling related diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for H-Pro-Hyp-OH
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of H-Pro-Hyp-OH (Prolyl-hydroxyproline), a dipeptide utilized in various research applications. Adherence to these procedures is critical for minimizing risks and ensuring environmental responsibility.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Safety glasses or goggles
-
A lab coat
-
Chemical-resistant gloves
Handling:
-
To prevent inhalation of dust particles, handle the solid form of this compound in a well-ventilated area or under a fume hood.[1]
-
Avoid direct contact with skin and eyes. In the event of accidental contact, immediately flush the affected area with copious amounts of water.[1]
Primary Consultation: Your institution's Environmental Health & Safety (EHS) office is the primary and authoritative resource for specific disposal guidance and regulations applicable to your location. Always consult with your EHS office before proceeding with any disposal protocol. [1]
Waste Characterization and Segregation
Proper characterization and segregation of waste are fundamental to safe and compliant disposal practices.
-
Waste Stream Classification: Unless it has been in contact with biological agents, this compound waste should be classified as chemical waste.[1] If the dipeptide has been used in biological assays involving infectious materials, such as cell cultures or animal tissues, it must be treated as biohazardous waste.[1]
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. It is crucial to keep it separate from solvents, acids, bases, and other reactive chemicals to prevent potentially hazardous reactions.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended disposal procedure for this compound and materials contaminated with it.
-
Container Selection: Use a dedicated, leak-proof waste container constructed from a compatible material, such as high-density polyethylene (B3416737) (HDPE).
-
Labeling: Clearly and accurately label the waste container with the full chemical name ("this compound" or "Prolyl-hydroxyproline"), the relevant hazard information (e.g., "Chemical Waste"), and the date of accumulation.
-
Solid Waste Collection: Collect any unused or expired solid this compound, along with contaminated consumables like weighing paper, pipette tips, and gloves, in the designated solid chemical waste container.[1]
-
Aqueous Waste Collection: If this compound is in a solution, collect it in a designated liquid chemical waste container. Do not dispose of aqueous solutions containing this dipeptide down the drain unless expressly permitted by your institution's EHS office.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, while awaiting pickup.
-
Professional Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste. This will be managed by a licensed hazardous waste disposal service.[1]
Quantitative Data Summary
Without a specific Safety Data Sheet (SDS) for this compound, quantitative disposal thresholds are based on general laboratory chemical waste guidelines. The following table provides a qualitative summary for risk assessment and handling.[1]
| Parameter | Guideline |
| Waste Classification | Chemical Waste (default); Biohazardous Waste (if biologically contaminated) |
| Primary Hazard | Assumed to be an irritant (eyes, skin, respiratory system) |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, chemical-resistant gloves |
| Disposal Container | Labeled, sealed, leak-proof, compatible material (e.g., HDPE) |
| Disposal Method | Collection by licensed hazardous waste disposal service via institutional EHS |
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling H-Pro-Hyp-OH
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the dipeptide H-Pro-Hyp-OH (Prolyl-hydroxyproline), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, powdered form, adherence to appropriate PPE protocols is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety goggles with side-shields | To protect against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or latex) | To prevent direct skin contact with the compound.[1] |
| Body Protection | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Respirator or dust mask | Recommended when handling the lyophilized powder to avoid inhalation.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures both the integrity of the compound and the safety of laboratory personnel.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and light.[2] For long-term stability, storage at low temperatures, such as -20°C or -80°C, is recommended.[2]
Preparation and Handling
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a fume hood, especially when dealing with the powdered form to minimize inhalation risks.[3]
Step-by-Step Handling Procedure:
-
Don PPE: Before handling, put on all required personal protective equipment as outlined in the table above.[1]
-
Prepare Workspace: Ensure the work area is clean and free of contaminants.
-
Weighing: If weighing the solid compound, do so carefully to avoid creating dust.
-
Reconstitution: When preparing a solution, add the solvent slowly to the vial containing the peptide. Cap the container securely before mixing to dissolve the contents fully.
First Aid Measures
In the event of accidental exposure, follow these first aid guidelines:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[3][4]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[3][4]
-
Eye Contact: Rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[3][4]
-
Ingestion: Rinse the mouth with water and seek medical advice. Do not induce vomiting.[4]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and adhere to regulatory requirements.
Step-by-Step Disposal Procedure:
-
Waste Collection: Place any waste this compound, whether in solid or solution form, into a clearly labeled waste container designated for chemical waste.[1]
-
Container Sealing: Securely seal the waste container to prevent any leakage.[1]
-
Institutional Protocol: Follow your institution's specific protocols for the collection and disposal of chemical waste. Do not pour peptide solutions or reagents down the drain.
Visual Workflow for Safe Handling
The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
